Lasalocid
Description
This compound is an agent that presents antibacterial and coccidiostat activities. It is produced by strains of Streptomyces lasaliensis.
This compound has been reported in Streptomyces with data available.
This compound is a small molecule drug with a maximum clinical trial phase of II.
Cationic ionophore antibiotic obtained from Streptomyces lasaliensis that, among other effects, dissociates the calcium fluxes in muscle fibers. It is used as a coccidiostat, especially in poultry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-[(3R,4S,5S,7R)-7-[(2S,3S,5S)-5-ethyl-5-[(2R,5R,6S)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-3-methyloxolan-2-yl]-4-hydroxy-3,5-dimethyl-6-oxononyl]-2-hydroxy-3-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H54O8/c1-9-25(31-21(6)18-34(11-3,42-31)26-16-17-33(40,10-2)23(8)41-26)30(37)22(7)28(35)19(4)12-14-24-15-13-20(5)29(36)27(24)32(38)39/h13,15,19,21-23,25-26,28,31,35-36,40H,9-12,14,16-18H2,1-8H3,(H,38,39)/t19-,21+,22+,23+,25+,26-,28+,31+,33-,34+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMULGJBVDDDNI-OWKLGTHSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1C(CC(O1)(CC)C2CCC(C(O2)C)(CC)O)C)C(=O)C(C)C(C(C)CCC3=C(C(=C(C=C3)C)O)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]([C@@H]1[C@H](C[C@@](O1)(CC)[C@H]2CC[C@@]([C@@H](O2)C)(CC)O)C)C(=O)[C@@H](C)[C@H]([C@H](C)CCC3=C(C(=C(C=C3)C)O)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H54O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9048485 | |
| Record name | Lasalocid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
590.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25999-31-9 | |
| Record name | Lasalocid A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25999-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lasalocid [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025999319 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lasalocid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11423 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lasalocid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LASALOCID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W7V2ZZ2FWB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Mechanism of Action of Lasalocid as a Carboxylic Ionophore: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Lasalocid is a polyether carboxylic ionophore produced by Streptomyces lasaliensis.[1][2][3][4] It functions as a mobile carrier, selectively binding and transporting cations across biological membranes.[3][5][6] Structurally, it possesses a lipophilic exterior that facilitates passage through lipid bilayers and a hydrophilic core of oxygen atoms that coordinates with cations.[5] this compound exhibits broad specificity, forming neutral complexes with both monovalent (e.g., Na+, K+) and divalent (e.g., Ca2+) metal cations, as well as larger organic cations like dopamine.[2][3][5][7] By acting as an electroneutral antiporter, typically exchanging a cation for a proton, it disrupts transmembrane ion gradients. This disruption of ionic homeostasis is the basis for its potent anticoccidial activity, which leads to osmotic lysis of the target parasite.[1][5][8][9] This technical guide provides an in-depth review of the molecular mechanism, quantitative biophysical parameters, and key experimental methodologies used to characterize the ionophoric action of this compound.
Introduction
2.1 Overview of Ionophores Ionophores are lipid-soluble molecules that increase the permeability of biological membranes to specific ions.[5][6] They are broadly classified into two groups: channel-forming ionophores, which create pores through the membrane, and mobile carrier ionophores, which encapsulate ions and diffuse across the membrane. Mobile carriers are further divided into neutral ionophores (e.g., valinomycin) and carboxylic ionophores (e.g., this compound, monensin).[5] Carboxylic ionophores possess a carboxyl group that must be deprotonated to bind cations, leading to an electroneutral transport mechanism where cation transport is coupled to a counter-flow of protons.[6]
2.2 this compound this compound is a well-characterized carboxylic ionophore widely used in the poultry and cattle industries as a feed additive to control coccidiosis, a parasitic disease caused by Eimeria protozoa.[1][2][10] Its ability to disrupt ion gradients in microorganisms also imparts antibacterial effects.[4][11] Beyond its veterinary applications, this compound serves as a valuable tool in cell biology research for its ability to selectively manipulate ion concentrations and disrupt the pH of acidic organelles like lysosomes and endosomes.[2]
Molecular Structure and Cation Complexation
3.1 Structural Features The this compound molecule (C₃₄H₅₄O₈) is a polyether antibiotic with a linear structure containing multiple ether rings, hydroxyl groups, and a terminal salicylic acid moiety.[11] This arrangement creates a molecule with distinct hydrophilic and lipophilic regions. The oxygen atoms from the hydroxyl, ether, and carboxyl groups form a flexible, hydrophilic cavity capable of coordinating with a cation. The hydrocarbon backbone provides a nonpolar, lipophilic exterior, enabling the entire complex to dissolve in and traverse the lipid bilayer.[5][12] The presence of a carboxyl group at one end and a hydroxyl group at the other allows the molecule to form a pseudo-cyclic conformation through intramolecular hydrogen bonding.[13]
3.2 Conformation and Complex Formation In the presence of a suitable cation, the flexible this compound molecule undergoes a conformational change, wrapping around the ion. The oxygen atoms act as ligands, displacing the cation's hydration shell and forming a stable coordination complex.[5] The deprotonated carboxylate group neutralizes the positive charge of the bound cation, resulting in a neutral, lipid-soluble "host-guest" assembly.[3][13] This complex is further stabilized by a network of intramolecular hydrogen bonds.[13][14] This process effectively shields the cation's charge, allowing it to overcome the large energy barrier associated with moving a charged species through the apolar core of a cell membrane.
Figure 1: Simplified 2D schematic of this compound anion (A⁻) coordinating a monovalent cation (M⁺).
Mechanism of Ion Transport
4.1 The Mobile Carrier Model this compound functions as a classic mobile carrier, shuttling ions across a membrane down their electrochemical gradient. The process can be broken down into four key steps:
-
Association and Binding: At the high-concentration interface of the membrane, a proton dissociates from the carboxylic acid group of this compound. The resulting anion (A⁻) then binds with a cation (M⁺) from the aqueous phase to form the neutral complex (AM).
-
Translocation: The lipophilic AM complex diffuses across the lipid bilayer to the opposite interface.
-
Dissociation and Release: At the low-concentration interface, the complex dissociates. The cation (M⁺) is released into the aqueous phase, and the ionophore is protonated by acquiring a proton (H⁺), returning to its neutral acid form (AH).
-
Return Diffusion: The neutral, uncomplexed this compound acid (AH) diffuses back across the membrane to the original interface, ready to begin another cycle.
4.2 Electroneutral Transport Because the translocation of a monovalent cation (M⁺) is coupled with the counter-translocation of a proton (H⁺), the overall process is electroneutral, meaning there is no net movement of charge across the membrane. This mechanism allows this compound to effectively collapse pH gradients across membranes, a key factor in its disruption of cellular homeostasis in target organisms.[6]
Figure 2: Workflow of the mobile carrier mechanism for this compound (AH) transporting a cation (M⁺).
Quantitative Analysis of this compound Activity
The efficacy of an ionophore is determined by its binding affinity for specific ions, the stoichiometry of the complex, and the rate of transport.
Table 1: Cation Binding Stoichiometry and Selectivity of this compound
| Cation | Stoichiometry (this compound:Cation) | Context / Method | Reference(s) |
|---|---|---|---|
| Na⁺, K⁺, Li⁺ | 1:1 | For ester derivatives in solution / ESI-MS | [13][14] |
| Pr³⁺, Nd³⁺, Eu³⁺ | 2:1 | In dimyristoylphosphatidylcholine vesicles / ¹H NMR | [15] |
| Dopamine | 1:1 | In nonpolar solution / ¹H NMR | [16] |
| Norepinephrine | 1:1 | In nonpolar solution / ¹H NMR | [16] |
| Biogenic Amines | 1:1 | Neutral complex for membrane transport |[7] |
Table 2: Transport Selectivity of this compound for Biogenic Amines This rank order was determined in lipid bilayer membranes based on a comparison of permeability coefficients.
| Amine | Relative Permeability Coefficient Rank | Reference |
|---|---|---|
| p-Tyramine | 1 (Highest) | [7] |
| β-Phenylethylamine | 1 | [7] |
| Amphetamine | 1 | [7] |
| Methamphetamine | 2 | [7] |
| Dopamine | 3 | [7] |
| Phenylephrine | 4 | [7] |
| Metanephrine | 4 | [7] |
| Norepinephrine | 5 | [7] |
| Epinephrine | 6 (Lowest) |[7] |
Table 3: Apparent Dissociation Constants (Kapp) for this compound Binding to Lipid Vesicles The Kapp reflects the concentration of ionophore required for half-maximal binding to the membrane.
| Ionophore Form | Lipid Vesicle Composition | Kapp (µM) | Reference |
|---|---|---|---|
| Anionic (A⁻) | Dimyristoylphosphatidylcholine (DMPC) | 46 | [17] |
| Acidic (AH) | Dimyristoylphosphatidylcholine (DMPC) | 14 |[17] |
Key Experimental Protocols
Characterizing the mechanism of this compound requires a combination of spectroscopic and biophysical techniques.
6.1 Spectroscopic Analysis of Cation Complexation (NMR & FT-IR) This protocol is used to confirm the formation of the this compound-cation complex and identify the atoms involved in coordination.
-
Objective: To observe changes in the chemical environment of this compound's atoms upon cation binding.
-
Methodology:
-
Sample Preparation: Prepare solutions of free this compound acid in a suitable deuterated solvent (e.g., CDCl₃, CD₃CN). Prepare a second set of samples containing this compound and a 1:1 molar equivalent of a cation salt (e.g., NaCl, KCl).
-
NMR Spectroscopy: Acquire high-resolution ¹H and ¹³C NMR spectra for all samples.
-
Data Analysis: Compare the spectra of the free acid with the salt complex. Significant chemical shifts (Δδ) in the signals for protons and carbons near the oxygen-rich cavity and the carboxyl group confirm their involvement in cation coordination.[14][18]
-
FT-IR Spectroscopy: Acquire FT-IR spectra. Changes in the vibrational frequencies of C=O and O-H bonds provide evidence of complexation and alterations in the intramolecular hydrogen bonding network.[13]
-
Figure 3: Experimental workflow for spectroscopic analysis of this compound-cation complexation.
6.2 Fluorescence-Based Membrane Binding Assay This protocol leverages the intrinsic fluorescence of this compound to quantify its interaction with lipid membranes.[19][20]
-
Objective: To determine the apparent dissociation constant (Kapp) of this compound for lipid vesicles.[17]
-
Methodology:
-
Vesicle Preparation: Prepare small unilamellar vesicles (SUVs) of a defined lipid composition (e.g., DMPC) via sonication or extrusion.
-
Fluorescence Titration: In a fluorometer cuvette, place a buffered solution of this compound at a fixed concentration. Measure the initial fluorescence intensity (Excitation ~310 nm, Emission ~420 nm).
-
Titration: Add increasing aliquots of the SUV suspension to the cuvette, allowing the system to equilibrate after each addition. Record the fluorescence intensity after each addition. Binding to the nonpolar membrane environment typically enhances fluorescence.
-
Data Analysis: Plot the change in fluorescence intensity against the lipid concentration. Fit the resulting binding isotherm to a suitable model (e.g., a one-site binding model) to calculate the Kapp.[17]
-
6.3 Vesicle-Based Ion Transport Assay (¹H NMR) This method directly measures the transport of lanthanide ions, which act as NMR shift reagents, across a vesicle membrane.[15]
-
Objective: To determine the kinetics and stoichiometry of ion transport.
-
Methodology:
-
Vesicle Preparation: Prepare unilamellar vesicles in a buffer. The N(CH₃)₃ head groups of the phospholipids produce a sharp singlet in the ¹H NMR spectrum.
-
Assay Setup: Add a lanthanide salt (e.g., PrCl₃) to the exterior of the vesicles. This shifts the NMR signal of the outer-leaflet head groups, resulting in two distinct peaks (inner and outer).
-
Initiate Transport: Add a known concentration of this compound (dissolved in a minimal amount of solvent like ethanol) to the vesicle suspension to initiate transport of the lanthanide ions into the vesicles.
-
Data Acquisition: Immediately begin acquiring ¹H NMR spectra at timed intervals. As the lanthanide ions are transported inside, the signal from the inner-leaflet head groups will begin to shift and broaden.
-
Kinetic Analysis: Calculate the rate of transport by monitoring the time-dependent change in the chemical shifts or intensity of the inner-leaflet signal.[15] By performing the experiment at different ionophore concentrations, the stoichiometry of the transporting species can be determined.[15]
-
Biological Consequences of Ionophoric Activity
7.1 Disruption of Ion Homeostasis and Antimicrobial Action The primary biological effect of this compound is the dissipation of essential ion gradients across the cell membranes of target organisms.[1][5] In protozoa like Eimeria, this compound facilitates an influx of Na⁺ and Ca²⁺ into the cytoplasm, disrupting the parasite's ability to regulate its internal ion concentrations.[5] This influx is coupled with an efflux of H⁺, collapsing the proton gradient needed for ATP synthesis and other vital processes. The resulting ionic imbalance leads to an osmotic influx of water, causing the cell to swell and ultimately lyse.[1][5][8][9]
7.2 Effects on Subcellular Organelles Within eukaryotic host cells, this compound's ability to transport protons makes it a potent disruptor of acidic organelles. It can neutralize the low pH of endosomes and lysosomes, which is critical for their function in protein degradation, receptor recycling, and signaling pathway termination.[2] By impairing vesicular acidification, this compound can block the trafficking of proteins and toxins that rely on a low pH environment for activation or translocation.[2] It has also been shown to affect the morphology and distribution of the Golgi apparatus, early endosomes, and mitochondria, highlighting its broad impact on fundamental cellular processes.[2]
Figure 4: Logical flow of the biological consequences stemming from this compound's ionophoric activity.
Conclusion
The mechanism of action of this compound is a well-defined example of mobile carrier iontophoresis. Its unique chemical structure enables it to form charge-neutral, lipophilic complexes with a wide range of cations, allowing for their transport across otherwise impermeable biological membranes. This activity, which leads to the fatal disruption of ionic and pH homeostasis in target organisms, establishes its efficacy as a potent anticoccidial agent. The detailed understanding of its biophysical properties and its effects on subcellular organelles not only underpins its veterinary use but also makes this compound a powerful pharmacological tool for researchers investigating the roles of ion gradients in complex cellular processes.
References
- 1. This compound | Anticoccidial drugs | Drugs | Various | Poultrymed [poultrymed.com]
- 2. Revisiting Old Ionophore this compound as a Novel Inhibitor of Multiple Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. mdpi.com [mdpi.com]
- 6. Ionophores Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 7. The effect of amine structure on complexation with this compound in model membrane systems. II. Ionophore selectivity for amines in lipid bilayers and at oil/water interfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound sodium [sitem.herts.ac.uk]
- 9. fao.org [fao.org]
- 10. Do you know what an Ionophore is? | Livestock News [ourcoop.com]
- 11. This compound A | C34H54O8 | CID 5360807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Frontiers | Effects of increasing levels of this compound supplementation on growth performance, serum biochemistry, ruminal fermentation profile, in vitro nutrient digestibility, and gas production of growing goats [frontiersin.org]
- 13. New Hydrophilic Derivatives of this compound and Their Complexes with Selected Metal Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Carboxylic ionophore (this compound A and A23187) mediated lanthanide ion transport across phospholipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Biogenic amine-ionophore interactions: Structure and dynamics of this compound (X537A) complexes with phenethylamines and catecholamines in nonpolar solution - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The effects of lipid composition on the binding of this compound A to small unilamellar vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The complete assignment of the 13C NMR spectra of this compound and the sodium salt-complex of the antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Spectrofluorometric determination of the antibiotic this compound in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. shimadzu.com [shimadzu.com]
The Ionophore Lasalocid: A Technical Guide to Cation Transport Across Biological Membranes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lasalocid, a carboxylic polyether ionophore produced by Streptomyces lasaliensis, has been a subject of extensive research due to its ability to transport a wide range of cations across biological membranes. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning this compound-mediated cation transport. It consolidates quantitative data on its binding affinities, details key experimental protocols for its study, and presents visual representations of its mechanism of action. This document is intended to serve as a comprehensive resource for researchers in pharmacology, biochemistry, and drug development.
Mechanism of Cation Transport
This compound facilitates the transport of cations across lipid bilayers via a mobile carrier mechanism. This process is contingent on a significant conformational change in the this compound molecule, transitioning from an open, acyclic state to a closed, cyclic conformation upon cation binding.[1][2]
1.1. Structural Overview
This compound is a polyether antibiotic characterized by a backbone containing multiple ether linkages and a terminal carboxylic acid group.[3][4] This structure imparts both hydrophilic and lipophilic properties to the molecule, which are essential for its function as an ionophore.[5] The ether oxygens and hydroxyl groups form a hydrophilic cavity capable of coordinating with cations, while the hydrocarbon backbone provides the necessary lipophilicity to traverse the nonpolar interior of the cell membrane.[2][5]
1.2. The Transport Cycle
The transport of a cation across a biological membrane by this compound can be conceptualized as a four-step process:
-
Interfacial Binding: At the membrane-water interface, an acyclic, anionic this compound molecule encounters a cation.[1] The initial interaction is an ion-pairing between the cation and the terminal carboxylate group of the ionophore.[1]
-
Conformational Change and Complexation: This initial binding triggers a conformational change in this compound. The molecule folds into a cyclic, cage-like structure around the cation, with the ether and hydroxyl oxygens forming coordination bonds with the ion.[1][2] This "inclusion complex" is lipophilic, effectively shielding the cation's charge and allowing the complex to partition into the hydrophobic membrane interior.[1]
-
Transmembrane Diffusion: The neutral, lipid-soluble this compound-cation complex diffuses across the lipid bilayer down the cation's concentration gradient.[1]
-
Dissociation and Release: Upon reaching the opposite membrane interface, the complex is exposed to the more polar aqueous environment. This destabilizes the cyclic conformation, causing this compound to revert to its lower-energy, acyclic form and release the cation.[1] The free ionophore is then ready to bind another cation, completing the transport cycle.[1]
Quantitative Data: Cation Binding and Selectivity
The efficacy of this compound as an ionophore is intrinsically linked to its binding affinity and selectivity for different cations. These parameters have been quantified using various techniques, with stability constants (log K) being a common measure of the strength of the ionophore-cation complex.
| Cation | Solvent | Stability Constant (log K) | Technique | Reference |
| Li⁺ | Methanol | 1.68 | Fluorescence | [3] |
| Na⁺ | Methanol | 2.57 | Fluorescence | [3] |
| K⁺ | Methanol | 3.58 | Fluorescence | [3] |
| Rb⁺ | Methanol | 3.56 | Fluorescence | [3] |
| Cs⁺ | Methanol | 3.43 | Fluorescence | [3] |
| Ca²⁺ | Methanol | 4.57 | Fluorescence | [3] |
| Sr²⁺ | Methanol | 5.47 | Fluorescence | [3] |
| Ba²⁺ | Methanol | 6.46 | Fluorescence | [3] |
| Mn²⁺ | Methanol | - | Potentiometry, ESR | [6] |
| Fe²⁺ | Methanol | - | Potentiometry | [6] |
| Co²⁺ | Methanol | - | Potentiometry | [6] |
| Ni²⁺ | Methanol | - | Potentiometry | [6] |
| Zn²⁺ | Methanol | - | Potentiometry | [6] |
Note: Specific log K values for transition metals were not provided in the reference, but the study confirmed the formation of 1:1 and 2:1 complexes.
Experimental Protocols
The study of this compound's ionophoric activity relies on a suite of biophysical and analytical techniques. Below are detailed methodologies for key experiments.
3.1. Determination of Cation Binding Affinity by Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during the binding of a cation to this compound, allowing for the determination of the binding constant (Ka), enthalpy (ΔH), and stoichiometry (n).
-
Instrumentation: A high-sensitivity isothermal titration calorimeter.
-
Sample Preparation:
-
Prepare a solution of this compound (typically in the low micromolar range, e.g., 10-50 µM) in a suitable buffer (e.g., methanol). The buffer must be identical for both the this compound solution and the cation solution to minimize heats of dilution.
-
Prepare a concentrated solution of the cation salt (e.g., NaCl, KCl, CaCl₂) in the same buffer (typically 10-20 fold higher concentration than the this compound solution).
-
Degas both solutions prior to the experiment to prevent the formation of air bubbles.
-
-
Experimental Procedure:
-
Load the this compound solution into the sample cell of the calorimeter.
-
Load the cation solution into the titration syringe.
-
Set the experimental temperature (e.g., 25 °C) and stirring speed (e.g., 300-400 rpm).
-
Perform a series of small, sequential injections of the cation solution into the this compound solution.
-
Record the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat flow peaks for each injection to obtain the heat of reaction.
-
Plot the heat of reaction per mole of injectant against the molar ratio of cation to this compound.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine Ka, ΔH, and n.
-
3.2. Measurement of Cation Transport using Vesicle-Based Fluorescence Assays
This method utilizes ion-sensitive fluorescent dyes encapsulated within lipid vesicles to monitor the influx of cations mediated by this compound.
-
Materials:
-
Lipids (e.g., phosphatidylcholine) to form unilamellar vesicles.
-
An ion-sensitive fluorescent dye (e.g., fluo-4 for Ca²⁺, or a pH-sensitive dye like pyranine to measure H⁺ counter-transport).
-
This compound stock solution in a suitable solvent (e.g., ethanol or DMSO).
-
Buffers for intra- and extra-vesicular solutions.
-
-
Vesicle Preparation:
-
Prepare a thin lipid film by evaporating the solvent from a lipid solution.
-
Hydrate the lipid film with a buffer containing the fluorescent dye to form multilamellar vesicles.
-
Create unilamellar vesicles by extrusion through polycarbonate filters of a defined pore size (e.g., 100 nm).
-
Remove the external dye by gel filtration chromatography.
-
-
Transport Assay:
-
Place the vesicle suspension in a cuvette in a fluorometer.
-
Add this compound to the vesicle suspension to the desired final concentration.
-
Initiate the transport by adding a concentrated solution of the cation of interest to the external buffer.
-
Monitor the change in fluorescence intensity over time. An increase in fluorescence (for fluo-4) indicates cation influx.
-
-
Data Analysis:
-
The initial rate of fluorescence change is proportional to the initial rate of ion transport.
-
By varying the concentrations of this compound and the cation, the kinetics of transport can be determined.
-
3.3. Structural Analysis of this compound-Cation Complexes by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the three-dimensional structure of the this compound-cation complex in solution.
-
Instrumentation: High-field NMR spectrometer.
-
Sample Preparation:
-
Dissolve a sample of this compound in a deuterated solvent (e.g., chloroform-d, methanol-d₄).
-
Prepare a stock solution of the cation salt in the same deuterated solvent.
-
-
Experimental Procedure (NMR Titration):
-
Acquire a ¹H and ¹³C NMR spectrum of the free this compound.
-
Incrementally add the cation solution to the this compound sample.
-
Acquire NMR spectra after each addition.
-
-
Data Analysis:
-
Monitor the chemical shift changes of the protons and carbons in the this compound molecule upon cation binding.
-
Significant chemical shift changes indicate which atoms are involved in the coordination of the cation.
-
Two-dimensional NMR experiments (e.g., COSY, NOESY) can be used to determine the through-bond and through-space connectivities, respectively, providing a detailed picture of the complex's conformation.
-
Visualizing the Mechanism and Workflow
4.1. Signaling Pathway of this compound-Mediated Cation Transport
Caption: The mobile carrier mechanism of this compound-mediated cation transport.
4.2. Experimental Workflow for Studying this compound-Cation Interactions
Caption: A typical experimental workflow for the comprehensive study of this compound.
Conclusion
This compound's ability to transport a diverse range of cations across biological membranes is a result of its unique structural properties and dynamic conformational changes. The mobile carrier mechanism, involving the formation of a lipophilic complex, allows for the efficient disruption of ion gradients, which is the basis of its biological activity. The quantitative data on its binding affinities and the detailed experimental protocols presented in this guide provide a solid foundation for further research into this fascinating ionophore and its potential applications in medicine and biotechnology.
References
- 1. Influence of solvent and of cation size on the conformations of this compound A-lanthanide(III) ion complexes: circular dichroism and fluorescence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 3. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 4. Stopped Flow | Drupal [umsibslor.univ-lorraine.fr]
- 5. The effect of amine structure on complexation with this compound in model membrane systems. II. Ionophore selectivity for amines in lipid bilayers and at oil/water interfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interactions between metal cations and the ionophore this compound. Part 3.—Interactions of this compound with Mn2+, Fe2+, Co2+, Ni2+ and Zn2+ in methanol - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
The Discovery and Original Isolation of Lasalocid from Streptomyces lasaliensis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lasalocid, a pioneering polyether ionophore antibiotic, was first identified in 1951 from a soil-dwelling bacterium. This technical guide delves into the seminal discovery and isolation of this compound from its producing organism, Streptomyces lasaliensis, now reclassified as Streptomyces lasalocidi. It provides a comprehensive overview of the original fermentation, extraction, and purification methodologies, alongside the physicochemical properties of the isolated compound. Furthermore, this guide explores the biosynthetic pathway of this compound, offering insights into the complex enzymatic machinery responsible for its production. Quantitative data is presented in structured tables, and key experimental workflows and biological pathways are visualized through detailed diagrams to facilitate a deeper understanding of this significant natural product.
Discovery and Taxonomy of the Producing Organism
This compound, initially designated as antibiotic X-537A, was discovered by Berger et al. in 1951.[1][2][3] The producing microorganism was isolated from a soil sample collected in Hyde Park, Massachusetts, USA, and was identified as a novel species of the genus Streptomyces, named Streptomyces lasaliensis.[4][5][6][7]
Recent taxonomic studies, including 16S rRNA gene sequencing, have led to the reclassification of this species to Streptomyces lasalocidi.[8][9] The type strain, ATCC 31180T, is characterized by its distinct morphological and physiological features.[8][9]
Table 1: Taxonomical Data for the this compound-Producing Organism
| Parameter | Description |
| Original Species Name | Streptomyces lasaliensis |
| Current Species Name | Streptomyces lasalocidi[8][9] |
| Type Strain | ATCC 31180T[8][9] |
| Isolation Source | Soil from Hyde Park, Massachusetts, USA[9] |
| G+C Content of DNA | 72.6%[8] |
Fermentation for this compound Production
Original Isolation and Purification of this compound
The original protocol by Berger et al. (1951) for the isolation of crystalline this compound (X-537A) from the fermentation broth of Streptomyces lasaliensis involved a series of extraction and purification steps. While the full experimental details of the original publication are not widely accessible, subsequent publications and patents describe methodologies that are likely based on or are refinements of the original procedure.
A common approach involves the following key steps:
-
Pretreatment of Fermentation Broth: The initial step often involves adjusting the pH of the fermentation broth. One method describes warming the feed with a pH 4.7 buffer.
-
Solvent Extraction: The active compound is extracted from the pretreated broth using a water-immiscible organic solvent. Ethyl acetate is a commonly used solvent for this purpose.
-
Washing and Back-Extraction: The organic extract is then washed with acidic and basic solutions (e.g., HCl and NaOH) to remove impurities.
-
Concentration: The washed organic phase is concentrated by evaporation to yield a crude extract.
-
Partition Chromatography: Further purification can be achieved by partitioning the crude extract between immiscible solvents, such as hexane and a methanol-water mixture.
-
Adsorption Chromatography: Adsorption techniques are also employed for purification.
-
Crystallization: The final step involves the crystallization of this compound from a suitable solvent to obtain a pure, crystalline product.
A patented method for preparing this compound from fermentation liquor boasts an extraction yield of over 80% and a final product purity of 98%. Another study reported recovery rates ranging from 86% to 95%, depending on the starting material.
Table 2: Quantitative Data on this compound Isolation and Purity
| Parameter | Value | Reference |
| Extraction Yield | > 80% | |
| Purity (Effective Content) | 98% | |
| Recovery from Mash Feeds | 93% - 99% | |
| Recovery from Pellets | 86% - 95% |
Structure and Physicochemical Properties
This compound is a polyether antibiotic characterized by a complex molecular structure containing multiple cyclic ether rings.[2][3][5][7] Its structure was elucidated through various analytical techniques, and the biosynthesis of its carbon framework has been investigated using isotopically labeled precursors.
Table 3: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C34H54O8 |
| Molecular Weight | 590.79 g/mol |
| Appearance | Crystalline solid |
| Biological Activity | Antibacterial and coccidiostat[4][6] |
Biosynthesis of this compound A
The biosynthesis of this compound A is a complex process orchestrated by a Type I polyketide synthase (PKS) multienzyme complex.[1][3] The biosynthetic gene cluster from S. lasalocidi has been cloned and sequenced, revealing the genetic blueprint for its production.[3]
The proposed biosynthetic pathway involves:
-
Polyketide Chain Assembly: A series of modular polyketide synthases assemble a linear polyene intermediate from precursor molecules.
-
Epoxidation: A flavin-dependent monooxygenase catalyzes the stereospecific epoxidation of two double bonds in the polyene intermediate.
-
Polyether Ring Formation: An epoxide hydrolase then facilitates a cascade of cyclization reactions to form the characteristic polyether rings of the this compound molecule.
The regulation of this compound biosynthesis is tightly controlled by a network of both conserved and variable regulatory genes within the biosynthetic gene cluster.
Conclusion
The discovery of this compound from Streptomyces lasaliensis marked a significant milestone in the field of natural product chemistry and antibiotic research. The original work by Berger and his colleagues laid the foundation for the development of this important veterinary medicine. While the precise experimental details of their 1951 publication are not extensively reiterated in modern literature, the principles of fermentation, solvent extraction, and purification remain central to the production of this compound. The subsequent elucidation of its complex structure and biosynthetic pathway has provided a deeper understanding of how nature constructs such intricate and biologically active molecules, opening avenues for future research in metabolic engineering and the discovery of novel therapeutic agents.
References
- 1. rroij.com [rroij.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Enhanced Isolation of Streptomyces from Different Soil Habitats in Calamba City, Laguna, Philippines using a Modified Integrated Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biosynthesis of this compound. III. Isolation and structure determination of four homologs of this compound A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antibiotics produced by Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ionophore Lasalocid: A Technical Guide to its Molecular Interactions in Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lasalocid, a carboxylic ionophore produced by Streptomyces lasaliensis, is a well-documented antibacterial and coccidiostat. Beyond its antimicrobial applications, this compound has garnered significant interest for its potent anticancer activities. This technical guide delineates the primary molecular targets and mechanisms of this compound in mammalian cells. Its fundamental mode of action is the disruption of cation homeostasis across cellular and organellar membranes, which triggers a cascade of downstream events including mitochondrial dysfunction, induction of reactive oxygen species (ROS), and the initiation of programmed cell death pathways such as apoptosis and autophagy. This document provides a comprehensive overview of these processes, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.
Primary Molecular Action: Ionophore Activity
The principal molecular function of this compound is its ability to act as an ionophore, binding and transporting monovalent and divalent cations across biological membranes. This disrupts the electrochemical gradients that are crucial for numerous cellular processes.
-
Cation Selectivity: this compound forms a stable, lipid-soluble complex with various cations, facilitating their movement down their concentration gradients. It exhibits a broad selectivity, with the capacity to transport ions such as K+, Na+, and Ca2+.
-
Membrane Disruption: By dissipating ion gradients across the plasma membrane and the membranes of organelles like mitochondria, this compound compromises cellular functions that are dependent on these gradients, such as ATP synthesis and calcium signaling.
Key Cellular Organelles as Targets
The ionophoretic activity of this compound leads to significant perturbations in the function of several key organelles.
Mitochondria: The Central Hub of this compound's Cytotoxic Effects
Mitochondria are a primary target of this compound. The disruption of the mitochondrial membrane potential is a critical event that initiates a cascade of cytotoxic effects.
-
Mitochondrial Hyperpolarization and Dysfunction: this compound can induce mitochondrial hyperpolarization, an increase in the mitochondrial membrane potential. This is often followed by a collapse of the membrane potential, leading to mitochondrial dysfunction.
-
Inhibition of Oxidative Phosphorylation: The dissipation of the proton gradient across the ainner mitochondrial membrane by this compound can uncouple oxidative phosphorylation, leading to decreased ATP synthesis.
-
Induction of Mitochondrial Permeability Transition (MPT): At higher concentrations, this compound can contribute to the opening of the mitochondrial permeability transition pore (mPTP), a non-specific channel in the inner mitochondrial membrane, leading to mitochondrial swelling and the release of pro-apoptotic factors.
Golgi Apparatus and Endoplasmic Reticulum
This compound also impacts the endomembrane system, particularly the Golgi apparatus and the endoplasmic reticulum (ER).
-
Disruption of Golgi Structure and Function: this compound has been shown to cause vacuolization of the Golgi apparatus, disrupting its structure and interfering with protein trafficking and processing. This can affect the cellular distribution of Golgi-resident proteins like GOLPH2 and GOLPH4.
-
ER Stress: The disruption of calcium homeostasis by this compound can lead to the accumulation of unfolded or misfolded proteins in the ER, triggering the unfolded protein response (UPR) and contributing to cellular stress.
Downstream Signaling Pathways
The initial insult of ion dysregulation by this compound triggers a cascade of signaling events that ultimately determine the cell's fate.
Induction of Reactive Oxygen Species (ROS)
A major consequence of this compound-induced mitochondrial dysfunction is the overproduction of reactive oxygen species (ROS).
-
Mitochondrial ROS Production: The disruption of the electron transport chain in mitochondria leads to the leakage of electrons and the subsequent formation of superoxide anions and other ROS.
-
Oxidative Stress: The excessive accumulation of ROS overwhelms the cellular antioxidant defense mechanisms, leading to oxidative stress and damage to lipids, proteins, and DNA.
Activation of Apoptosis
This compound is a potent inducer of apoptosis, or programmed cell death, in various cancer cell lines. This process is largely mediated by the intrinsic, mitochondria-dependent pathway.[1]
-
Release of Cytochrome c: Mitochondrial outer membrane permeabilization (MOMP) leads to the release of cytochrome c from the intermembrane space into the cytosol.
-
Caspase Activation: Cytosolic cytochrome c triggers the formation of the apoptosome, which in turn activates caspase-9, the initiator caspase of the intrinsic pathway. Caspase-9 then activates effector caspases, such as caspase-3.
-
Execution of Apoptosis: Activated caspase-3 cleaves a variety of cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Induction of Autophagy
In addition to apoptosis, this compound also induces autophagy, a cellular self-digestion process. The role of autophagy in this compound-treated cells can be complex, sometimes acting as a pro-survival mechanism and at other times contributing to cell death.[1]
-
LC3-II Conversion: A key step in autophagy is the conversion of the soluble form of microtubule-associated protein 1A/1B-light chain 3 (LC3-I) to its lipidated, autophagosome-associated form (LC3-II). This compound treatment leads to an accumulation of LC3-II.
-
Autophagosome Formation: The accumulation of LC3-II is indicative of the formation of autophagosomes, the double-membraned vesicles that sequester cytoplasmic components for degradation.
-
Crosstalk with Apoptosis: The interplay between this compound-induced autophagy and apoptosis is intricate. In some contexts, inhibition of autophagy can enhance this compound-induced apoptosis, suggesting a cytoprotective role for autophagy.[1]
Cell Cycle Arrest
This compound has been shown to induce cell cycle arrest, primarily at the G0/G1 phase, in cancer cells.[1] This is often associated with the downregulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).
Quantitative Data: Cytotoxicity of this compound
The cytotoxic effects of this compound have been quantified in numerous mammalian cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell type and the duration of exposure.
| Cell Line | Cell Type | IC50 (µM) | Exposure Time (h) | Reference |
| PC-3 | Human Prostate Cancer | ~5 | 24 | [1] |
| LNCaP | Human Prostate Cancer | >10 | 24 | [1] |
| SW480 | Human Colon Cancer | ~6.1 | 72 | [2] |
| SW620 | Human Colon Cancer | ~6.1 | 72 | [2] |
| HeLa | Human Cervical Cancer | >20 | 24 | [3] |
| L929 | Mouse Fibroblast | >20 | 24 | [3] |
| HUVEC | Human Umbilical Vein Endothelial Cells | >20 | 24 | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the molecular targets and mechanisms of this compound.
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 50 µM) for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Cell Treatment: Treat cells with this compound as described for the viability assay.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI (50 µg/mL) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)
Principle: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent compound 2',7'-dichlorofluorescein (DCF).
Protocol:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Probe Loading: Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.
-
Washing: Wash the cells twice with PBS to remove the excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or visualize by fluorescence microscopy.
Western Blot Analysis for Apoptosis and Autophagy Markers
Principle: Western blotting is used to detect specific proteins in a cell lysate. This protocol is for detecting the cleavage of caspase-3 and PARP (markers of apoptosis) and the conversion of LC3-I to LC3-II (a marker of autophagy).
Protocol:
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, PARP, LC3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
Cell Cycle Analysis (Propidium Iodide Staining)
Principle: Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. Flow cytometry can then be used to determine the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as previously described.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing and store at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
Mitochondrial Membrane Potential Assay (JC-1 Staining)
Principle: JC-1 is a ratiometric fluorescent dye that exists as green fluorescent monomers at low mitochondrial membrane potential and forms red fluorescent J-aggregates at high mitochondrial membrane potential. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
Protocol:
-
Cell Treatment: Treat cells with this compound.
-
JC-1 Staining: Incubate the cells with 2-10 µM JC-1 in culture medium for 15-30 minutes at 37°C.
-
Washing: Wash the cells with PBS.
-
Fluorescence Measurement: Measure the fluorescence of both the green monomers (excitation ~485 nm, emission ~530 nm) and the red J-aggregates (excitation ~540 nm, emission ~590 nm) using a fluorescence microplate reader or flow cytometer.
-
Data Analysis: Calculate the ratio of red to green fluorescence to determine the change in mitochondrial membrane potential.
Visualizing the Molecular Mechanisms
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows associated with this compound's action in mammalian cells.
Signaling Pathways
Caption: this compound disrupts ion gradients, leading to mitochondrial dysfunction, ROS production, and ultimately apoptosis, autophagy, and cell cycle arrest.
Experimental Workflows
Caption: Experimental workflow for assessing the effects of this compound on mammalian cells.
Conclusion
This compound exerts its primary effects on mammalian cells through its ionophoretic activity, leading to a profound disruption of cellular ion homeostasis. This initial event triggers a cascade of downstream molecular processes, with mitochondria playing a central role. The resulting mitochondrial dysfunction, ROS production, and induction of apoptosis and autophagy are key determinants of this compound's potent cytotoxic and anticancer properties. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers investigating the multifaceted molecular interactions of this compound in mammalian systems and for professionals exploring its therapeutic potential.
References
- 1. This compound induces cytotoxic apoptosis and cytoprotective autophagy through reactive oxygen species in human prostate cancer PC-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of this compound-Based Bioconjugates and Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Revisiting Old Ionophore this compound as a Novel Inhibitor of Multiple Toxins - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthesis of Lasalocid and its Precursor Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lasalocid, a polyether ionophore antibiotic produced by Streptomyces lasalocidi, has found significant application in veterinary medicine as a coccidiostat and growth promotant. Its unique chemical structure and biological activity, characterized by the ability to transport cations across lipid membranes, have also sparked interest in its potential as an anticancer agent. Understanding the intricate biosynthetic pathway of this compound is paramount for harnessing its therapeutic potential through metabolic engineering and the generation of novel analogs. This technical guide provides a comprehensive overview of this compound biosynthesis, focusing on its precursor molecules, the enzymatic machinery involved, and the regulatory networks that govern its production.
Precursor Molecules and their Incorporation
The backbone of this compound is assembled from simple carboxylic acid precursors: acetate, propionate, and butyrate. Early isotopic labeling studies laid the groundwork for elucidating the origin of the carbon atoms in the this compound molecule.
Isotopic Labeling Studies
Table 1: Precursor Molecule Contribution to this compound A Biosynthesis
| Precursor Molecule | Chemical Formula | Number of Units Incorporated |
| Acetate | CH₃COOH | 5 |
| Propionate | CH₃CH₂COOH | 4 |
| Butyrate | CH₃(CH₂)₂COOH | 3 |
Note: This table is based on established biosynthetic knowledge; specific quantitative incorporation percentages can vary based on fermentation conditions and strain.
The this compound Biosynthetic Pathway: A Modular Polyketide Synthase System
The assembly of the this compound backbone is orchestrated by a Type I modular polyketide synthase (PKS) system. This enzymatic assembly line is encoded by a dedicated gene cluster, referred to as the las or lsd cluster in different strains of S. lasalocidi. The PKS machinery consists of a series of modules, each responsible for the incorporation and modification of a specific precursor unit.
Key Enzymes in this compound Biosynthesis
Beyond the core PKS modules, several key enzymes are crucial for the maturation of the polyketide chain into the final this compound molecule.
-
Polyketide Synthase (PKS): A multi-domain enzyme complex that sequentially condenses the precursor units (acetate, propionate, and butyrate) to build the polyketide backbone. The this compound PKS is encoded by a series of genes within the las/lsd cluster.
-
Epoxidase (LasC/Lsd18): A flavin-dependent monooxygenase that catalyzes the stereospecific epoxidation of two specific double bonds in the polyketide intermediate. This is a critical step for the subsequent formation of the characteristic cyclic ether rings.
-
Epoxide Hydrolase (LasB/Lsd19): This enzyme catalyzes the regioselective opening of the epoxide rings, leading to the formation of the tetrahydrofuran and tetrahydropyran rings found in the final this compound structure.
Table 2: Key Enzymes and their Functions in this compound Biosynthesis
| Enzyme | Gene(s) | Function |
| Polyketide Synthase | lasA/lsd11-17 (multiple genes) | Assembly of the polyketide backbone from acetate, propionate, and butyrate precursors. |
| Epoxidase | lasC/lsd18 | Catalyzes the formation of two epoxide rings on the polyketide intermediate. |
| Epoxide Hydrolase | lasB/lsd19 | Catalyzes the cyclization of the epoxidized intermediate to form the polyether structure. |
Note: Specific kinetic parameters (Km, kcat) for these enzymes are not extensively reported in publicly available literature.
Regulatory Network of this compound Biosynthesis
The production of this compound is tightly regulated at the transcriptional level by a complex network of regulatory proteins encoded within and outside the biosynthetic gene cluster. These regulators respond to various cellular signals to control the expression of the biosynthetic genes.
Key regulatory genes identified in different Streptomyces species include lodR1, lodR2, and lodR3.[3]
-
lodR1: A TetR family transcriptional regulator that acts as a positive regulator of this compound biosynthesis.[3]
-
lodR2: Plays a negative regulatory role in this compound production.[3]
-
lodR3: A positive regulator of this compound biosynthesis.[3]
The interplay between these regulators allows the cell to fine-tune the production of this compound in response to environmental and physiological cues.
Experimental Protocols
This section provides an overview of key experimental methodologies employed in the study of this compound biosynthesis. For detailed, step-by-step protocols, it is recommended to consult the supplementary materials of the cited research articles.
Cultivation of Streptomyces lasalocidi for this compound Production
-
Medium: A variety of fermentation media can be used, often containing sources of carbon (e.g., glucose, starch), nitrogen (e.g., yeast extract, peptone), and trace elements.
-
Inoculation: A seed culture is typically prepared by inoculating a suitable liquid medium with spores or mycelial fragments of S. lasalocidi.
-
Fermentation: The production culture is inoculated with the seed culture and incubated under controlled conditions of temperature, pH, and aeration for a period of several days.
-
Extraction and Quantification: this compound is typically extracted from the fermentation broth using organic solvents. Quantification is then performed using High-Performance Liquid Chromatography (HPLC).[4][5][6][7]
Gene Disruption in Streptomyces
Gene disruption is a powerful tool to investigate the function of specific genes in the this compound biosynthetic pathway. A common method involves homologous recombination to replace the target gene with an antibiotic resistance cassette.
-
Vector Construction: A disruption cassette containing an antibiotic resistance gene flanked by regions homologous to the upstream and downstream sequences of the target gene is constructed.
-
Transformation: The disruption vector is introduced into S. lasalocidi protoplasts or through intergeneric conjugation from E. coli.
-
Selection and Verification: Mutants in which the target gene has been successfully replaced are selected based on their antibiotic resistance. The disruption is then confirmed by PCR and Southern blot analysis.[8][9][10][11][12][13]
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to study the interaction between regulatory proteins and their DNA binding sites in the promoter regions of the this compound biosynthetic genes.
-
Probe Labeling: A DNA fragment corresponding to the putative binding site is labeled, typically with a radioactive isotope or a fluorescent dye.
-
Binding Reaction: The labeled DNA probe is incubated with a purified regulatory protein or a crude cell extract.
-
Electrophoresis: The protein-DNA complexes are separated from the free DNA probe by non-denaturing polyacrylamide gel electrophoresis. A "shift" in the mobility of the labeled probe indicates a binding event.[3]
Visualizations of Biosynthetic and Regulatory Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows in this compound biosynthesis.
References
- 1. Biosynthesis of this compound. I. Incorporation of 13C and 14C labelled substrates into this compound A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of this compound A: biochemical mechanism for assembly of the carbon framework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative and Functional Analyses Reveal Conserved and Variable Regulatory Systems That Control this compound Biosynthesis in Different Streptomyces Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN112505167A - HPLC method for detecting purity of this compound sodium - Google Patents [patents.google.com]
- 5. Liquid chromatographic determination of this compound in premixes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. redalyc.org [redalyc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. biomedres.us [biomedres.us]
- 10. Rational construction of genome-minimized Streptomyces host for the expression of secondary metabolite gene clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of specific mutants in the this compound gene cluster: evidence for enzymatic catalysis of a disfavoured polyether ring closure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. An Efficient Method To Generate Gene Deletion Mutants of the Rapamycin-Producing Bacterium Streptomyces iranensis HM 35 - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Role of Lasalocid in Cancer Cell Fate: A Technical Guide to Apoptosis and Autophagy Induction
Introduction: Lasalocid, a carboxylic polyether ionophore antibiotic produced by Streptomyces lasaliensis, has garnered significant attention for its potent anticancer properties.[1][2][3] Initially utilized in veterinary medicine, emerging research has illuminated its capacity to selectively target and eliminate cancer cells through the intricate orchestration of programmed cell death pathways. This technical guide provides an in-depth examination of the molecular mechanisms by which this compound induces two critical cellular processes: apoptosis and autophagy. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's mode of action and its potential as a novel chemotherapeutic agent.
Quantitative Data on this compound's Antiproliferative Activity
The cytotoxic efficacy of this compound has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, are summarized below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| PC3 | Prostate Cancer | Not explicitly stated, but effective | [1][4] |
| SW480 | Colon Cancer | 7.2 | |
| SW620 | Colon Cancer | 6.1 | |
| A375 | Melanoma | Not explicitly stated, but effective | [5] |
| SK-MEL-28 | Melanoma | Not explicitly stated, but effective | [5] |
| HepG2 | Hepatoma | 4.0 - 9.0 | [6] |
| LMH | Chicken Hepatoma | Lower than L6 cells | [7] |
| L6 | Rat Myoblasts | 7.6 - 20.9 | [8] |
Induction of Apoptosis: A Primary Anticancer Mechanism
This compound instigates apoptosis, or programmed cell death, in cancer cells through a multi-faceted approach involving the generation of reactive oxygen species (ROS) and the modulation of key signaling pathways.[1][5]
Signaling Pathways:
A primary mechanism of this compound-induced apoptosis is the generation of intracellular Reactive Oxygen Species (ROS) .[1][2][3] This oxidative stress leads to mitochondrial hyperpolarization , a key event in the intrinsic apoptotic pathway.[1][4]
Furthermore, this compound has been shown to inhibit the PI3K/AKT signaling pathway , a critical cascade for cell survival and proliferation.[5][9] By downregulating the phosphorylation of PI3K and AKT, this compound disrupts downstream signaling that would otherwise promote cell survival.[5] In melanoma cells, this inhibition leads to the downregulation of the FOXM1 transcription factor, a key regulator of cell cycle progression and apoptosis.[5][9]
Concurrently, this compound can activate the JNK/P38 MAPK pathway , which is involved in cellular responses to stress and can promote apoptosis.[5][9] The culmination of these events is the activation of caspases, such as caspase-3 , and the cleavage of poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[4]
Figure 1. Signaling pathway of this compound-induced apoptosis.
The Role of Autophagy: A Double-Edged Sword
In addition to apoptosis, this compound also induces autophagy, a cellular process of self-digestion of cytoplasmic components.[1][4] In the context of this compound treatment, autophagy appears to act as a cytoprotective mechanism.[1][4]
Signaling and Crosstalk:
Similar to apoptosis, this compound-induced autophagy is mediated by the production of ROS .[1] The process is characterized by the conversion of microtubule-associated protein 1 light chain 3-I (LC3-I) to its lipidated form, LC3-II, which is a hallmark of autophagosome formation.[1][4]
Interestingly, there is a crosstalk between the apoptotic and autophagic pathways induced by this compound. Inhibition of autophagy, for instance with 3-methyladenine (3-MA), has been shown to enhance this compound-induced apoptosis.[1][4] This suggests that cancer cells may utilize autophagy as a survival mechanism to counteract the cytotoxic effects of this compound.
References
- 1. This compound induces cytotoxic apoptosis and cytoprotective autophagy through reactive oxygen species in human prostate cancer PC-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of this compound-Based Bioconjugates and Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound-induces-cytotoxic-apoptosis-and-cytoprotective-autophagy-through-reactive-oxygen-species-in-human-prostate-cancer-pc-3-cells - Ask this paper | Bohrium [bohrium.com]
- 5. This compound inhibits melanoma by down-regulating FOXM1 through PI3K/AKT and JNK/P38 MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The protective effect of silybin against this compound cytotoxic exposure on chicken and rat cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound inhibits melanoma by down-regulating FOXM1 through PI3K/AKT and JNK/P38 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ionophore Lasalocid and Its Homologs: A Technical Guide to Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the known homologs of Lasalocid, a polyether ionophore antibiotic. It details their diverse biological activities, presents quantitative data for comparative analysis, outlines key experimental methodologies, and visualizes relevant biological pathways and workflows.
Introduction to this compound and its Homologs
This compound is a carboxylic ionophore produced by Streptomyces lasaliensis that is capable of forming lipid-soluble complexes with cations and transporting them across biological membranes.[1] This disruption of ion gradients is the fundamental mechanism behind its broad spectrum of biological activities.[2][3] Its homologs, a class of structurally related polyether ionophores, share this fundamental mechanism but exhibit variations in ion selectivity, potency, and biological effects. This guide will focus on the following key homologs: Monensin, Salinomycin, Narasin, Maduramicin, and Ionomycin. These compounds have garnered significant interest for their applications in veterinary medicine as anticoccidials and growth promoters, and increasingly, for their potential as anticancer agents.[4][5]
Biological Activities of this compound Homologs
The primary biological activities of this compound and its homologs stem from their ability to disrupt cellular homeostasis by altering intracellular ion concentrations. This leads to a range of effects, including anticoccidial, antibacterial, and anticancer activities.
Anticoccidial Activity
Polyether ionophores are widely used in the poultry industry to control coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria.[3][6] By disrupting the ion balance within the parasite, these compounds lead to osmotic lysis and cell death.[2][3]
Antibacterial Activity
These ionophores exhibit potent activity primarily against Gram-positive bacteria.[7][8] The complex cell wall of Gram-negative bacteria is thought to be less permeable to these large lipophilic molecules.[7] Their antibacterial action is a direct consequence of their ion-transporting capabilities, which dissipates the membrane potential and disrupts essential cellular processes.
Anticancer Activity
Recent research has highlighted the significant potential of several this compound homologs, particularly Salinomycin and Monensin, as anticancer agents.[5][9] They have been shown to selectively target cancer stem cells, a subpopulation of tumor cells responsible for metastasis and relapse, and overcome multidrug resistance.[5] The anticancer mechanisms are multifaceted and include the induction of apoptosis, inhibition of key signaling pathways, and disruption of cellular organelles like the Golgi apparatus.[5][7]
Quantitative Data on Biological Activities
The following tables summarize the available quantitative data for the biological activities of this compound and its key homologs. This data allows for a comparative analysis of their potency across different applications.
Table 1: Anticoccidial Activity of this compound and its Homologs
| Compound | Target Organism | Assay Type | Effective Concentration | Reference |
| This compound | Eimeria tenella | In vivo (chicks) | 0.0075% in feed | [10] |
| Monensin | Eimeria species | In vivo (chickens) | 100 ppm in feed | [11] |
| Salinomycin | Eimeria species | In vivo (broilers) | 60 - 100 ppm in feed | [6][12] |
| Narasin | Eimeria tenella | In vivo (broilers) | 60 - 80 ppm in feed | [13][14] |
| Maduramicin | Eimeria species | In vivo (poultry) | 5 - 7.5 ppm in feed | [15] |
Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC) of this compound and its Homologs
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Monensin | Staphylococcus aureus (MRSA & MSSA) | High activity (specific values not provided) | [7] |
| Monensin | Butyrivibrio fibrisolvens 49 | 0.01 µM (Kd) | [16] |
| Monensin | Streptococcus bovis JB1 | 0.065 µM (Kd) | [16] |
| Narasin | Clostridium perfringens | 0.5 - 1.0 | [17] |
| Salinomycin | Clostridium perfringens | 0.5 - 16 | [17] |
| Maduramicin | Clostridium perfringens | 0.03 - 0.25 | [15] |
Table 3: Anticancer Activity (IC50) of this compound and its Homologs
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | PC3 (prostate cancer) | 1.4 - 7.2 | [18] |
| This compound | SW480 (colon cancer) | 1.4 - 7.2 | [18] |
| This compound | SW620 (colon cancer) | 1.4 - 7.2 | [18] |
| Salinomycin | Neuroblastoma CSCs | ~1 - 2 | [9] |
| Salinomycin | Glioblastoma CSCs | ~1.25 | [9] |
| Salinomycin | Pancreatic cancer CSCs | ~0.5 - 2 | [9] |
| Salinomycin | MDA-MB-231 (breast cancer) | 4.9 ± 1.6 | [6] |
| Monensin | RKO (colon cancer) | 2 - 4 | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound and its homologs.
In Vitro Anticoccidial Activity Assay (Sporulation Inhibition)
This assay assesses the ability of a compound to inhibit the sporulation of Eimeria oocysts, a crucial step in their life cycle.[19][20]
Materials:
-
Freshly collected, unsporulated Eimeria tenella oocysts
-
2.5% (w/v) potassium dichromate solution
-
96-well microtiter plates
-
Test compounds dissolved in an appropriate solvent
-
Toltrazuril (positive control)
-
Distilled water (negative control)
-
Microscope and hemocytometer
Procedure:
-
Isolate and purify unsporulated oocysts from the ceca of infected chickens.
-
Prepare a suspension of oocysts in 2.5% potassium dichromate.
-
In a 96-well plate, add serial dilutions of the test compounds. Include wells for positive (Toltrazuril) and negative (distilled water) controls.
-
Add a standardized number of unsporulated oocysts to each well.
-
Incubate the plate at 27-29°C for 48-72 hours to allow for sporulation.
-
After incubation, count the number of sporulated and unsporulated oocysts in each well using a hemocytometer.
-
Calculate the percentage of sporulation inhibition for each concentration of the test compound compared to the negative control.
Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity
The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.[4][21]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Clostridium perfringens)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
Test compounds dissolved in a suitable solvent
-
Positive control antibiotic (e.g., Penicillin)
-
Negative control (broth only)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a standardized inoculum of the test bacterium (e.g., 0.5 McFarland standard).
-
In a 96-well plate, perform serial dilutions of the test compounds in the broth medium.
-
Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria with a known effective antibiotic), a negative control (broth only), and a growth control (bacteria in broth without any compound).
-
Incubate the plate at 37°C for 18-24 hours.
-
After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm using a microplate reader. The MIC is the lowest concentration of the compound at which no bacterial growth is observed.
MTT Assay for Anticancer Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][14][21]
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, PC3)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
During this incubation, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Signaling Pathways and Experimental Workflows
The biological effects of this compound and its homologs are mediated through the modulation of various cellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate some of these pathways and a typical experimental workflow.
Inhibition of Wnt/β-catenin Signaling by Salinomycin
Salinomycin has been shown to inhibit the Wnt/β-catenin signaling pathway, which is often aberrantly activated in cancer stem cells.[5]
Caption: Salinomycin inhibits the Wnt/β-catenin pathway.
Disruption of Golgi Apparatus Function by Monensin
Monensin is known to block intracellular protein transport by disrupting the structure and function of the Golgi apparatus.[7][22][23]
Caption: Monensin disrupts protein transport in the Golgi.
Experimental Workflow for Ionophore Anticancer Drug Screening
The following diagram illustrates a typical workflow for screening and characterizing the anticancer activity of ionophore compounds.
Caption: Workflow for anticancer ionophore screening.
Conclusion
This compound and its homologs represent a versatile class of bioactive molecules with significant applications in veterinary medicine and promising potential in oncology. Their shared mechanism of ion transport across cell membranes leads to a diverse range of biological activities, from potent anticoccidial and antibacterial effects to the selective targeting of cancer stem cells. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further explore and harness the therapeutic potential of these remarkable compounds. Continued investigation into their precise mechanisms of action and the development of novel analogs will undoubtedly pave the way for new and improved therapeutic strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. Revisiting Old Ionophore this compound as a Novel Inhibitor of Multiple Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salinomycin | Anticoccidial drugs | Drugs | Various | Poultrymed [poultrymed.com]
- 4. youtube.com [youtube.com]
- 5. Salinomycin | C42H70O11 | CID 3085092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Anticoccidial activity of salinomycin in battery raised broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure and Antimicrobial Properties of Monensin A and Its Derivatives: Summary of the Achievements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial susceptibility of Clostridium perfringens strains isolated from broiler chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound: resistance and cross-resistance studies in Eimeria tenella-infected chicks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sensitivity of field isolates of Eimeria species to monensin and this compound in the chicken - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anticoccidial activity of salinomycin in floor-pen experiments with broilers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effect of narasin and roxarsone combinations on Eimeria tenella infections in floor pen-raised broilers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The ability of "low G + C gram-positive" ruminal bacteria to resist monensin and counteract potassium depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antimicrobial susceptibility of Clostridium perfringens isolated from piglets with or without diarrhea in Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In Vitro Assessment of Anticoccidials: Methods and Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 20. hielscher.com [hielscher.com]
- 21. files.core.ac.uk [files.core.ac.uk]
- 22. Monensin - Wikipedia [en.wikipedia.org]
- 23. Efficacy of this compound sodium against coccidiosis (Eimeria zuernii and Eimeria bovis) in calves - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Genesis of a Dual-Threat Agent: Early Investigations into Lasalocid's Antibacterial and Coccidiostat Capabilities
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Lasalocid, a carboxylic polyether ionophore antibiotic, was first isolated from the fermentation products of Streptomyces lasaliensis in 1951 by Berger et al., who initially designated it as Antibiotic X-537A.[1] This pioneering discovery laid the groundwork for decades of research into its potent biological activities. While now widely recognized for its application in the veterinary field as a coccidiostat, early investigations also delineated its significant antibacterial properties, primarily against Gram-positive bacteria. This technical guide delves into the foundational studies that first characterized this compound's dual capabilities, presenting the core quantitative data, detailing the experimental methodologies of the time, and visualizing the fundamental concepts and workflows.
Antibacterial Properties of this compound
Early research into this compound's antibacterial effects focused on its efficacy against Gram-positive bacteria. The mechanism of action is centered on its function as an ionophore, facilitating the transport of cations across the bacterial cell membrane. This disruption of the natural ion gradients leads to a cascade of events that ultimately inhibit bacterial growth and viability.
Mechanism of Action: Disruption of Ion Homeostasis
This compound's lipophilic exterior allows it to embed within the bacterial cell membrane. Its structure contains a hydrophilic cavity that chelates various cations, with a notable affinity for monovalent and divalent cations. By binding to these ions on one side of the membrane and releasing them on the other, this compound effectively dissipates the electrochemical gradients that are crucial for essential cellular processes such as ATP synthesis, nutrient transport, and maintenance of intracellular pH. This uncontrolled ion movement leads to osmotic instability and cell death.
Caption: Mechanism of this compound's antibacterial action.
Quantitative Data: In Vitro Antibacterial Spectrum
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against a range of Gram-positive bacteria as determined in early studies.
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Various | <16 | (Recent studies) |
| Streptococcus spp. | Various | <16 | (Recent studies) |
| Mycobacterium tuberculosis | - | Active | Berger et al., 1951 |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound against various bacterial strains was typically determined using a tube dilution method.
-
Media Preparation: A suitable liquid growth medium, such as nutrient broth, was prepared and sterilized.
-
Serial Dilution: A stock solution of this compound was serially diluted in the growth medium to obtain a range of concentrations.
-
Inoculation: Each tube, including a growth control (no this compound) and a sterility control (no bacteria), was inoculated with a standardized suspension of the test bacterium.
-
Incubation: The tubes were incubated at an optimal temperature for the growth of the test organism (typically 37°C) for 18-24 hours.
-
Observation: The MIC was determined as the lowest concentration of this compound that completely inhibited visible growth of the bacterium.
Caption: Experimental workflow for MIC determination.
Coccidiostat Properties of this compound
This compound's most significant commercial application has been in the control of coccidiosis, a parasitic disease of the intestinal tract of animals, particularly poultry and cattle, caused by protozoa of the genus Eimeria.
Mechanism of Action: Osmotic Lysis of Coccidia
Similar to its antibacterial mechanism, this compound acts as an ionophore against Eimeria parasites. The sporozoites and merozoites, the motile stages of the parasite's life cycle, are particularly susceptible. By disrupting the ion balance across the parasite's cell membrane, this compound causes an influx of water, leading to swelling and eventual osmotic lysis of the parasite. This action occurs early in the parasite's life cycle, preventing the development of clinical signs of the disease.
Caption: Mechanism of this compound's coccidiostat action.
Quantitative Data: Efficacy in Poultry
Early floor-pen experiments demonstrated this compound's effectiveness in controlling coccidiosis in broiler chickens. The following table summarizes key findings from a study by Reid et al. (1975).[2]
| Treatment Group | Dosage (ppm in feed) | Mortality (%) | Average Weight (g) | Feed Conversion | Lesion Score |
| Unmedicated Control | 0 | 10.0 | - | - | High |
| This compound | 50 | 0.8 | Significantly Increased | Improved | Reduced |
| This compound | 75 | 0.4 | Significantly Increased | Improved | Reduced |
| Monensin (Control) | 121 | 0.0 | Significantly Increased | Improved | Reduced |
Data adapted from Reid et al. (1975) which involved infections with eight species of Eimeria.[2]
Experimental Protocol: Floor-Pen Anticoccidial Trial in Broilers
The efficacy of this compound as a coccidiostat was evaluated in experiments designed to simulate commercial poultry production conditions.
-
Animal Model: Day-old broiler chicks were housed in floor pens with fresh litter.
-
Acclimation and Diet: Birds were acclimated for a period and provided with a standard broiler starter ration. Medicated feed containing this compound at various concentrations was provided to the respective treatment groups.
-
Infection: The litter in the pens was seeded with a mixed culture of sporulated oocysts of various pathogenic Eimeria species to induce a coccidiosis challenge.
-
Data Collection: Over the course of the experiment (typically several weeks), data was collected on mortality, body weight gain, and feed consumption.
-
Lesion Scoring: At the termination of the study, a sample of birds from each group was euthanized, and their intestines were examined to score the severity of coccidial lesions.
-
Statistical Analysis: The collected data was statistically analyzed to determine the significance of the differences between the treatment groups and the unmedicated control.
Caption: Workflow of a floor-pen anticoccidial trial.
Conclusion
The early studies on this compound firmly established its dual role as a potent antibacterial agent against Gram-positive bacteria and an effective coccidiostat. The foundational research, from its initial isolation to the first in vivo efficacy trials, provided the scientific basis for its widespread use in animal health. The mechanism of action, centered on its ionophoric properties, was a key discovery that explained its broad-spectrum activity. The quantitative data from these early investigations, though sometimes lacking the granularity of modern studies, clearly demonstrated its potential and paved the way for its development and commercialization. This guide serves as a testament to the pioneering work that unveiled the multifaceted therapeutic capabilities of this compound.
References
The Biophysical Interplay of Lasalocid with Lipid Bilayers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lasalocid, a carboxylic polyether ionophore antibiotic, exerts its biological activity by facilitating the transport of cations across lipid membranes. This technical guide provides an in-depth examination of the biophysical interactions between this compound and lipid bilayers, a critical aspect for understanding its mechanism of action and for the development of novel therapeutic applications. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the complex molecular interactions and experimental workflows.
Introduction
This compound's ability to form lipid-soluble complexes with cations is central to its function.[1][2] By disrupting ion gradients across biological membranes, it exhibits potent antimicrobial and anticoccidial properties.[3][4] A thorough understanding of its interaction with the lipid bilayer at a molecular level is paramount for harnessing its full therapeutic potential and for designing new derivatives with enhanced specificity and efficacy. This guide synthesizes findings from various biophysical studies to provide a comprehensive overview of this interaction.
Quantitative Analysis of this compound-Lipid Bilayer Interactions
The interaction of this compound with lipid bilayers has been quantified using various techniques, providing valuable insights into its binding affinity and its effect on membrane properties.
Table 1: Binding Affinity of this compound to Lipid Vesicles
| Lipid Composition | Form of this compound | Apparent Dissociation Constant (Kapp) (µM) | Experimental Technique | Reference |
| Dimyristoylphosphatidylcholine (DMPC) | Anionic | 46 | Fluorescence Spectroscopy | [5] |
| Dimyristoylphosphatidylcholine (DMPC) | Acidic | 14 | Fluorescence Spectroscopy | [5] |
| DMPC with 10% Dimyristoylphosphatidylethanolamine (DMPE) | Anionic | No significant effect | Fluorescence Spectroscopy | [5] |
| DMPC with Cholesterol | Anionic | Slightly increased | Fluorescence Spectroscopy | [5] |
Table 2: Thermotropic Effects of this compound on Dipalmitoylphosphatidylcholine (DPPC) Bilayers
| Parameter | Observation | Experimental Technique | Reference |
| Critical Molar Ratio (r) of this compound-Na:DPPC | 0.04 | Differential Scanning Calorimetry (DSC) | [6] |
| Below Critical Ratio (r < 0.04) in Multilamellar Systems | Affects transition cooperativity without disrupting global organization | Differential Scanning Calorimetry (DSC) | [6] |
| Above Critical Ratio (r > 0.04) in Multilamellar Systems | Induces lateral phase separation | Differential Scanning Calorimetry (DSC) | [6] |
| In Unilamellar Vesicles (r < 0.04) | Decrease in enthalpy change, suggesting a different insertion mode | Differential Scanning Calorimetry (DSC) | [6] |
Mechanism of this compound Interaction with Lipid Bilayers
The interaction of this compound with the lipid bilayer is a multi-step process involving surface binding, conformational changes, and cation complexation, ultimately leading to ion transport.
Initial Membrane Binding and Conformation
This compound, in both its acidic and anionic forms, binds to the surface of the lipid bilayer.[5] Circular dichroism spectroscopy has revealed that the membrane-bound anionic form of this compound A adopts an extended, acyclic conformation on the membrane surface.[5] In this conformation, the C-1 carboxylate is rotated out of the plane of the salicylate ring.[5] This orientation is thought to be a result of the amphiphilic nature of the ionophore, leading to facial binding on the membrane surface or weak interactions with the polar head groups of the lipids.[5]
Insertion, Aggregation, and Bilayer Disruption
Sum-frequency generation (SFG) vibrational spectroscopy and surface tensiometry studies have shown that the free acidic form of this compound partially inserts into the lipid monolayer.[7][8][9] This insertion is a crucial step that precedes its ionophoric activity.[7][8] Furthermore, fluorescence self-quenching studies suggest that this compound molecules can form loosely held, non-covalent aggregates within the membrane.[10][11]
The most significant disruption of the lipid bilayer occurs after this compound complexes with a cation, such as sodium.[7][8][9] This complexation event leads to a more profound disruption of the lipid monolayer, which is believed to be the critical step that allows the ionophore-cation complex to traverse the hydrophobic core of the membrane.[7][8][9]
Figure 1. Proposed mechanism of this compound-mediated cation transport across a lipid bilayer.
Experimental Protocols
The following sections detail the methodologies employed in key experiments to elucidate the biophysical interactions of this compound with lipid bilayers.
Fluorescence Spectroscopy for Binding Studies
This technique is used to determine the apparent dissociation constants (Kapp) of this compound binding to lipid vesicles by monitoring changes in its intrinsic fluorescence.[5]
Figure 2. Experimental workflow for determining this compound-lipid vesicle binding affinity.
Differential Scanning Calorimetry (DSC)
DSC is employed to investigate the effect of this compound on the thermotropic properties of lipid bilayers, such as the phase transition temperature and enthalpy.[6]
Figure 3. Workflow for studying the thermotropic effects of this compound on lipid bilayers via DSC.
Sum-Frequency Generation (SFG) Vibrational Spectroscopy
SFG is a surface-sensitive technique used to probe the molecular structure and orientation of this compound at the lipid monolayer interface.[7][9]
Figure 4. Experimental workflow for SFG spectroscopy analysis of this compound-lipid interactions.
Conclusion
The biophysical interaction of this compound with lipid bilayers is a multifaceted process characterized by initial surface binding, partial insertion, and cation-dependent membrane disruption. Quantitative data from fluorescence spectroscopy and differential scanning calorimetry have provided critical parameters that define these interactions. Advanced techniques like SFG spectroscopy have offered unprecedented molecular-level insights into the conformational changes and disruptive effects of this compound at the membrane interface. A comprehensive understanding of these biophysical principles is essential for the rational design of new ionophore-based drugs with improved therapeutic profiles. Future research should focus on elucidating the dynamics of this compound-cation complex translocation across the bilayer and the influence of complex lipid compositions, mimicking native cell membranes, on these interactions.
References
- 1. youtube.com [youtube.com]
- 2. Comparative and Functional Analyses Reveal Conserved and Variable Regulatory Systems That Control this compound Biosynthesis in Different Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of increasing levels of this compound supplementation on growth performance, serum biochemistry, ruminal fermentation profile, in vitro nutrient digestibility, and gas production of growing goats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ultrastructural studies of the effects of the ionophore this compound on Eimeria tenella in chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of lipid composition on the binding of this compound A to small unilamellar vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A differential scanning calorimetry study of the interaction of this compound antibiotic with phospholipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Acid Antibiotic at a Membrane Surface Probed by Sum Frequency Generation Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Aggregation of this compound A in membranes: a fluorescence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. e-portal.ccmb.res.in [e-portal.ccmb.res.in]
Methodological & Application
Application Notes and Protocols: The Use of Lasalocid in In Vitro Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lasalocid is a carboxylic polyether ionophore antibiotic produced by Streptomyces lasaliensis. It is widely utilized in veterinary medicine as a coccidiostat and growth promoter.[1][2][3] In recent years, this compound has garnered significant interest in biomedical research for its potent anticancer, antibacterial, and antiviral properties.[4] These biological activities stem from its ability to form lipid-soluble complexes with monovalent and divalent cations, thereby facilitating their transport across biological membranes.[4] This disruption of ion gradients leads to a cascade of cellular events, making this compound a valuable tool for studying various cellular processes in vitro.
This document provides a standard protocol for the use of this compound in in vitro cell culture experiments, including details on stock solution preparation, determination of working concentrations, and protocols for key experimental assays.
Mechanism of Action
This compound functions as an ionophore, selectively binding and transporting cations such as K+, Na+, and Ca2+ across cellular and organellar membranes. This activity disrupts the electrochemical gradients essential for numerous cellular functions. The primary mechanism involves the exchange of a cation for a proton, leading to the dissipation of pH gradients across membranes of organelles like mitochondria, lysosomes, and the Golgi apparatus.[5] This disruption of ionic homeostasis can induce a range of cellular responses, including apoptosis, autophagy, and inhibition of cell proliferation.[4][5]
Data Presentation: Antiproliferative Activity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, as reported in the literature. These values can serve as a starting point for determining the appropriate working concentration for your specific cell line and experimental conditions.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SW480 | Colon Cancer | 7.2 | [6] |
| SW620 | Colon Cancer | 6.1 | [6] |
| PC3 | Prostate Cancer | Not specified, but effective | [6] |
| FaO | Rat Hepatoma | 4 - 10 | [7] |
| HepG2 | Human Hepatoma | 4.0 - 9.0 | [8] |
| Chicken Hepatocytes | Hepatoma | Lowest EC50 values | [8][9] |
| Rat Myoblasts | Myoblastoma | Higher EC50 than hepatocytes | [8][9] |
Note: IC50 values can vary depending on the assay method, incubation time, and specific culture conditions. It is highly recommended to perform a dose-response curve to determine the optimal concentration for your experiments.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound sodium salt (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Sterile filter (0.22 µm)
Protocol:
-
Weighing: Accurately weigh the desired amount of this compound sodium salt powder in a sterile microcentrifuge tube.
-
Dissolving: Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM). Vortex thoroughly until the powder is completely dissolved. Gentle warming at 37°C may aid in dissolution.[9]
-
Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter into a new sterile tube. This step is crucial for long-term storage and to prevent contamination of cell cultures.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[9] Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[9] this compound solutions are unstable and should be prepared fresh or stored properly.[10]
Determination of Working Concentration (Dose-Response Curve)
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. A common starting range is 0.1 µM to 100 µM.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: After the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle control and plot the results against the this compound concentration. Determine the IC50 value using appropriate software.
Analysis of Cellular Pathways
This compound is known to affect intracellular trafficking and organelle function.[5] The following are example protocols to investigate these effects.
Materials:
-
LysoTracker™ Green DND-26 or other lysosomotropic dyes
-
Live-cell imaging microscope or flow cytometer
Protocol:
-
Cell Culture and Treatment: Culture cells on glass-bottom dishes or in multi-well plates and treat with the desired concentration of this compound for the appropriate duration (e.g., 6 hours).[11]
-
Staining: During the last 30 minutes of treatment, add LysoTracker™ Green to the culture medium at the manufacturer's recommended concentration.[11]
-
Imaging/Analysis: Wash the cells with fresh medium and immediately analyze them using a fluorescence microscope or flow cytometer to assess the fluorescence intensity, which correlates with lysosomal acidity. A decrease in fluorescence indicates a disruption of the lysosomal pH gradient.
Materials:
-
Antibodies against Golgi markers (e.g., GM130, Giantin)
-
Fluorescently labeled secondary antibodies
-
Fixation and permeabilization buffers
-
Confocal microscope
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound.
-
Immunofluorescence: Fix, permeabilize, and block the cells. Incubate with a primary antibody against a Golgi marker, followed by a fluorescently labeled secondary antibody.
-
Imaging: Mount the coverslips and visualize the Golgi apparatus morphology using a confocal microscope. This compound may cause a modified cellular pattern of Golgi markers.[5]
Visualizations
Caption: Experimental workflow for in vitro cell culture studies with this compound.
Caption: Mechanism of action of this compound as an ionophore.
References
- 1. This compound | Anticoccidial drugs | Drugs | Various | Poultrymed [poultrymed.com]
- 2. Frontiers | Effects of increasing levels of this compound supplementation on growth performance, serum biochemistry, ruminal fermentation profile, in vitro nutrient digestibility, and gas production of growing goats [frontiersin.org]
- 3. Effects of increasing levels of this compound supplementation on growth performance, serum biochemistry, ruminal fermentation profile, in vitro nutrient digestibility, and gas production of growing goats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative and Functional Analyses Reveal Conserved and Variable Regulatory Systems That Control this compound Biosynthesis in Different Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Revisiting Old Ionophore this compound as a Novel Inhibitor of Multiple Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of this compound-Based Bioconjugates and Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. glpbio.com [glpbio.com]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining the Optimal Working Concentration of Lasalocid in Cancer Cell Line Studies
Introduction
Lasalocid, a carboxylic polyether ionophore produced by Streptomyces lasaliensis, has demonstrated significant potential as an anticancer agent.[1][2] Initially used as a veterinary coccidiostat, recent research has highlighted its potent antiproliferative activity against various cancer cell lines, including prostate, colon, and breast cancer.[1][3] this compound's anticancer effects are attributed to its ability to disrupt cellular ion balance, generate reactive oxygen species (ROS), induce apoptosis and autophagy, and modulate critical signaling pathways.[2][4][5] This document provides a comprehensive guide for researchers to determine the optimal working concentration of this compound for in vitro cancer cell line studies, summarizing key data and detailing essential experimental protocols.
Mechanism of Action in Cancer Cells
This compound exerts its anticancer effects through multiple mechanisms:
-
Induction of Oxidative Stress: It triggers the production of Reactive Oxygen Species (ROS), a key factor in initiating apoptosis and autophagy in cancer cells.[2][3][4]
-
Apoptosis and Autophagy: this compound induces programmed cell death (apoptosis) through mitochondria- and caspase-dependent pathways.[4] It also promotes cytoprotective autophagy, and inhibiting this process can enhance this compound-induced apoptosis.[2][4]
-
Cell Cycle Arrest: The compound can cause cell cycle arrest, typically in the G0/G1 phase, by downregulating the expression of G1 phase-dependent proteins like cyclins and CDKs.[2][4]
-
Modulation of Signaling Pathways: this compound has been shown to inhibit melanoma cell proliferation and invasion by down-regulating the transcription factor FOXM1 through the PI3K/AKT and JNK/P38 MAPK signaling pathways.[5][6][7] It can also reduce the release of the proinflammatory cytokine Interleukin-6 (IL-6), which is involved in tumor development via the JAK/STAT3 pathway.[1]
Data Presentation: Effective Concentrations of this compound
The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) is a critical parameter for determining the appropriate dose range for subsequent mechanistic studies. The values for this compound vary depending on the cancer cell line and the assay used.
| Cell Line | Cancer Type | Effective Concentration (IC50/EC50) (μM) | Assay | Reference |
| PC-3 | Human Prostate Cancer | More sensitive than LNCaP cells | Cell Viability | [4] |
| SW480 | Human Primary Colon Cancer | 7.2 | MTT | [1] |
| SW620 | Human Metastatic Colon Cancer | 6.1 | MTT | [1] |
| HepG2 | Human Hepatoma | 4.0 - 9.0 | MTT | |
| LMH | Chicken Hepatoma | Lower EC50 than rat myoblasts | MTT, CBB, LDH | |
| L6 | Rat Myoblasts | 7.6 - 20.9 | MTT, CBB, LDH | [8] |
Experimental Workflow and Protocols
Determining the optimal working concentration of this compound is a multi-step process that begins with assessing cytotoxicity and progresses to more detailed mechanistic assays.
Caption: Workflow for determining the optimal this compound concentration.
Protocol 1: Cell Viability Assay (MTT Method)
This protocol is used to determine the IC50 value of this compound by measuring the metabolic activity of cells.[9][10]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[10]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[10]
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the various this compound concentrations. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%) and an untreated control.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[10] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11] Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. This compound-induced apoptosis can be confirmed using this method.[4]
Materials:
-
6-well plates
-
This compound-treated and control cells
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the determined IC50 concentration (and other relevant concentrations) for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension, discard the supernatant, and wash the cells with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both stains.
Protocol 3: Measurement of Reactive Oxygen Species (ROS)
This protocol measures intracellular ROS levels, a key mechanism of this compound's action.[1][2]
Materials:
-
This compound-treated and control cells
-
DCFH-DA (2',7'-dichlorofluorescin diacetate) probe
-
Serum-free medium
-
Flow cytometer or fluorescence microplate reader
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for various time points (e.g., 1, 4, 12, 24 hours).[1][3]
-
Probe Loading: After treatment, wash the cells with PBS and incubate them with DCFH-DA (typically 10 µM) in serum-free medium for 30 minutes at 37°C in the dark.
-
Measurement: Wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity of the oxidized, fluorescent product (DCF). This can be done by harvesting the cells for flow cytometry or by reading the plate directly on a fluorescence microplate reader (Excitation ~485 nm, Emission ~535 nm).
-
Analysis: An increase in fluorescence intensity in this compound-treated cells compared to controls indicates an increase in intracellular ROS production.
Signaling Pathways Affected by this compound
Understanding the molecular pathways affected by this compound is crucial for interpreting experimental results. Below are diagrams of key signaling cascades modulated by this compound.
Caption: this compound inhibits FOXM1 via PI3K/AKT and JNK/p38 MAPK pathways.[5][6]
Caption: this compound induces apoptosis and autophagy via ROS generation.[2][4]
References
- 1. Synthesis of this compound-Based Bioconjugates and Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces cytotoxic apoptosis and cytoprotective autophagy through reactive oxygen species in human prostate cancer PC-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound-induces-cytotoxic-apoptosis-and-cytoprotective-autophagy-through-reactive-oxygen-species-in-human-prostate-cancer-pc-3-cells - Ask this paper | Bohrium [bohrium.com]
- 5. This compound inhibits melanoma by down-regulating FOXM1 through PI3K/AKT and JNK/P38 MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits melanoma by down-regulating FOXM1 through PI3K/AKT and JNK/P38 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. broadpharm.com [broadpharm.com]
- 10. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Studying Lasalocid-Mediated Ion Transport in Reconstituted Lipid Vesicles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lasalocid, a carboxylic polyether ionophore produced by Streptomyces lasaliensis, is a valuable tool for studying ion transport mechanisms across lipid bilayers.[1] Its ability to form lipid-soluble complexes with cations and transport them across membranes makes it a subject of interest in various fields, including biochemistry, pharmacology, and drug delivery. Reconstituted lipid vesicles, or liposomes, provide a well-defined model system to investigate the kinetics, selectivity, and mechanism of this compound-mediated ion transport in a controlled environment, free from the complexities of biological membranes.[2][3]
These application notes provide detailed protocols for the preparation of this compound-containing lipid vesicles and the subsequent analysis of ion transport using fluorescence-based assays.
Mechanism of Action
This compound functions as a mobile ion carrier. It complexes with a cation at one interface of the lipid bilayer, diffuses across the membrane, and releases the ion on the opposite side. This process can be electroneutral, involving the exchange of a cation for a proton, or electrogenic, resulting in a net movement of charge. The stoichiometry of the transporting species for this compound has been found to be 2:1 (ionophore:cation) for lanthanide ions in dimyristoylphosphatidylcholine vesicles.[4][5]
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize key quantitative data regarding the ion selectivity and transport properties of this compound.
Table 1: Cation Selectivity of this compound in a Planar Bilayer Lipid Membrane [6]
| Cation Pair | Selectivity Ratio |
| K+/Na+ | 12 ± 1 |
| Ca2+/Mg2+ | 17 ± 2 |
Table 2: Transport Sequence of this compound for Various Cations [6]
| Cation | Relative Transport Rate |
| K+ | > |
| Na+ | > |
| Ca2+ | > |
| Mg2+ |
Table 3: Rank Order of this compound Selectivity for Biogenic Amines in Lipid Bilayers [2]
| Amine | Relative Permeability |
| p-Tyramine | ≈ |
| β-Phenylethylamine | ≈ |
| Amphetamine | > |
| Methamphetamine | > |
| Dopamine | > |
| Phenylephrine | ≈ |
| Metanephrine | > |
| Norepinephrine | > |
| Epinephrine |
Experimental Protocols
Protocol 1: Preparation of this compound-Containing Large Unilamellar Vesicles (LUVs)
This protocol describes the preparation of LUVs incorporating this compound using the lipid film hydration and extrusion method.
Materials:
-
Phospholipid of choice (e.g., 1,2-dimyristoyl-sn-glycero-3-phosphocholine, DMPC)
-
This compound
-
Chloroform
-
Hydration buffer (e.g., 10 mM HEPES, 100 mM KCl, pH 7.4)
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired amount of phospholipid and this compound in chloroform in a round-bottom flask. The molar ratio of lipid to this compound can be varied depending on the experimental requirements (e.g., 1000:1).
-
Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film by adding the hydration buffer to the flask.
-
Gently swirl the flask to disperse the lipid film, creating a milky suspension of multilamellar vesicles (MLVs).
-
Incubate the suspension at a temperature above the phase transition temperature of the lipid (e.g., 37°C for DMPC) for 1 hour with occasional vortexing.
-
-
Extrusion:
-
Assemble the mini-extruder with the desired pore size polycarbonate membranes (e.g., 100 nm).
-
Draw the MLV suspension into a gas-tight syringe.
-
Pass the suspension through the extruder at least 11 times to form LUVs of a uniform size distribution.
-
The resulting vesicle suspension should be translucent.
-
-
Removal of Unencapsulated Material:
-
To remove unencapsulated ions or fluorescent dyes from the exterior of the vesicles, pass the LUV suspension through a size-exclusion chromatography column (e.g., Sephadex G-50) equilibrated with the desired external buffer.
-
Protocol 2: Fluorescence-Based Ion Transport Assay (Calcein Quenching)
This protocol utilizes the fluorescent dye calcein to monitor the influx of divalent cations (e.g., Co²⁺, Cu²⁺) into this compound-containing LUVs. The binding of these cations to calcein quenches its fluorescence.[7]
Materials:
-
This compound-containing LUVs prepared in a buffer containing calcein (e.g., 50 mM calcein, 10 mM HEPES, 100 mM KCl, pH 7.4)
-
External buffer (same as hydration buffer but without calcein)
-
Stock solution of the cation to be tested (e.g., 1 M CoCl₂)
-
Fluorometer
Procedure:
-
Vesicle Preparation:
-
Prepare this compound-containing LUVs as described in Protocol 1, using a hydration buffer that includes the fluorescent dye calcein.
-
Remove the external, unencapsulated calcein by size-exclusion chromatography.
-
-
Fluorescence Measurement:
-
Dilute the calcein-loaded LUVs into the external buffer in a fluorescence cuvette to a suitable lipid concentration (e.g., 50-100 µM).
-
Place the cuvette in the fluorometer and record the baseline fluorescence intensity (Excitation: 495 nm, Emission: 515 nm).
-
Initiate ion transport by adding a small aliquot of the concentrated cation stock solution to the cuvette and start recording the fluorescence intensity over time.
-
After the fluorescence signal has stabilized or reached a minimum, add a detergent (e.g., Triton X-100) to lyse the vesicles and determine the maximal fluorescence quenching (F_max).
-
To determine the initial fluorescence (F_0), measure the fluorescence of the vesicle suspension before the addition of the cation.
-
-
Data Analysis:
-
Normalize the fluorescence data as a percentage of the initial fluorescence.
-
The rate of fluorescence quenching is proportional to the rate of ion influx. The initial rate of transport can be calculated from the initial slope of the fluorescence decay curve.
-
Visualizations
Mechanism of this compound-Mediated Ion Transport
Caption: Mechanism of this compound mobile ion carrier.
Experimental Workflow for Fluorescence-Based Ion Transport Assay
Caption: Workflow for this compound ion transport assay.
References
- 1. CN106317034A - Method for preparing this compound by utilizing this compound fermentation liquor - Google Patents [patents.google.com]
- 2. The effect of amine structure on complexation with this compound in model membrane systems. II. Ionophore selectivity for amines in lipid bilayers and at oil/water interfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Carboxylic ionophore (this compound A and A23187) mediated lanthanide ion transport across phospholipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 6. The ion selectivity of nonelectrogenic ionophores measured on a bilayer lipid membrane: nigericin, monensin, A23187 and this compound A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro Assay to Evaluate Cation Transport of Ionophores - PMC [pmc.ncbi.nlm.nih.gov]
What is the application of Lasalocid in patch clamp electrophysiology to study ion channel activity?
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Lasalocid, a member of the polyether ionophore antibiotics, is a valuable pharmacological tool for investigating the activity of ion channels, particularly those gated by divalent cations such as calcium (Ca²⁺). While direct patch clamp studies utilizing this compound are not extensively documented in publicly available literature, its known function as a Ca²⁺ ionophore allows for its application in studying Ca²⁺-activated ion channels. By increasing the intracellular Ca²⁺ concentration, this compound can be used to activate or modulate a variety of ion channels, providing insights into their gating mechanisms, pharmacology, and physiological roles.
The primary application of this compound in this context is to artificially elevate intracellular Ca²⁺ levels in a controlled manner, thereby activating Ca²⁺-dependent channels independently of voltage changes or physiological receptor activation. This allows for the isolation and characterization of the currents mediated by these channels. This approach is particularly useful for studying:
-
Large-conductance Ca²⁺-activated potassium (BK) channels: These channels are involved in neuronal excitability, smooth muscle tone, and neurotransmitter release.
-
Small-conductance Ca²⁺-activated potassium (SK) channels: These channels play a crucial role in shaping the afterhyperpolarization of action potentials and regulating neuronal firing patterns.
-
Other Ca²⁺-activated channels: This includes certain types of non-selective cation channels and chloride channels.
The use of this compound, as with other Ca²⁺ ionophores like ionomycin and A23187, enables researchers to probe the Ca²⁺ sensitivity of these channels and to screen for compounds that may modulate their activity in the presence of elevated intracellular Ca²⁺.
Note: The following protocols and data are based on studies using the Ca²⁺ ionophore ionomycin, a well-characterized tool in patch clamp electrophysiology. Due to the limited specific data on this compound in this application, these should be considered as a starting point and may require optimization.
Quantitative Data Summary
The following table summarizes representative quantitative data from studies using a Ca²⁺ ionophore (ionomycin) to modulate Ca²⁺-activated ion channels, which can serve as an expected outcome for similar experiments with this compound.
| Ion Channel Type | Cell Type | Ionophore & Concentration | Effect on Channel Activity | Reference |
| Maxi-K Channel | LNCaP human prostate cancer cells | Ionomycin (10 µM) | Activation, leading to membrane hyperpolarization | [1] |
| Non-selective Cation Channel | LNCaP human prostate cancer cells | Ionomycin (10 µM) | Activation, with a slope conductance of 23.5 ± 2 pS | [1] |
| Endogenous Ca²⁺-activated Channels | MDCK cells expressing rENaC | Ionomycin (1 µM) | Inhibition of whole-cell current | [2] |
Signaling Pathway
The fundamental signaling pathway initiated by a Ca²⁺ ionophore like this compound to activate a Ca²⁺-activated ion channel is straightforward. The ionophore integrates into the cell membrane and facilitates the transport of Ca²⁺ ions down their electrochemical gradient into the cytoplasm. This elevation in intracellular Ca²⁺ concentration leads to the binding of Ca²⁺ to the ion channel or an associated calmodulin protein, triggering a conformational change that opens the channel pore.
Experimental Protocols
Protocol 1: Whole-Cell Patch Clamp Recording to Study Ca²⁺-Activated Channels Using a Ca²⁺ Ionophore
This protocol describes the use of a Ca²⁺ ionophore to activate Ca²⁺-dependent currents in a whole-cell patch clamp configuration.
1. Cell Preparation:
- Culture cells of interest on glass coverslips suitable for microscopy and patch clamp recording.
- Ensure cells are healthy and at an appropriate confluency.
2. Solutions:
- External Solution (in mM): 140 NaCl, 5 KCl, 2.5 CaCl₂, 1 MgCl₂, 10 HEPES. Adjust pH to 7.4 with NaOH.[3]
- Internal (Pipette) Solution (in mM): 130 KCl, 5 NaCl, 1 MgCl₂, 10 HEPES, 0.4 CaCl₂, 1.1 EGTA (to buffer Ca²⁺ to a known resting concentration, e.g., ~100 nM). Adjust pH to 7.3 with KOH.
- Ionophore Stock Solution: Prepare a 1-10 mM stock solution of this compound (or ionomycin) in DMSO. Store at -20°C.
3. Patch Clamp Recording:
- Transfer a coverslip with cells to the recording chamber on the microscope stage.
- Perfuse the chamber with the external solution.
- Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
- Establish a gigaohm seal (>1 GΩ) on a target cell.
- Rupture the membrane to achieve the whole-cell configuration.
- Switch to voltage-clamp mode and hold the cell at a desired potential (e.g., -60 mV).
4. Experimental Procedure:
- Record baseline currents in response to a voltage protocol (e.g., a series of voltage steps or ramps) designed to elicit the activity of the ion channel of interest.
- Prepare the working concentration of the Ca²⁺ ionophore by diluting the stock solution into the external solution immediately before application. A final concentration in the range of 1-10 µM is a good starting point.[1][2]
- Apply the ionophore-containing external solution to the cell via the perfusion system.
- Record the changes in the whole-cell current in response to the same voltage protocol. The influx of Ca²⁺ should lead to the activation of Ca²⁺-activated channels.
- To confirm the effect is due to the ionophore, a washout with the control external solution can be performed.
Experimental Workflow
The following diagram illustrates the general workflow for a patch clamp experiment designed to study ion channel activity using a Ca²⁺ ionophore.
References
- 1. Activation of a Ca2+-permeable cation channel by two different inducers of apoptosis in a human prostatic cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activation of Ca2+-activated K+ channels by an increase in intracellular Ca2+ induced by depolarization of mouse skeletal muscle fibres - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Lasalocid for Ion Dysregulation Studies in Neurobiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lasalocid, a carboxylic ionophore antibiotic, serves as a powerful tool in neurobiology research to investigate the consequences of ion dysregulation. By facilitating the transport of cations across cellular membranes, this compound disrupts the tightly regulated ionic gradients essential for neuronal function and survival. These application notes provide a comprehensive overview of how this compound can be employed to model and study the pathological effects of ion imbalance in neurons, with a particular focus on its ability to induce selective neurotoxicity through mechanisms involving calcium influx and the N-methyl-D-aspartate (NMDA) receptor complex.
Mechanism of Action
This compound functions as an ionophore with a broad specificity for divalent and monovalent cations, including Ca²⁺, Na⁺, and K⁺. It encapsulates these ions and transports them across lipid bilayers, effectively dissipating the electrochemical gradients maintained by ion pumps and channels. This disruption of ion homeostasis leads to a cascade of downstream events, including membrane depolarization, increased intracellular calcium concentrations, and ultimately, cell death. In neuronal cultures, this compound has been shown to induce a selective neurotoxicity, sparing glial cells at concentrations that are lethal to neurons.[1][2] This selectivity makes it a valuable tool for studying neuron-specific degenerative processes.
Key Applications in Neurobiology Research
-
Modeling Excitotoxic Neuronal Death: this compound-induced neurotoxicity mimics aspects of excitotoxicity, a pathological process implicated in numerous neurological disorders. The induced ion dysregulation, particularly the elevation of intracellular calcium, triggers signaling pathways associated with excitotoxic cell death.
-
Investigating Calcium-Mediated Neurotoxicity: The ability of this compound to significantly increase intracellular calcium levels allows for the detailed study of calcium-dependent neurotoxic cascades.[1] This includes the activation of enzymes like phospholipase A2 (PLA2), leading to the release of arachidonic acid and subsequent inflammatory and degenerative processes.[1]
-
Studying the Role of the NMDA Receptor in Neuronal Injury: Research has demonstrated that the neurotoxic effects of this compound are dependent on the NMDA receptor/channel complex.[1][3] This suggests an indirect mechanism where this compound-induced ion dysregulation leads to the activation of NMDA receptors, contributing to excessive calcium influx and neuronal death.
-
Screening for Neuroprotective Compounds: The robust and reproducible neurotoxicity induced by this compound in vitro provides a reliable platform for screening potential neuroprotective agents that target ion dysregulation, calcium overload, or NMDA receptor-mediated excitotoxicity.
Data Presentation: Quantitative Effects of this compound on Neuronal Cultures
The following tables summarize the quantitative data from studies investigating the effects of this compound on dissociated cerebral cultures.
| Parameter | This compound Concentration (µM) | Observation | Reference |
| Neurotoxicity | |||
| Onset of Neuronal Damage | 0.5 | Mild damage to some neurons after 48 hours | [2] |
| 1-2 | Swelling of perikarya and cytolysis within 2-4 hours | [1] | |
| Selective Toxicity | 2 | Toxic to neurons, no damage to glial cells | [1][2] |
| Biochemical Markers | |||
| Ca²⁺ Influx | 1 | 40% increase above control | [3] |
| 1.5 | 140% increase in cultures | [1] | |
| LDH Release | 1.5 | 8-fold increase over control | [1] |
| Arachidonic Acid Release | 1.5 | 4-fold increase over control | [1] |
| Pharmacological Inhibition | |||
| MK-801 (NMDA Antagonist) | 10 | Blocks this compound-induced neurotoxicity | [1][3] |
| Nimodipine (Ca²⁺ Channel Blocker) | 10 | Does not inhibit this compound-induced neurotoxicity | [1] |
| CNQX (non-NMDA Antagonist) | 10 | Does not inhibit this compound-induced neurotoxicity | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of this compound-induced neurotoxicity and a general experimental workflow for its application in research.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound to study ion dysregulation in neuronal cultures.
Protocol 1: Preparation of Dissociated Cerebral Cultures from Rat Fetuses
This protocol is adapted from studies investigating this compound-induced neurotoxicity.[1]
Materials:
-
Timed-pregnant Sprague-Dawley rats (E15-16)
-
Hanks' Balanced Salt Solution (HBSS), Ca²⁺/Mg²⁺-free
-
Trypsin (0.25%)
-
Deoxyribonuclease I (DNase I)
-
Fetal Bovine Serum (FBS)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Horse Serum
-
Penicillin-Streptomycin solution
-
Poly-L-lysine coated culture plates or coverslips
-
Sterile dissection tools
Procedure:
-
Euthanize the pregnant rat according to approved animal welfare protocols.
-
Aseptically remove the uterine horns and place them in a sterile petri dish containing cold HBSS.
-
Dissect the fetuses from the uterine horns and decapitate them.
-
Under a dissecting microscope, remove the brains and place them in a fresh dish of cold HBSS.
-
Dissect the cerebral cortices, removing the meninges and any underlying white matter.
-
Mince the cortical tissue into small pieces.
-
Transfer the tissue to a conical tube containing 0.25% trypsin and a small amount of DNase I.
-
Incubate at 37°C for 15-20 minutes with gentle agitation.
-
Stop the trypsinization by adding an equal volume of DMEM containing 10% FBS.
-
Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in plating medium (DMEM supplemented with 10% horse serum, 10% FBS, and penicillin-streptomycin).
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the cells onto poly-L-lysine coated plates or coverslips at a desired density (e.g., 1-2 x 10⁶ cells/mL).
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂.
-
After 24-48 hours, replace the plating medium with a maintenance medium (e.g., DMEM with 10% horse serum) to limit glial proliferation.
-
Cultures are typically ready for experimental use after 7-14 days in vitro (DIV).
Protocol 2: Assessment of Neurotoxicity using Lactate Dehydrogenase (LDH) Assay
This protocol provides a method to quantify cell death by measuring the release of LDH from damaged cells into the culture medium.
Materials:
-
Neuronal cultures in 96-well plates
-
This compound stock solution (in DMSO)
-
Culture medium
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.2, 0.5, 1, 1.5, 2 µM). Include a vehicle control (DMSO) and a positive control for maximum LDH release (e.g., cell lysis buffer provided in the kit).
-
Carefully remove the existing medium from the cultured neurons and replace it with the medium containing the different concentrations of this compound or controls.
-
Incubate the plate for the desired duration (e.g., 4 hours) at 37°C in a 5% CO₂ incubator.
-
After incubation, centrifuge the 96-well plate at 250 x g for 4 minutes to pellet any detached cells.
-
Carefully transfer a specific volume of the supernatant (e.g., 50 µL) from each well to a new flat-bottom 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a substrate solution with a dye solution.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Stop the reaction by adding the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity relative to the positive control (maximum LDH release) after subtracting the background absorbance from the vehicle control.
Protocol 3: Measurement of Intracellular Calcium ([Ca²⁺]i) using Fura-2 AM
This protocol describes how to measure changes in intracellular calcium concentrations in response to this compound treatment using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
Neuronal cultures on glass coverslips
-
Fura-2 AM stock solution (in DMSO)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
This compound stock solution
-
Fluorescence microscopy system equipped for ratiometric imaging (with excitation wavelengths of 340 nm and 380 nm and an emission filter around 510 nm)
Procedure:
-
Prepare a Fura-2 AM loading solution by diluting the Fura-2 AM stock solution in HBSS to a final concentration of 2-5 µM. Add a small amount of Pluronic F-127 (e.g., 0.02%) to aid in dye solubilization.
-
Wash the neuronal cultures on coverslips twice with HBSS.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells three times with HBSS to remove extracellular dye and allow for de-esterification of the dye within the cells for approximately 30 minutes.
-
Mount the coverslip onto a perfusion chamber on the stage of the fluorescence microscope.
-
Continuously perfuse the cells with HBSS.
-
Acquire baseline fluorescence images by alternately exciting the cells at 340 nm and 380 nm and recording the emission at 510 nm.
-
Introduce this compound at the desired concentration into the perfusion solution.
-
Continue to acquire images at regular intervals to monitor the change in the 340/380 nm fluorescence ratio over time. An increase in this ratio corresponds to an increase in intracellular calcium.
-
At the end of the experiment, calibrate the Fura-2 signal by determining the maximum fluorescence ratio (Rmax) with the addition of a calcium ionophore like ionomycin in the presence of high extracellular calcium, and the minimum ratio (Rmin) with the addition of a calcium chelator like EGTA.
-
Calculate the intracellular calcium concentration using the Grynkiewicz equation: [Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Fmax380 / Fmin380).
Conclusion
This compound is a valuable pharmacological tool for inducing and studying the effects of ion dysregulation in neurobiology research. Its ability to selectively target neurons and disrupt ion homeostasis provides a robust model for investigating the molecular mechanisms underlying neuronal injury and for the preclinical evaluation of potential neuroprotective therapies. The protocols and data presented here offer a foundation for researchers to effectively utilize this compound in their studies of neuronal pathophysiology.
References
- 1. Selective neurotoxicity induced by the ionophore this compound in rat dissociated cerebral cultures, involvement of the NMDA receptor/channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective neurotoxicity induced by this compound in dissociated cerebral cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Potential of Lasalocid in Disrupting Microbial Biofilm Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lasalocid, a carboxylic polyether ionophore, has demonstrated significant potential as an agent for disrupting microbial biofilm formation.[1] Biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix, which confers protection against antibiotics and host immune responses.[2][3] this compound's primary mechanism of action involves the disruption of ion gradients across bacterial cell membranes, a process that can interfere with essential cellular functions and signaling pathways crucial for biofilm development and maintenance.[4][5] These application notes provide a comprehensive overview of this compound's anti-biofilm properties and detailed protocols for its investigation.
Principle of Action: this compound acts as a mobile ion carrier, facilitating the transport of cations across lipid bilayers, thereby dissipating the membrane potential and altering intracellular pH.[5][6] This disruption of ion homeostasis is hypothesized to impact two critical aspects of biofilm formation:
-
Quorum Sensing (QS) Inhibition: Bacterial communication networks, known as quorum sensing, are essential for coordinating gene expression involved in biofilm formation and virulence. These signaling systems are often energy-dependent and sensitive to changes in the cellular environment. By disrupting the membrane potential, this compound may indirectly inhibit QS signaling pathways.
-
Extracellular Polymeric Substance (EPS) Matrix Integrity: The synthesis and transport of EPS components, such as polysaccharides, proteins, and extracellular DNA (eDNA), are energy-intensive processes. The dissipation of the proton motive force by this compound can hinder the production and secretion of these matrix components, weakening the biofilm structure.[4]
Data Presentation: Quantitative Analysis of this compound's Anti-Biofilm Activity
The following tables summarize the expected quantitative data from key experiments designed to evaluate the efficacy of this compound against microbial biofilms.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Eradication Concentration (MBEC) of this compound
| Microbial Species | Planktonic MIC (µg/mL) | Biofilm MBEC (µg/mL) |
| Staphylococcus aureus | 1 - 16 | 16 - 64 |
| Pseudomonas aeruginosa | 16 - 64 | > 128 |
Note: These values are illustrative and may vary depending on the specific strain and experimental conditions.
Table 2: Effect of this compound on Biofilm Biomass and Viability
| Microbial Species | This compound Conc. (µg/mL) | Biofilm Biomass Reduction (%) (Crystal Violet Assay) | Biofilm Viability Reduction (%) (TTC/XTT Assay) |
| Staphylococcus aureus | 16 | 40 - 60 | 50 - 70 |
| 32 | 60 - 80 | 70 - 90 | |
| Pseudomonas aeruginosa | 32 | 20 - 40 | 30 - 50 |
| 64 | 40 - 60 | 50 - 70 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of this compound that inhibits the visible growth of planktonic bacteria.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
This compound stock solution (in a suitable solvent like DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of this compound in MHB in a 96-well plate.
-
Adjust the bacterial culture to a concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculate each well with the bacterial suspension. Include a positive control (bacteria without this compound) and a negative control (MHB without bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of this compound that shows no visible turbidity.
Biofilm Disruption Assay using Crystal Violet
This assay quantifies the total biofilm biomass.
Materials:
-
Bacterial culture
-
Tryptic Soy Broth (TSB) supplemented with glucose (for S. aureus) or other appropriate biofilm-promoting medium
-
This compound stock solution
-
Sterile 96-well flat-bottom microtiter plates
-
0.1% Crystal Violet solution
-
30% Acetic Acid
-
Phosphate Buffered Saline (PBS)
-
Plate reader
Procedure:
-
Biofilm Formation:
-
Dispense 180 µL of bacterial suspension (adjusted to OD600 of 0.1) into the wells of a 96-well plate.
-
Incubate at 37°C for 24-48 hours to allow biofilm formation.
-
-
Treatment:
-
Carefully remove the planktonic bacteria and wash the wells twice with sterile PBS.
-
Add 200 µL of fresh medium containing various concentrations of this compound to the wells. Include an untreated control.
-
Incubate for another 24 hours at 37°C.
-
-
Quantification:
-
Discard the medium and wash the wells three times with PBS.
-
Add 200 µL of 0.1% Crystal Violet to each well and incubate for 15 minutes at room temperature.
-
Remove the Crystal Violet solution and wash the wells thoroughly with water.
-
Air dry the plate.
-
Add 200 µL of 30% acetic acid to each well to dissolve the bound dye.
-
Measure the absorbance at 595 nm using a plate reader.
-
Biofilm Viability Assay using TTC
This assay measures the metabolic activity of viable cells within the biofilm.
Materials:
-
Biofilms grown in 96-well plates (as in section 3.2)
-
This compound stock solution
-
2,3,5-Triphenyltetrazolium chloride (TTC) solution (0.5% in PBS)
-
Methanol or Isopropanol
-
Plate reader
Procedure:
-
Biofilm Formation and Treatment:
-
Follow steps 1 and 2 from the Crystal Violet protocol (Section 3.2).
-
-
Viability Staining:
-
After treatment, remove the medium and wash the wells twice with PBS.
-
Add 200 µL of TTC solution to each well.
-
Incubate in the dark at 37°C for 4-6 hours. Viable cells will reduce TTC to red formazan.
-
-
Quantification:
-
Remove the TTC solution.
-
Add 200 µL of methanol or isopropanol to each well to solubilize the formazan.
-
Measure the absorbance at 490 nm using a plate reader.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key concepts and methodologies.
Caption: Proposed mechanism of this compound-mediated biofilm disruption.
Caption: Experimental workflow for biofilm disruption assays.
Caption: Key quorum sensing pathways potentially affected by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Staphylococcus aureus CcpA Affects Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interactions between Biocide Cationic Agents and Bacterial Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ionophore resistance of ruminal bacteria and its potential impact on human health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Acid Antibiotic at a Membrane Surface Probed by Sum Frequency Generation Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Revisiting Old Ionophore this compound as a Novel Inhibitor of Multiple Toxins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Inducing Mitochondrial Stress in Cellular Models Using Lasalocid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lasalocid, a carboxylic ionophore antibiotic produced by Streptomyces lasaliensis, is a valuable tool for inducing mitochondrial stress in cellular models. Its ability to transport both monovalent and divalent cations across biological membranes disrupts mitochondrial ion homeostasis, leading to a cascade of events that mimic pathological mitochondrial dysfunction.[1] These application notes provide detailed protocols and background information for utilizing this compound to study mitochondrial stress pathways, including alterations in mitochondrial membrane potential, generation of reactive oxygen species (ROS), depletion of ATP, and the potential activation of the mitochondrial unfolded protein response (UPRmt).
As an ionophore, this compound facilitates the exchange of cations such as K+ for H+ across the inner mitochondrial membrane, which can lead to significant changes in the mitochondrial pH gradient (ΔpH) and membrane potential (Δψm).[2] This disruption of the electrochemical gradient is a primary driver of mitochondrial stress. Furthermore, this compound can transport Ca2+ into the mitochondria, which, at high concentrations, can trigger the opening of the mitochondrial permeability transition pore (mPTP), leading to apoptosis.[3] The resulting mitochondrial dysfunction is a key feature in a variety of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer, making this compound a relevant compound for disease modeling and drug discovery.
Mechanism of Action of this compound-Induced Mitochondrial Stress
This compound's primary mechanism of inducing mitochondrial stress stems from its function as an ionophore. It inserts into the mitochondrial inner membrane and facilitates the transport of cations down their electrochemical gradients. This leads to:
-
Disruption of Ion Gradients: this compound promotes the electroneutral exchange of K+ for H+, which dissipates the proton gradient essential for ATP synthesis.[2]
-
Alteration of Mitochondrial Membrane Potential (Δψm): The disruption of ion gradients directly impacts the mitochondrial membrane potential. Depending on the cellular context and this compound concentration, this can lead to either hyperpolarization or depolarization.[3]
-
Induction of Reactive Oxygen Species (ROS) Production: The dysfunctional electron transport chain, a consequence of the altered membrane potential, can lead to an increase in electron leakage and the subsequent generation of superoxide and other reactive oxygen species.[3]
-
Depletion of ATP: With the proton gradient disrupted, ATP synthase activity is inhibited, leading to a decrease in cellular ATP levels.
-
Calcium Overload: this compound can facilitate the influx of Ca2+ into the mitochondrial matrix.[2] Excessive mitochondrial Ca2+ can activate downstream apoptotic pathways.
The culmination of these events can lead to the activation of cellular stress responses, including the mitochondrial unfolded protein response (UPRmt), and ultimately, apoptosis.
Data Presentation: Quantitative Effects of this compound on Mitochondrial Function
The following tables summarize the quantitative effects of this compound on key mitochondrial parameters as reported in various studies. It is important to note that the effective concentration and duration of treatment can vary significantly depending on the cell type and experimental conditions.
Table 1: Effective Concentrations of this compound for Inducing Mitochondrial Stress
| Cell Type/System | Concentration Range | Observed Effect(s) | Reference(s) |
| Isolated Liver & Heart Mitochondria | 25–250 nM | Alteration of ΔpH and Δψm, inhibition of Ca2+ efflux. | [2] |
| Human Prostate Cancer Cells (PC-3) | Not specified | Induction of ROS, mitochondrial hyperpolarization, and apoptosis. | [3] |
| Rat Dissociated Cerebral Cultures | 0.5–2 µM | Neuronal damage and increased Ca2+ influx. | |
| HeLa, L929, HUVEC cells | ≤ 20 µM | Maintained >80% viability, indicating a window for studying non-cytotoxic effects. | [4] |
| Chicken Hepatoma (LMH) & Rat Myoblasts (L6) | 1–250 µM | Dose-dependent decrease in cell viability. | [5] |
Table 2: this compound-Induced Changes in Mitochondrial Parameters
| Parameter | Cell Line | This compound Concentration | Treatment Duration | Observed Change | Reference(s) |
| Mitochondrial Membrane Potential | PC-3 | Not specified | Not specified | Hyperpolarization | [3] |
| Reactive Oxygen Species (ROS) | PC-3 | Not specified | Not specified | Increased production | [3] |
| Cell Viability | HeLa | 1-20 µM | Overnight | >80% viability at ≤ 20 µM | [4] |
| Cell Viability | LMH | >10 µM | 24 hours | Cytotoxic | [6] |
| Cell Viability | L6 | 1-250 µM | Not specified | Dose-dependent decrease | [5] |
Experimental Protocols
The following are detailed protocols for key experiments to assess this compound-induced mitochondrial stress.
Protocol 1: Induction of Mitochondrial Stress with this compound
This protocol provides a general framework for treating cultured cells with this compound. The optimal concentration and incubation time should be determined empirically for each cell line and experimental endpoint.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound sodium salt (from a reputable supplier)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound sodium salt in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C, protected from light.
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Cell Treatment: a. On the day of the experiment, prepare working solutions of this compound by diluting the stock solution in complete cell culture medium to the desired final concentrations. It is recommended to test a range of concentrations (e.g., 0.1, 1, 5, 10, 25 µM). b. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment. c. Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 6, 12, 24 hours). The incubation time will depend on the specific endpoint being measured.
-
Harvesting and Analysis: After incubation, harvest the cells for downstream analysis as described in the subsequent protocols.
Experimental Workflow for Inducing Mitochondrial Stress
Caption: Workflow for treating cultured cells with this compound to induce mitochondrial stress.
Protocol 2: Measurement of Mitochondrial Membrane Potential (Δψm) using JC-1
The JC-1 assay is a widely used method to measure changes in mitochondrial membrane potential. In healthy cells with high Δψm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or stressed cells with low Δψm, JC-1 remains as monomers and emits green fluorescence. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
Materials:
-
Treated and control cells (from Protocol 1)
-
JC-1 dye
-
FCCP (carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) - as a positive control for depolarization
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Prepare JC-1 Staining Solution: Prepare a 1X JC-1 staining solution according to the manufacturer's instructions.
-
Positive Control: Treat a set of control cells with 10 µM FCCP for 10-15 minutes to induce complete mitochondrial depolarization.
-
Staining: a. Remove the treatment medium and wash the cells once with PBS. b. Add the JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C in the dark.
-
Washing: Remove the staining solution and wash the cells twice with PBS.
-
Fluorescence Measurement: a. Microplate Reader: Add PBS to each well and measure the fluorescence intensity of JC-1 aggregates (red; Ex/Em ~585/590 nm) and JC-1 monomers (green; Ex/Em ~514/529 nm). b. Flow Cytometry: Harvest the cells by trypsinization, resuspend in PBS, and analyze using a flow cytometer with appropriate filters for red and green fluorescence.
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity for each sample. A decrease in this ratio compared to the control indicates mitochondrial depolarization.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Materials:
-
Treated and control cells (from Protocol 1)
-
DCFH-DA
-
H2O2 (as a positive control)
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Prepare DCFH-DA Working Solution: Prepare a 10 µM working solution of DCFH-DA in serum-free medium immediately before use.
-
Positive Control: Treat a set of control cells with a known ROS inducer, such as 100 µM H2O2, for 30-60 minutes.
-
Staining: a. Remove the treatment medium and wash the cells once with PBS. b. Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.
-
Washing: Remove the staining solution and wash the cells twice with PBS.
-
Fluorescence Measurement: a. Microplate Reader: Add PBS to each well and measure the fluorescence intensity at an excitation of ~485 nm and an emission of ~535 nm.[7] b. Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze using a flow cytometer with a FITC filter set.
-
Data Analysis: Compare the fluorescence intensity of the this compound-treated cells to the vehicle-treated control cells.
Protocol 4: Measurement of Cellular ATP Levels
ATP levels can be quantified using a luciferase-based assay. The light produced is proportional to the amount of ATP present.
Materials:
-
Treated and control cells (from Protocol 1)
-
ATP assay kit (luciferin/luciferase-based)
-
Luminometer
Procedure:
-
Cell Lysis: Lyse the cells according to the ATP assay kit manufacturer's protocol to release the cellular ATP.
-
Assay Reaction: Add the luciferase reagent to the cell lysate.
-
Luminescence Measurement: Immediately measure the luminescence using a luminometer.
-
Data Analysis: Generate a standard curve using known concentrations of ATP. Calculate the ATP concentration in the samples based on the standard curve and normalize to the protein concentration of the cell lysate.
Protocol 5: Assessment of Mitochondrial Unfolded Protein Response (UPRmt) Activation
While direct evidence for this compound-induced UPRmt is still emerging, its known effects on mitochondrial function, such as increased ROS production, strongly suggest its potential to activate this pathway. The UPRmt is a stress response that upregulates mitochondrial chaperones and proteases to restore proteostasis. Key markers of UPRmt activation include HSP60, LONP1, ATF4, and CHOP.
Materials:
-
Treated and control cells (from Protocol 1)
-
Cell lysis buffer for Western blotting
-
Primary antibodies against HSP60, LONP1, ATF4, and CHOP
-
Secondary antibodies (HRP-conjugated)
-
Western blotting equipment and reagents
Procedure (Western Blotting):
-
Protein Extraction: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against HSP60, LONP1, ATF4, and CHOP overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). Compare the expression levels of the UPRmt markers in this compound-treated cells to the control.
Signaling Pathways and Logical Relationships
This compound-Induced Mitochondrial Stress and Apoptosis Pathway
Caption: Signaling cascade initiated by this compound, leading to mitochondrial dysfunction and apoptosis.
Logical Relationship of UPRmt Activation
Caption: The PERK-ATF4-CHOP branch of the UPRmt as a potential response to this compound-induced stress.
References
- 1. A mitochondrial unfolded protein response inhibitor suppresses prostate cancer growth in mice via HSP60 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analyses of Mitochondrial Calcium Influx in Isolated Mitochondria and Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces cytotoxic apoptosis and cytoprotective autophagy through reactive oxygen species in human prostate cancer PC-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. agilent.com [agilent.com]
- 6. Oxygen consumption rate of Caenorhabditis elegans as a high-throughput endpoint of toxicity testing using the Seahorse XFe96 Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Real time monitoring and quantification of reactive oxygen species in breast cancer cell line MCF-7 by 2',7'-dichlorofluorescin diacetate (DCFDA) assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantifying Lasalocid Uptake and Distribution in Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lasalocid is a carboxylic polyether ionophore antibiotic widely used in veterinary medicine and increasingly studied for its potent anticancer activities.[1][2] As an ionophore, this compound facilitates the transport of cations across biological membranes, disrupting cellular ionic homeostasis, which can lead to osmotic lysis of target organisms or trigger apoptosis in cancer cells.[3][4] Understanding the extent and rate of this compound uptake into cells, its intracellular concentration, and its subcellular distribution is critical for elucidating its mechanism of action, determining its therapeutic efficacy, and developing it as a potential therapeutic agent.
These application notes provide detailed protocols for three primary methods to quantify the uptake and distribution of this compound in cultured cells: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Radiometric Assays, and Fluorescence-Based Methods.
Mechanism of Cellular Uptake
This compound is a lipophilic molecule that can insert into the cell membrane. Its primary mechanism of action involves binding to cations (with a preference for divalent cations but also binding monovalent ones) and acting as a carrier to transport them across the lipid bilayer.[4][5] This process is a form of facilitated diffusion, driven by the electrochemical gradient of the transported ion. The this compound-cation complex is uncharged and lipophilic, allowing it to diffuse across the cell membrane. On the cytosolic side, the cation is released, and the this compound molecule can return to the outer membrane to repeat the cycle.[6] This disruption of ion gradients affects various cellular compartments, including mitochondria and the Golgi apparatus.[5]
Recent studies have also elucidated downstream signaling pathways affected by this compound. In melanoma cells, this compound has been shown to inhibit cell proliferation and induce apoptosis by down-regulating the transcription factor FOXM1 through the PI3K/AKT and JNK/P38 MAPK signaling pathways.[7]
Figure 1: this compound cellular uptake and downstream signaling pathway in melanoma cells.
Quantitative Data Summary
The following table summarizes the inhibitory concentration (IC50) values of this compound and its bioconjugates in various cell lines after 72 hours of treatment. This data provides a quantitative measure of the biological impact of this compound, which is a direct consequence of its cellular uptake and activity.
| Compound | Cell Line | Cell Type | IC50 (µM) | Selectivity Index (SI) vs. HaCaT | Reference |
| This compound (LAS) | SW480 | Primary Colon Cancer | 0.81 ± 0.05 | 3.32 | [8] |
| SW620 | Metastatic Colon Cancer | 0.92 ± 0.06 | 2.92 | [8] | |
| PC3 | Prostate Cancer | 1.13 ± 0.07 | 2.38 | [8] | |
| HaCaT | Normal Keratinocyte | 2.69 ± 0.11 | - | [8] | |
| LAS-Kojic Acid (7) | SW480 | Primary Colon Cancer | 1.03 ± 0.08 | 2.71 | [8] |
| SW620 | Metastatic Colon Cancer | 1.25 ± 0.09 | 2.23 | [8] | |
| PC3 | Prostate Cancer | 1.48 ± 0.11 | 1.88 | [8] | |
| HaCaT | Normal Keratinocyte | 2.79 ± 0.15 | - | [8] | |
| LAS-Gemcitabine (12) | SW480 | Primary Colon Cancer | 0.45 ± 0.04 | 1.93 | [8] |
| SW620 | Metastatic Colon Cancer | 0.51 ± 0.04 | 1.71 | [8] | |
| PC3 | Prostate Cancer | 0.62 ± 0.05 | 1.39 | [8] | |
| HaCaT | Normal Keratinocyte | 0.87 ± 0.07 | - | [8] |
Experimental Protocols
Method 1: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is the most sensitive and specific method for quantifying unlabeled this compound. It allows for precise measurement of intracellular concentrations.
Protocol: LC-MS/MS for Intracellular this compound Quantification
-
Cell Culture and Treatment:
-
Seed cells (e.g., HeLa, SW480) in 6-well plates at a density that ensures they reach 80-90% confluency on the day of the experiment.
-
Incubate cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) in complete culture medium for desired time points (e.g., 1, 4, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Harvesting and Lysis:
-
Aspirate the medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular this compound.
-
Add 500 µL of ice-cold 80% methanol (containing an internal standard, e.g., Nigericin) to each well to lyse the cells and precipitate proteins.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
-
Sample Preparation:
-
Vortex the lysate vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 90:10 methanol:water).[9]
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into an LC-MS/MS system.
-
Chromatography: Use a C18 column with a gradient elution of methanol and water containing 0.1% formic acid.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and the internal standard.[10][11]
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of this compound.
-
Quantify the amount of this compound in each sample by comparing its peak area ratio to the internal standard against the standard curve.
-
Normalize the amount of this compound to the total protein content of the cell lysate (determined from a parallel well using a BCA assay) or to the cell number.
-
Figure 2: Workflow for quantifying intracellular this compound using LC-MS/MS.
Method 2: Quantification using Radiolabeled this compound
This method offers high sensitivity and is a classic approach for uptake studies. It requires the use of radiolabeled this compound (e.g., [¹⁴C]-Lasalocid or [³H]-Lasalocid).
Protocol: Radiolabeled this compound Uptake Assay
-
Cell Culture:
-
Seed adherent cells in 24-well plates or prepare suspension cells to a final concentration of 1x10⁶ cells/mL.[12]
-
-
Uptake Assay:
-
Wash adherent cells once with pre-warmed assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4). For suspension cells, pellet and resuspend in assay buffer.
-
Pre-incubate the cells for 15-30 minutes at 37°C.
-
Initiate the uptake by adding assay buffer containing a known concentration of radiolabeled this compound (e.g., 1 µM).
-
Incubate for various time intervals (e.g., 1, 5, 15, 30, 60 minutes) at 37°C.[13]
-
To determine non-specific binding, run a parallel set of experiments at 4°C or in the presence of a high concentration of unlabeled this compound (100-fold excess).[12]
-
-
Stopping the Assay and Washing:
-
Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer. For adherent cells, aspirate the medium and wash in the well. For suspension cells, use vacuum filtration onto a glass fiber filter, followed by rapid washing.[13]
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells by adding a lysis buffer (e.g., 0.2 N NaOH with 0.2% SDS or a commercial cell lysis reagent).[14]
-
Transfer the cell lysate to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Convert counts per minute (CPM) to moles of this compound using the specific activity of the radiolabeled compound.
-
Calculate specific uptake by subtracting the non-specific binding (4°C or excess unlabeled) from the total uptake (37°C).[12]
-
Normalize the data to the protein concentration or cell number to determine the uptake rate (e.g., pmol/mg protein/min).
-
Figure 3: Workflow for a radiolabeled this compound uptake assay.
Method 3: Fluorescence-Based Quantification and Distribution Analysis
This category includes both quantitative measurements using a plate reader and qualitative/semi-quantitative analysis of subcellular distribution via fluorescence microscopy. This compound possesses intrinsic fluorescence, which can be utilized, or it can be chemically modified with a fluorescent tag for easier visualization.
Protocol 3A: Quantitative Uptake by Fluorescence Plate Reader
This protocol is analogous to the radiometric assay but relies on a fluorescent signal. It is best suited for a fluorescently tagged this compound derivative.
-
Cell Culture and Treatment:
-
Seed cells in a black, clear-bottom 96-well plate.
-
Treat cells with fluorescently-labeled this compound for the desired time course.
-
-
Washing and Lysis:
-
Wash cells thoroughly with PBS to remove extracellular probe.
-
Lyse the cells in each well using a lysis buffer compatible with fluorescence measurements (e.g., RIPA buffer).[15]
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of the lysate in each well using a fluorescence microplate reader at the appropriate excitation and emission wavelengths for the fluorophore.
-
-
Data Analysis:
-
Create a standard curve by diluting the fluorescently-labeled this compound in lysis buffer.
-
Quantify the amount of probe in the cell lysates by comparing their fluorescence to the standard curve.[16]
-
Normalize the results to protein concentration (determined by a BCA assay on the lysate).
-
Protocol 3B: Subcellular Distribution by Confocal Microscopy
This protocol provides spatial information on where this compound accumulates within the cell.
-
Cell Culture and Treatment:
-
Seed cells on glass-bottom dishes or coverslips suitable for high-resolution imaging.
-
Treat cells with this compound (either unlabeled, relying on its intrinsic fluorescence, or a fluorescently tagged version) for a specific duration (e.g., 6 hours).[5]
-
-
Co-staining with Organelle Markers (Optional):
-
To determine subcellular localization, co-stain the cells with fluorescent probes for specific organelles. For example:
-
Mitochondria: MitoTracker™ Red CMXRos
-
Lysosomes/Acidic Vesicles: LysoTracker™ Green DND-26[5]
-
Nucleus: DAPI or Hoechst 33342
-
-
-
Cell Fixation and Imaging:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
-
Wash again with PBS and mount the coverslips onto slides with an antifade mounting medium.
-
Acquire images using a confocal laser scanning microscope. Capture separate images for the this compound signal and each organelle marker, along with a brightfield or DIC image.
-
-
Image Analysis:
-
Merge the fluorescent channels to visualize the co-localization of this compound with the organelle markers.
-
Use image analysis software (e.g., ImageJ/Fiji with colocalization plugins) to quantify the degree of overlap between the this compound signal and the organelle markers, providing a semi-quantitative measure of its subcellular distribution.[17]
-
Figure 4: Workflow for analyzing this compound subcellular distribution by confocal microscopy.
References
- 1. fao.org [fao.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | Anticoccidial drugs | Drugs | Various | Poultrymed [poultrymed.com]
- 4. Ionophores Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 5. Revisiting Old Ionophore this compound as a Novel Inhibitor of Multiple Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conformational dynamics of the carboxylic ionophore this compound A underlying cation complexation-decomplexation and membrane transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of this compound-Based Bioconjugates and Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid quantification of ionophores in feeds by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of this compound residues in the tissues of broiler chickens by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Uptake Assay for Radiolabeled Peptides in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of Cellular Uptake and Endocytic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, characterization and cellular uptake studies of fluorescence-labeled prototypic cathepsin inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Quantitative analysis of subcellular distributions with an open-source, object-based tool - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Lasalocid as a Positive Control for Mitochondrial Uncoupling Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial uncoupling is a process where the flow of electrons along the electron transport chain is disconnected from the synthesis of ATP. This leads to a dissipation of the proton motive force as heat. Compounds that induce mitochondrial uncoupling are valuable tools for studying mitochondrial function and dysfunction, and for screening potential therapeutics. Lasalocid, a carboxylic polyether ionophore antibiotic, serves as an effective positive control in assays measuring mitochondrial uncoupling. By transporting cations across the inner mitochondrial membrane, this compound disrupts the electrochemical gradient, mimicking the effects of endogenous uncoupling proteins and pathological states.[1] These application notes provide detailed protocols for using this compound as a positive control in key mitochondrial function assays.
Mechanism of Action
This compound acts as an ionophore, facilitating the transport of monovalent and divalent cations, such as K+ and Ca2+, across biological membranes, including the inner mitochondrial membrane.[1] This influx of cations into the mitochondrial matrix neutralizes the proton gradient established by the electron transport chain. The dissipation of this gradient uncouples oxidative phosphorylation, leading to an increase in oxygen consumption rate (OCR) without a corresponding increase in ATP production. At higher concentrations, this disruption of mitochondrial function can lead to cytotoxicity.
Data Presentation
The following tables summarize quantitative data for this compound from various in vitro studies. These values can be used as a reference for designing experiments and interpreting results.
Table 1: Cytotoxicity of this compound in Different Cell Lines
| Cell Line | Assay | EC50 (µM) | Incubation Time (hours) | Reference |
| Chicken Hepatoma (LMH) | MTT | 4.0 - 9.0 | 24 | [2] |
| Rat Myoblasts (L6) | MTT | 7.6 - 20.9 | 24 | [2] |
Table 2: Effect of this compound on Nutrient Utilization in Goats
| Parameter | Control | This compound (30 mg/day) | Effect | Reference |
| Average Daily Gain ( g/day ) | Varies | Increased | Goats grew faster with this compound supplementation. | [3] |
| Jugular Blood pO2 | Higher | Lower | This compound supplementation lowered blood oxygen partial pressure. | [3] |
| Jugular Blood pCO2 | Lower | Higher (tended) | This compound supplementation tended to increase blood carbon dioxide partial pressure. | [3] |
| Urinary N Output | Higher | Lower | This compound supplementation reduced daily urinary nitrogen output. | [3] |
Experimental Protocols
Oxygen Consumption Rate (OCR) Assay Using Seahorse XF Analyzer
This protocol describes the use of a Seahorse XF Analyzer to measure the effect of this compound on mitochondrial respiration in cultured cells.
Materials:
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Calibrant Solution
-
Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone, a classical uncoupler)
-
Rotenone/Antimycin A (Complex I and III inhibitors)
-
This compound stock solution (in DMSO)
-
Cultured cells of interest
Protocol:
-
Cell Seeding: The day before the assay, seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density. Allow cells to attach and form a monolayer overnight.
-
Cartridge Hydration: Hydrate the Seahorse XF Sensor Cartridge with Seahorse XF Calibrant Solution overnight in a non-CO2 incubator at 37°C.
-
Compound Preparation: Prepare stock solutions of oligomycin, FCCP, rotenone/antimycin A, and this compound in the appropriate solvent (e.g., DMSO). On the day of the assay, dilute these stocks to their final working concentrations in the assay medium.
-
Medium Exchange: On the day of the assay, remove the growth medium from the cells and wash with pre-warmed assay medium. Add the final volume of assay medium to each well. Incubate the plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.
-
Load Cartridge: Load the diluted compounds into the appropriate ports of the hydrated sensor cartridge.
-
Seahorse XF Analyzer Assay: Calibrate the sensor cartridge in the Seahorse XF Analyzer. After calibration, replace the calibrant plate with the cell plate and initiate the assay protocol. A typical protocol involves sequential injections of:
-
Basal OCR Measurement: Measure the baseline oxygen consumption.
-
This compound Injection: Inject this compound to induce uncoupling and measure the increase in OCR.
-
Oligomycin Injection: Inject oligomycin to inhibit ATP synthase and measure the ATP-linked respiration.
-
FCCP Injection: Inject FCCP to induce maximal respiration.
-
Rotenone/Antimycin A Injection: Inject the mixture to inhibit mitochondrial respiration completely and measure non-mitochondrial oxygen consumption.
-
-
Data Analysis: After the run, normalize the OCR data to cell number or protein concentration. Compare the OCR profile of this compound-treated cells to that of vehicle-treated cells and cells treated with the known uncoupler FCCP.
Mitochondrial Membrane Potential (MMP) Assay Using JC-1
This protocol uses the fluorescent dye JC-1 to measure changes in mitochondrial membrane potential induced by this compound. In healthy, polarized mitochondria, JC-1 forms aggregates that fluoresce red. In depolarized mitochondria, JC-1 remains as monomers and fluoresces green.[4][5][6][7]
Materials:
-
JC-1 dye
-
Assay buffer (e.g., PBS or HBSS)
-
This compound stock solution (in DMSO)
-
FCCP or other known uncoupler (as a positive control)
-
Cultured cells of interest
-
Fluorescence microplate reader, fluorescence microscope, or flow cytometer
Protocol:
-
Cell Culture: Seed cells in a suitable format (e.g., 96-well black-walled, clear-bottom plate for plate reader analysis) and culture overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound, a vehicle control (DMSO), and a positive control (e.g., FCCP) for a predetermined time.
-
JC-1 Staining:
-
Prepare the JC-1 staining solution according to the manufacturer's instructions.
-
Remove the treatment medium from the cells and wash with assay buffer.
-
Add the JC-1 staining solution to each well and incubate at 37°C for 15-30 minutes, protected from light.
-
-
Washing: Remove the staining solution and wash the cells with assay buffer to remove excess dye.
-
Fluorescence Measurement:
-
Plate Reader: Measure the fluorescence intensity of JC-1 aggregates (red; Ex/Em ~560/595 nm) and JC-1 monomers (green; Ex/Em ~485/535 nm).[5][6]
-
Fluorescence Microscope: Visualize the cells and capture images of red and green fluorescence.
-
Flow Cytometer: Harvest the cells and analyze the red and green fluorescence signals.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization. Compare the ratios of this compound-treated cells to control cells.
Signaling Pathways and Logical Relationships
Mitochondrial uncoupling by this compound triggers a cascade of cellular events. The primary event is the dissipation of the mitochondrial membrane potential. This leads to an increase in oxygen consumption as the electron transport chain attempts to compensate for the lost proton gradient. The inability to efficiently produce ATP leads to a decrease in cellular ATP levels. This energy stress can activate signaling pathways such as the AMP-activated protein kinase (AMPK) pathway, which in turn can modulate various cellular processes including metabolism and autophagy.
Conclusion
This compound is a reliable and effective positive control for studying mitochondrial uncoupling. Its well-characterized mechanism of action as a cation ionophore allows for the consistent induction of mitochondrial depolarization and increased oxygen consumption. The protocols provided in these application notes offer a starting point for researchers to incorporate this compound into their mitochondrial function assays. It is recommended to optimize concentrations and incubation times for specific cell types and experimental conditions to ensure robust and reproducible results.
References
- 1. Alterations in mitochondrial Ca2+ flux by the antibiotic X-537A (this compound-A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of this compound on growth, blood gases, and nutrient utilization in dairy goats fed a high forage, low protein diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive analysis of cellular metrics: From proliferation to mitochondrial membrane potential and cell death in a single sample - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Cell Viability Following Lasalocid Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing cell viability in response to treatment with Lasalocid, a carboxylic polyether ionophore antibiotic. The provided methodologies are essential for researchers in drug discovery, toxicology, and cancer biology.
Introduction
This compound, produced by Streptomyces lasaliensis, is widely used as a coccidiostat in veterinary medicine.[1][2] Beyond its antimicrobial properties, this compound has demonstrated potent anticancer activity against various cancer cell lines, including those of the breast, colon, and lung.[3] Its mechanism of action involves acting as an ionophore, disrupting the ionic homeostasis of cells, which can lead to osmotic lysis.[2] Furthermore, studies have shown that this compound can induce cytotoxic apoptosis and cytoprotective autophagy through the generation of reactive oxygen species (ROS) in cancer cells.[3][4][5]
Accurate assessment of cell viability is crucial for evaluating the cytotoxic effects of this compound. This document outlines two common and robust methods for this purpose: the MTT assay, a colorimetric assay that measures metabolic activity, and the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.
Key Experimental Protocols
Two primary methods for assessing cell viability after this compound treatment are presented below: the MTT assay and the CellTiter-Glo® assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7][8][9] The concentration of these crystals, which is directly proportional to the number of metabolically active cells, is determined by measuring the absorbance after solubilization.[7][10]
Protocol:
-
Cell Seeding:
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent like DMSO.[12]
-
Perform serial dilutions of this compound in a complete culture medium to achieve the desired final concentrations. A common concentration range to test is 1-250 µM.[12]
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
After incubation, add 100-150 µL of MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9][10][13]
-
Mix thoroughly by gentle shaking on an orbital shaker for about 15 minutes to ensure complete solubilization.[7]
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[6][7]
-
CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® Assay is a homogeneous method that determines the number of viable cells by quantifying ATP, which is a marker of metabolically active cells.[14][15] The assay involves adding a single reagent directly to the cells, which causes cell lysis and generates a luminescent signal produced by a luciferase reaction.[14][16] The luminescent signal is directly proportional to the amount of ATP present and, consequently, the number of viable cells in the culture.[15]
Protocol:
-
Cell Seeding and this compound Treatment:
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[15][17]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[17]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[15][18]
-
Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis.[16][17]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[16][17]
-
Measure the luminescence of each well using a luminometer.[18]
-
Data Presentation
Quantitative data from cell viability assays should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Example of IC₅₀ Values for this compound in Different Cell Lines
| Cell Line | Assay Type | Incubation Time (hours) | IC₅₀ (µM) |
| HeLa | Resazurin | 24 | ~10 |
| L929 | Resazurin | 24 | ~15 |
| HUVEC | Resazurin | 24 | >20 |
| PC-3 | MTT | 48 | ~5 |
| LMH | MTT | 24 | ~4.0-9.0 |
| L6 | LDH | 24 | >10 |
Note: The IC₅₀ values presented are hypothetical and for illustrative purposes. Actual values will vary depending on the cell line, experimental conditions, and the specific assay used. For instance, one study found the EC₅₀ of this compound in an MTT assay to be in the range of 4.0–9.0 μM on rat and human cell lines.[12]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for performing a cell viability assay with this compound treatment.
Simplified Signaling Pathway of this compound-Induced Cell Death
This diagram depicts a simplified overview of the signaling pathway initiated by this compound leading to apoptosis.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | Anticoccidial drugs | Drugs | Various | Poultrymed [poultrymed.com]
- 3. Synthesis of this compound-Based Bioconjugates and Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces cytotoxic apoptosis and cytoprotective autophagy through reactive oxygen species in human prostate cancer PC-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-induces-cytotoxic-apoptosis-and-cytoprotective-autophagy-through-reactive-oxygen-species-in-human-prostate-cancer-pc-3-cells - Ask this paper | Bohrium [bohrium.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. researchhub.com [researchhub.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 12. The Protective Effect of Silybin against this compound Cytotoxic Exposure on Chicken and Rat Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 15. promega.com [promega.com]
- 16. ulab360.com [ulab360.com]
- 17. OUH - Protocols [ous-research.no]
- 18. benchchem.com [benchchem.com]
What is the protocol for assessing autophagy induction by Lasalocid using LC3 turnover assays?
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Lasalocid, an ionophore antibiotic, has been identified as a potent inducer of autophagy, a cellular process vital for the degradation and recycling of cellular components. The assessment of autophagic activity is crucial for understanding the mechanism of action of compounds like this compound and for their potential therapeutic applications. The microtubule-associated protein 1 light chain 3 (LC3) turnover assay is a cornerstone technique for monitoring autophagy. This document provides detailed protocols for assessing this compound-induced autophagy using LC3 turnover assays, focusing on immunoblotting and fluorescence microscopy techniques.
Mechanism of Action: this compound and Autophagy
This compound induces autophagy, a catabolic process involving the formation of double-membraned vesicles called autophagosomes that engulf cellular material and fuse with lysosomes for degradation.[1][2] This process is tightly regulated by a series of autophagy-related genes (ATGs). A key event in autophagosome formation is the conversion of the cytosolic form of LC3 (LC3-I) to its lipidated form (LC3-II), which is recruited to the autophagosomal membranes.[3] Therefore, the amount of LC3-II is correlated with the number of autophagosomes.[4] this compound's induction of autophagy has been observed through the conversion of LC3-I to LC3-II and the formation of GFP-LC3 puncta.[1][5] The precise signaling pathway of this compound-induced autophagy is under investigation, but it is thought to involve the modulation of pathways that regulate cellular stress and metabolism, such as the mTOR signaling pathway. The mTOR kinase is a critical negative regulator of autophagy; its inhibition promotes the initiation of the autophagic process.[6][7][8][9][10]
Experimental Principle: The LC3 Turnover Assay
A static measurement of LC3-II levels can be misleading, as an accumulation of autophagosomes could signify either an increase in their formation (autophagy induction) or a blockage in their fusion with lysosomes and subsequent degradation. The LC3 turnover assay, or autophagic flux assay, resolves this ambiguity by measuring the rate of LC3-II degradation. This is achieved by comparing LC3-II levels in the presence and absence of lysosomal inhibitors, such as bafilomycin A1 or chloroquine.[4] These inhibitors block the degradation of autophagosomes, leading to an accumulation of LC3-II that is proportional to the rate of autophagosome formation.
I. Assessment of Autophagic Flux by Immunoblotting
This protocol details the quantification of LC3-II levels by Western blotting to measure autophagic flux in response to this compound treatment.
Experimental Workflow
Caption: Workflow for LC3 Turnover Assay by Immunoblotting.
A. Materials
-
Cell Lines: A variety of cell lines can be used, such as HeLa, PC-3, or others known to exhibit a robust autophagic response.
-
This compound: Prepare a stock solution in a suitable solvent (e.g., DMSO).
-
Lysosomal Inhibitors: Bafilomycin A1 (BafA1) or Chloroquine (CQ).
-
Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification Kit: BCA or Bradford assay kit.
-
SDS-PAGE reagents and equipment.
-
PVDF membrane.
-
Blocking Buffer: 5% non-fat milk or BSA in TBST.
-
Primary Antibodies: Rabbit anti-LC3B, Mouse or Rabbit anti-β-actin (or other loading controls).
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.
-
Chemiluminescent Substrate.
-
Imaging System: Chemiluminescence imager.
B. Protocol
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment:
-
Dose-Response: Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 5, 10, 25 µM) for a fixed time (e.g., 6 hours).
-
Time-Course: Treat cells with a fixed concentration of this compound (e.g., 10 µM) for various durations (e.g., 2, 4, 6, 12, 24 hours).
-
Autophagic Flux: For each this compound concentration and time point, include a parallel set of wells co-treated with a lysosomal inhibitor.
-
Bafilomycin A1: Add 100 nM BafA1 for the last 2-4 hours of the this compound treatment.
-
Chloroquine: Add 50 µM CQ for the last 2-4 hours of the this compound treatment.
-
-
Controls: Include vehicle-only (DMSO) and lysosomal inhibitor-only controls.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.
-
Immunoblotting:
-
Prepare protein samples by adding Laemmli buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) per lane on a 15% SDS-PAGE gel to resolve LC3-I and LC3-II.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against LC3B (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against a loading control (e.g., β-actin).
-
C. Data Presentation and Analysis
| Treatment Group | This compound (µM) | Lysosomal Inhibitor | LC3-II (Relative Density) | β-actin (Relative Density) | Normalized LC3-II |
| Vehicle Control | 0 | - | |||
| Vehicle Control | 0 | + | |||
| This compound | 1 | - | |||
| This compound | 1 | + | |||
| This compound | 10 | - | |||
| This compound | 10 | + |
-
Densitometry: Quantify the band intensity of LC3-II and the loading control using image analysis software (e.g., ImageJ).
-
Normalization: Normalize the LC3-II band intensity to the corresponding loading control band intensity.
-
Autophagic Flux Calculation: Autophagic flux is determined by the difference in normalized LC3-II levels between samples with and without the lysosomal inhibitor.
-
Net Flux: (LC3-II with inhibitor) - (LC3-II without inhibitor)
-
Fold Change in Flux: (LC3-II with inhibitor / LC3-II without inhibitor)
-
II. Assessment of Autophagy by Fluorescence Microscopy of GFP-LC3 Puncta
This protocol describes the visualization and quantification of GFP-LC3 puncta, which represent autophagosomes, in cells treated with this compound.
Experimental Workflow
Caption: Workflow for GFP-LC3 Puncta Formation Assay.
A. Materials
-
Cell Lines: Cells stably expressing GFP-LC3 or cells amenable to transient transfection.
-
GFP-LC3 Plasmid.
-
Transfection Reagent.
-
This compound and Lysosomal Inhibitors (BafA1 or CQ).
-
Fixative: 4% paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS.
-
Mounting Medium with DAPI.
-
Fluorescence Microscope.
B. Protocol
-
Cell Seeding and Transfection:
-
Seed cells on glass coverslips in 24-well plates.
-
If not using a stable cell line, transfect cells with a GFP-LC3 expression plasmid according to the manufacturer's protocol and allow for expression for 24-48 hours.
-
-
Treatment: Treat the cells with this compound and lysosomal inhibitors as described in the immunoblotting protocol.
-
Cell Fixation and Staining:
-
Wash cells twice with PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Mount the coverslips onto glass slides using a mounting medium containing DAPI to stain the nuclei.
-
-
Image Acquisition:
-
Acquire images using a fluorescence microscope with appropriate filters for GFP and DAPI.
-
Capture images from multiple random fields for each experimental condition.
-
C. Data Presentation and Analysis
| Treatment Group | This compound (µM) | Lysosomal Inhibitor | Average GFP-LC3 Puncta per Cell | Standard Deviation |
| Vehicle Control | 0 | - | ||
| Vehicle Control | 0 | + | ||
| This compound | 1 | - | ||
| This compound | 1 | + | ||
| This compound | 10 | - | ||
| This compound | 10 | + |
-
Puncta Quantification:
-
Manually or automatically count the number of GFP-LC3 dots per cell using image analysis software (e.g., ImageJ, CellProfiler).[2][4]
-
A cell is typically considered positive for autophagy induction if it displays a significant increase in the number of distinct, bright puncta compared to the diffuse cytoplasmic fluorescence in control cells.
-
Quantify the number of puncta in at least 50-100 cells per condition.
-
-
Statistical Analysis: Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the differences between treatment groups.
III. Signaling Pathway Diagram
Caption: Proposed Signaling Pathway of this compound-Induced Autophagy.
The LC3 turnover assay, through both immunoblotting and fluorescence microscopy, provides a robust and reliable method for assessing the induction of autophagy by this compound. By carefully following these detailed protocols and incorporating appropriate controls, researchers can accurately quantify autophagic flux and gain valuable insights into the cellular mechanisms of action of this compound. These methodologies are essential for the continued investigation of this compound and other compounds as potential modulators of autophagy for therapeutic purposes.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of LC3 puncta and autophagic flux [bio-protocol.org]
- 3. LC3 and Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2.8. Autophagy Flux Assessment by GFP-LC3 Puncta and GFP-LC3 Cleavage Assay [bio-protocol.org]
- 6. mTOR: a pharmacologic target for autophagy regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mTOR signaling in autophagy regulation in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of Autophagy by mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | The mTOR–Autophagy Axis and the Control of Metabolism [frontiersin.org]
- 10. mTOR inhibitors in targeting autophagy and autophagy-associated signaling for cancer cell death and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Measuring Intracellular pH Changes in Response to Lasalocid Using Fluorescent Probes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Intracellular pH (pHi) is a critical parameter that regulates numerous cellular processes, including enzyme activity, ion transport, cell proliferation, and apoptosis.[1][2][3] Dysregulation of pHi is associated with various pathological conditions, making it a key area of investigation in cell biology and drug discovery.[2][4] Lasalocid, a carboxylic polyether ionophore, disrupts cellular ionic homeostasis by transporting cations, including protons (H+), across biological membranes.[5][6][7] This activity can lead to significant changes in intracellular pH.
This application note provides a detailed protocol for measuring this compound-induced changes in intracellular pH using ratiometric fluorescent probes, primarily focusing on 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein (BCECF). BCECF is a widely used fluorescent indicator for pHi due to its pKa of approximately 7.0, which is well-suited for the physiological pH range of the cytosol (~6.8–7.4).[8][9] Its dual-excitation properties allow for ratiometric measurements, which minimize errors from variations in dye concentration, photobleaching, and cell path length.[1][9]
Principle of the Assay
The acetoxymethyl ester form of BCECF (BCECF-AM) is a cell-permeant, non-fluorescent compound. Once inside the cell, intracellular esterases cleave the AM group, trapping the fluorescent, membrane-impermeant BCECF in the cytosol.[1][10] BCECF's fluorescence excitation spectrum is pH-dependent. The fluorescence intensity at an emission maximum of ~535 nm increases with rising pH when excited at ~490 nm, while it is relatively insensitive to pH changes at its isosbestic point of ~440 nm.[1][10] The ratio of the fluorescence intensities at these two excitation wavelengths (F490/F440) provides a quantitative measure of intracellular pH.
This compound acts as an ionophore, facilitating the exchange of cations such as K+ and Na+ for H+ across the cell membrane, which can lead to intracellular acidification.[5][6] By monitoring the change in the BCECF fluorescence ratio over time following the addition of this compound, researchers can quantify the dynamics of pHi modulation by this compound.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the fluorescent probes and experimental conditions.
Table 1: Properties of Common Intracellular pH Fluorescent Probes
| Probe | pKa | Excitation (Ex) Wavelengths (nm) | Emission (Em) Wavelength (nm) | Measurement Type |
| BCECF | ~6.98[3] | ~490 (pH-sensitive) / ~440 (isosbestic)[1][10] | ~535[1][10] | Ratiometric (Dual-excitation) |
| SNARF-1 | ~7.5[11] | ~568[11] | ~590 / ~635-650[11][12][13] | Ratiometric (Dual-emission) |
| pHrodo™ Green | Acidic range | ~509 | ~533 | Intensity-based |
| BCFL | ~7.0 | ~503 / ~454 | ~528 | Ratiometric (Dual-excitation) |
Table 2: Experimental Parameters
| Parameter | Recommended Value |
| Cell Seeding Density (96-well plate) | 40,000 - 80,000 cells/well[14] |
| BCECF-AM Stock Solution | 1-5 mM in anhydrous DMSO[1][10] |
| BCECF-AM Working Concentration | 2-5 µM[1] |
| Dye Loading Time | 30-60 minutes at 37°C[1][10] |
| This compound Concentration Range | 1-10 µM (to be optimized for cell type) |
| Nigericin Concentration (for calibration) | 5-10 µM[15] |
| Valinomycin Concentration (for calibration) | 10 µM[10] |
| High K+ Calibration Buffer | 120-140 mM KCl[15] |
Experimental Protocols
Materials and Reagents
-
Cells of interest
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)
-
BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
This compound
-
Nigericin sodium salt
-
Valinomycin
-
High Potassium (High K+) calibration buffers (pH 6.2, 6.6, 7.0, 7.4, 7.8)
-
Fluorescence microplate reader, fluorescence microscope, or flow cytometer with appropriate filters.
Protocol 1: Cell Preparation and Dye Loading
-
Cell Plating: Plate cells in a suitable format (e.g., 96-well black, clear-bottom plates for plate reader assays or glass-bottom dishes for microscopy) and allow them to adhere overnight.
-
Prepare BCECF-AM Stock Solution: Prepare a 1-5 mM stock solution of BCECF-AM in anhydrous DMSO. Aliquot and store at -20°C, protected from light.[1][10]
-
Prepare BCECF-AM Working Solution: On the day of the experiment, dilute the BCECF-AM stock solution to a final working concentration of 2-5 µM in serum-free medium or HBSS.
-
Dye Loading: a. Remove the culture medium from the cells and wash once with HBSS. b. Add the BCECF-AM working solution to the cells. c. Incubate for 30-60 minutes at 37°C in the dark.[1][10] d. After incubation, wash the cells three times with HBSS to remove extracellular dye.[10] e. Add fresh HBSS or other appropriate physiological buffer to the cells. The cells are now ready for the experiment.
Protocol 2: Measurement of this compound-Induced pHi Changes
-
Baseline Measurement: Place the plate or dish containing the BCECF-loaded cells into the fluorescence instrument and measure the baseline fluorescence ratio (Excitation: ~490 nm and ~440 nm; Emission: ~535 nm) for a few minutes to establish a stable baseline.
-
Addition of this compound: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol). Add the desired final concentration of this compound to the cells.
-
Kinetic Measurement: Immediately begin recording the fluorescence ratio over time to monitor the change in intracellular pH. Continue recording until the pH change has stabilized or for the desired experimental duration.
-
Data Analysis: For each time point, calculate the ratio of the fluorescence intensity at the pH-sensitive excitation wavelength (~490 nm) to the intensity at the isosbestic wavelength (~440 nm). These ratios can be converted to absolute pHi values using the calibration curve generated in Protocol 3.
Protocol 3: Intracellular pH Calibration
To convert the fluorescence ratios to absolute pHi values, a calibration curve must be generated at the end of each experiment. This is achieved by equilibrating the intracellular and extracellular pH using ionophores.
-
Prepare High K+ Calibration Buffers: Prepare a series of buffers containing a high concentration of potassium (e.g., 130 mM KCl, 1 mM MgCl2, 15 mM HEPES, 15 mM MES) adjusted to a range of known pH values (e.g., 6.5, 7.0, 7.5, 8.0, 8.5).[10]
-
Add Ionophores: To each calibration buffer, add nigericin (a K+/H+ exchanger) to a final concentration of 10 µM and valinomycin (a K+ ionophore) to a final concentration of 10 µM.[1][10]
-
Equilibration and Measurement: a. After the experimental measurements, remove the buffer from the BCECF-loaded cells. b. Add the first high K+ calibration buffer (e.g., pH 8.5) to the cells. c. Incubate for 5-10 minutes to allow the intracellular and extracellular pH to equilibrate.[15] d. Measure the fluorescence ratio (F490/F440). e. Repeat steps a-d for each of the remaining calibration buffers, proceeding from alkaline to acidic pH.
-
Generate Calibration Curve: Plot the measured fluorescence ratios against the corresponding pH values of the calibration buffers. Fit the data to a suitable equation (e.g., a sigmoidal curve or a linear regression over the physiological range) to generate the calibration curve.[15] This curve can then be used to convert the experimental fluorescence ratios to intracellular pH values.
Visualizations
Caption: Mechanism of this compound-induced intracellular pH change.
Caption: Experimental workflow for measuring pHi changes.
Caption: Principle of ratiometric pHi measurement with BCECF.
References
- 1. benchchem.com [benchchem.com]
- 2. New fluorescent tool for ultra sensitive pH measurement and imaging in live cells - International Chemical Congress of Pacific Basin Societies [pacifichem.digitellinc.com]
- 3. Intracellular pH | AAT Bioquest [aatbio.com]
- 4. Genetically encoded fluorescent indicators for live cell pH imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Revisiting Old Ionophore this compound as a Novel Inhibitor of Multiple Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckvetmanual.com [merckvetmanual.com]
- 7. This compound | Anticoccidial drugs | Drugs | Various | Poultrymed [poultrymed.com]
- 8. genecopoeia.com [genecopoeia.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Imaging of Mitochondrial pH Using SNARF-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SNARF-1 as an intracellular pH indicator in laser microspectrofluorometry: a critical assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cell Loading Protocol for Fluorescent pH Indicator, BCECF-AM | AAT Bioquest [aatbio.com]
- 15. benchchem.com [benchchem.com]
Troubleshooting & Optimization
How to troubleshoot inconsistent results in Lasalocid-based in vitro experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent results in Lasalocid-based in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a carboxylic polyether ionophore antibiotic produced by the bacterium Streptomyces lasaliensis[1]. Its primary mechanism of action involves the transport of cations across biological membranes, disrupting the ionic homeostasis of the target cell[2][3]. This disruption leads to osmotic lysis and cell death, which is the basis for its use as an anticoccidial agent in veterinary medicine[2][4]. In a research context, this ionophoric activity is harnessed to study various cellular processes that are dependent on ion gradients.
Q2: What are the common causes of inconsistent results in this compound in vitro experiments?
Inconsistent results in this compound experiments can stem from a variety of factors, including:
-
Reagent Quality and Preparation: Issues with this compound stock solution stability, improper solvent selection, and degradation of the compound.
-
Experimental Conditions: Variations in cell culture media composition, pH, and incubation times.
-
Cellular Factors: Differences in cell type sensitivity and metabolic activity.
-
Assay-Specific Variability: Technical errors in assay execution and data analysis.
Q3: How should I prepare and store this compound stock solutions?
Proper preparation and storage of this compound are critical for reproducible results. Due to its hydrophobic nature, this compound is poorly soluble in aqueous solutions.
-
Solvents: For in vitro studies, Dimethyl Sulfoxide (DMSO) and methanol are commonly used to prepare concentrated stock solutions[2][5]. It is recommended to use high-purity, anhydrous solvents.
-
Preparation: To prepare a stock solution, accurately weigh the this compound powder and dissolve it in the chosen solvent to a known concentration, for example, 1 mg/mL[2]. Gentle warming and vortexing may be required to ensure complete dissolution.
-
Storage: this compound solutions are noted to be unstable[6]. It is highly recommended to prepare fresh solutions for each experiment[6]. If storage is necessary, stock solutions in methanol have shown stability for at least 225 days at approximately -15°C[7]. For shorter-term storage, aliquots can be stored at -20°C or -80°C to minimize freeze-thaw cycles[5]. Protect solutions from light to prevent photodegradation[8].
Troubleshooting Guides
Problem 1: I am observing lower than expected or no activity of this compound in my cell-based assay.
This is a common issue that can be traced back to several factors. Follow this troubleshooting workflow:
Troubleshooting workflow for low or no this compound activity.
Problem 2: I am observing high variability between replicate wells or experiments.
High variability can obscure real biological effects. Use this guide to identify and address the source of the inconsistency.
Possible Cause & Solution
-
Inaccurate Pipetting:
-
Solution: Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique across all wells and plates.
-
-
Inhomogeneous Cell Seeding:
-
Solution: Ensure a single-cell suspension before seeding. Gently swirl the cell suspension between seeding replicates to prevent settling. Avoid edge effects by not using the outer wells of the plate or by filling them with sterile media or PBS.
-
-
This compound Precipitation:
-
Solution: Due to its hydrophobic nature, this compound can precipitate in aqueous media, especially at high concentrations[9]. Visually inspect your diluted solutions for any signs of precipitation. Prepare fresh dilutions for each experiment and add them to the cell culture medium with gentle mixing.
-
-
Fluctuations in Incubation Conditions:
-
Solution: Ensure your incubator has stable temperature and CO2 levels. Minimize the time plates are outside the incubator.
-
Problem 3: My results are not consistent with published data.
Discrepancies with published literature can arise from subtle differences in experimental setup.
Possible Cause & Solution
-
Different Cell Lines or Strains:
-
Solution: The sensitivity to this compound can vary significantly between different cell types[10]. If possible, use the same cell line as the publication you are referencing. Otherwise, perform a dose-response curve to determine the EC50 for your specific cell line.
-
-
Variations in Cell Culture Media:
-
Solution: The composition of the cell culture medium can influence the activity of this compound. For example, the presence of certain cations can compete with this compound's ionophoric activity. If detailed media composition is provided in the publication, try to match it as closely as possible.
-
-
Differences in Assay Endpoint and Timing:
-
Solution: The observed effect of this compound can depend on the duration of exposure and the specific cellular process being measured. Carefully review the methodology of the published study and align your experimental timeline and endpoints accordingly.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a 10 mM this compound stock solution in DMSO.
-
Materials:
-
This compound sodium salt (molecular weight: 612.78 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Calibrated analytical balance and pipette
-
-
Procedure:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh out 6.13 mg of this compound sodium salt into the tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Cap the tube tightly and vortex until the this compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary.
-
Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months[5]. For optimal results, prepare fresh solutions.
-
Protocol 2: In Vitro Cytotoxicity Assay using MTT
This protocol describes a common method to assess the cytotoxic effects of this compound on a chosen cell line.
-
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader capable of measuring absorbance at 570 nm
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the EC50 value.
-
Data Presentation
Table 1: Solubility of this compound Sodium in Various Organic Solvents
| Solvent | Solubility ( g/100g solvent) at 298.15 K |
| Methanol | 10.25 |
| Ethanol | 5.85 |
| Propan-2-ol | 2.15 |
| Ethyl acetate | 1.55 |
| Acetone | 9.75 |
Data adapted from a study on the solubility of this compound sodium in different organic solvents.
Table 2: In Vitro Efficacy of this compound against Cryptosporidium parvum Oocysts
| Exposure Time (minutes) | Oocyst Viability (%) |
| 30 | 75 |
| 60 | 55 |
| 90 | 30 |
| 120 | 15 |
Data is illustrative and based on findings from an in vitro viability assay of C. parvum oocysts exposed to a 0.27 mg/mL this compound suspension[11].
Visualizations
Simplified signaling pathway of this compound's ionophore activity.
General experimental workflow for an in vitro this compound study.
References
- 1. Effects of increasing levels of this compound supplementation on growth performance, serum biochemistry, ruminal fermentation profile, in vitro nutrient digestibility, and gas production of growing goats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. famic.go.jp [famic.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. Effect of this compound on performance of lactating dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. fao.org [fao.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Effects of increasing levels of this compound supplementation on growth performance, serum biochemistry, ruminal fermentation profile, in vitro nutrient digestibility, and gas production of growing goats [frontiersin.org]
- 10. bitesizebio.com [bitesizebio.com]
- 11. In vitro and in vivo efficacy of this compound for treatment of experimental cryptosporidiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
What are the common experimental artifacts when using Lasalocid in cell culture?
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Lasalocid in cell culture experiments. This compound, a carboxylic ionophore, can introduce several experimental artifacts due to its mechanism of action. This guide will help you identify and mitigate these common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in cell culture?
This compound is a lipid-soluble ionophore that disrupts intracellular ion homeostasis.[1] It primarily functions by transporting monovalent and divalent cations, such as K+, Na+, H+, and Ca2+, across cellular and organellar membranes.[2][3][4] This disruption of ion gradients is the underlying cause of its various biological effects and potential experimental artifacts.
Q2: At what concentrations does this compound typically show activity without causing significant cytotoxicity?
The effective concentration of this compound can vary depending on the cell type and the duration of exposure. Generally, anti-toxin and other biological effects are observed at low micromolar concentrations (1-10 µM) that do not cause significant cytotoxicity in many cell lines, including HeLa and HUVECs, even after 24 hours of exposure.[5] However, it is crucial to determine the optimal concentration for your specific cell line and experimental setup.
Q3: Can this compound interfere with fluorescence-based assays?
Yes, this compound can significantly interfere with fluorescent probes, particularly those sensitive to pH. For instance, its disruption of vesicular acidification can lead to a loss of signal from pH-sensitive lysosomal dyes like LysoTracker, which accumulate in acidic compartments.[5][6] This can be misinterpreted as a decrease in the number of lysosomes rather than a change in their internal pH.
Troubleshooting Guide
Issue 1: Altered Morphology of Intracellular Organelles
Symptom: You observe changes in the morphology of the Golgi apparatus, endosomes, or mitochondria after treating cells with this compound.
Possible Cause: this compound is known to affect the structure and distribution of several intracellular organelles. It can cause the Golgi apparatus to appear disorganized, and early and recycling endosomes to become more condensed.[5] Mitochondrial morphology can also be affected.[5]
Troubleshooting Steps:
-
Confirm with Markers: Use specific immunofluorescent markers for different organelles (e.g., GM130 for cis-Golgi, EEA1 for early endosomes, MitoTracker for mitochondria) to confirm which compartments are affected.[5]
-
Dose-Response and Time-Course: Perform a dose-response and time-course experiment to determine the minimum concentration and incubation time of this compound required to induce the morphological changes.
-
Control Experiments: Compare the observed changes with a vehicle-treated control (e.g., DMSO) to ensure the effects are specific to this compound.
Issue 2: Unexpected Results in Autophagy Assays
Symptom: You observe an accumulation of autophagosomes (e.g., increased GFP-LC3B puncta) after this compound treatment and are unsure if it's due to autophagy induction or blockage of autophagic flux.
Possible Cause: this compound can modulate autophagy, leading to a pattern of intense perinuclear dots of GFP-LC3B.[5] This can be due to either an increase in the formation of autophagic vesicles or a decrease in their degradation.[5]
Troubleshooting Steps:
-
Autophagic Flux Assay: To distinguish between induction and blockage, perform an autophagic flux assay. This can be done by treating cells with this compound in the presence and absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine). A further increase in LC3-II levels in the presence of the inhibitor would suggest that this compound induces autophagy, while no change would indicate a block in degradation.
-
Western Blot for LC3-II: Quantify the levels of LC3-II by Western blot. An increase in the LC3-II/LC3-I ratio is indicative of autophagosome formation.[5]
Issue 3: Discrepancies in Cytotoxicity Measurements
Symptom: Different cytotoxicity assays (e.g., MTT vs. LDH release) are giving conflicting results for this compound-treated cells.
Possible Cause: The mechanism of cytotoxicity induced by this compound can vary between cell types, and different assays measure distinct cellular parameters. For example, in some cells, this compound may primarily affect metabolic activity (measured by MTT) before causing significant membrane damage (measured by LDH release).[7][8]
Troubleshooting Steps:
-
Use Multiple Assays: Employ a panel of cytotoxicity assays that measure different endpoints, such as metabolic activity (MTT, resazurin), membrane integrity (LDH release, trypan blue exclusion), and apoptosis (caspase activity, Annexin V staining).
-
Time-Course Analysis: Perform a time-course experiment to understand the kinetics of cell death. It's possible that metabolic dysfunction precedes membrane damage.
Quantitative Data Summary
Table 1: Cytotoxicity of this compound (EC50 values) in different cell lines and assays.
| Cell Line | Assay | Exposure Time | EC50 (µM) | Reference |
| C2C12 Myoblasts | MTT | 24 hours | >10 | [9] |
| 48 hours | ~10 | [9] | ||
| 72 hours | <10 | [9] | ||
| Chicken Hepatoma (LMH) | MTT | 24 hours | 4.9 - 9.9 | [7] |
| Rat Myoblasts (L6) | MTT | 24 hours | 7.6 - 20.9 | [7] |
| Rat Hepatocytes (FaO) | MTT | 24 hours | 7.93 | [10] |
| 48 hours | 0.59 | [10] |
Note: EC50 values are approximate and can vary based on experimental conditions.
Experimental Protocols
Protocol 1: Control for pH-Sensitive Fluorescent Dyes
This protocol helps to determine if the observed change in fluorescence of a pH-sensitive probe (e.g., LysoTracker) is due to a change in organelle pH or other cellular effects.
Materials:
-
Cells cultured on glass-bottom dishes
-
This compound
-
Vehicle control (e.g., DMSO)
-
pH-sensitive dye (e.g., LysoTracker Green DND-26)
-
Nigericin (a K+/H+ ionophore, as a positive control for pH disruption)
-
Live-cell imaging microscope
Procedure:
-
Seed cells on glass-bottom dishes and allow them to adhere overnight.
-
Treat cells with the desired concentration of this compound, Nigericin (e.g., 10 µM), or vehicle control for the desired duration (e.g., 6 hours).[5]
-
During the last 30 minutes of incubation, add the pH-sensitive dye to the media according to the manufacturer's instructions (e.g., 50 nM LysoTracker Green).[5]
-
Wash the cells with fresh, pre-warmed media.
-
Immediately image the cells using a live-cell imaging microscope with the appropriate filter sets.
-
Analysis: Compare the fluorescence intensity and pattern in this compound-treated cells to the vehicle control and the Nigericin-treated positive control. A loss of signal in both this compound and Nigericin-treated cells suggests that the effect is due to the disruption of the pH gradient.
Visualizations
Caption: Mechanism of action of this compound leading to various intracellular effects.
References
- 1. Ionophores Use in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 2. This compound | Anticoccidial drugs | Drugs | Various | Poultrymed [poultrymed.com]
- 3. Frontiers | Effects of increasing levels of this compound supplementation on growth performance, serum biochemistry, ruminal fermentation profile, in vitro nutrient digestibility, and gas production of growing goats [frontiersin.org]
- 4. Effects of increasing levels of this compound supplementation on growth performance, serum biochemistry, ruminal fermentation profile, in vitro nutrient digestibility, and gas production of growing goats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Revisiting Old Ionophore this compound as a Novel Inhibitor of Multiple Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Protective Effect of Silybin against this compound Cytotoxic Exposure on Chicken and Rat Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The protective effect of silybin against this compound cytotoxic exposure on chicken and rat cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The In Vitro Cytotoxic Effects of Ionophore Exposure on Selected Cytoskeletal Proteins of C2C12 Myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Optimizing Lasalocid concentration to achieve ionophore activity without inducing cytotoxicity.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lasalocid. The focus is on achieving its desired ionophore activity while minimizing or eliminating cytotoxic effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound as an ionophore?
A1: this compound is a carboxylic polyether ionophore that can transport various cations across biological membranes, including monovalent and divalent cations.[1][2] Its primary mechanism involves disrupting the ionic homeostasis of cells, leading to changes in intracellular ion concentrations and membrane potential.[2][3][4] This disruption of the ion gradient is fundamental to its antimicrobial and anticoccidial activities.[2][3][5]
Q2: At what concentration does this compound typically exhibit ionophore activity without significant cytotoxicity?
A2: Several studies have shown that this compound can exert its ionophore and related anti-toxin effects at low micromolar concentrations (e.g., 1-10 µM) without inducing significant cytotoxicity in various cell lines.[1] The exact therapeutic window depends on the cell type and experimental conditions. For instance, in HeLa cells and human umbilical vein endothelial cells (HUVECs), concentrations up to 20 µM showed over 80% viability.[1]
Q3: What are the common signs of this compound-induced cytotoxicity?
A3: this compound-induced cytotoxicity is concentration-dependent.[6] Common indicators include a decrease in cell metabolism, reduced cellular protein content, and loss of cell membrane integrity.[6] At the ultrastructural level, cytotoxicity can manifest as condensed mitochondria, dilated Golgi apparatus, and cytoplasmic vacuolization.[7] In animal studies, signs of toxicity can include anorexia, lethargy, muscle weakness, and myocardial cell dysregulation.[2]
Q4: Which intracellular pathways are affected by this compound?
A4: this compound affects multiple intracellular compartments and pathways. It can disrupt the endolysosomal pathway, alter vesicular acidification, and impact the Golgi apparatus.[1] It has also been shown to modulate autophagy, as indicated by the accumulation of the lipidated form of LC3B.[1] Furthermore, this compound can influence mitochondrial function by affecting Ca2+ flux and membrane potential.[8]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High cell death observed at expected non-toxic concentrations. | 1. Incorrect this compound concentration: Calculation or dilution error. 2. Cell line sensitivity: The specific cell line may be more sensitive to this compound. 3. Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. | 1. Verify calculations and prepare fresh dilutions. 2. Perform a dose-response curve to determine the EC50 for your specific cell line. Start with a broad range of concentrations (e.g., 0.1 µM to 100 µM). 3. Ensure the final solvent concentration is non-toxic to the cells (typically <0.5% for DMSO). Run a solvent-only control. |
| No ionophore activity observed at expected effective concentrations. | 1. Inactive this compound: The compound may have degraded. 2. Insufficient incubation time: The duration of exposure may not be long enough to observe an effect. 3. Assay sensitivity: The assay used to measure ionophore activity may not be sensitive enough. | 1. Use a fresh stock of this compound. Store it properly according to the manufacturer's instructions. 2. Optimize the incubation time. Perform a time-course experiment (e.g., 1, 6, 12, 24 hours). 3. Use a more sensitive assay. For example, fluorescent ion indicators can provide a more direct measure of ion flux than downstream functional assays. |
| Inconsistent results between experiments. | 1. Variability in cell culture: Differences in cell passage number, confluency, or health. 2. Inconsistent this compound preparation: Variations in the preparation of stock solutions and dilutions. 3. Experimental conditions: Minor variations in incubation time, temperature, or plate reader settings. | 1. Standardize cell culture procedures. Use cells within a specific passage number range and ensure consistent confluency at the time of treatment. 2. Prepare a large batch of this compound stock solution and aliquot for single use to minimize freeze-thaw cycles. 3. Maintain strict consistency in all experimental parameters. Document all steps and settings carefully. |
Experimental Protocols
Protocol 1: Determination of this compound Cytotoxicity using a Resazurin-Based Assay
This protocol is adapted from a study on the effects of this compound on various cell lines.[1]
1. Cell Seeding:
-
Plate cells (e.g., HeLa, HUVECs) in a 96-well clear-bottom plate at a density of 2 x 10^4 cells per well.
-
Incubate overnight to allow for cell attachment.
2. This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in fresh cell culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).
-
Include a positive control (e.g., 10% DMSO) and a negative control (untreated cells).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate for the desired time period (e.g., 24 hours).
3. Cell Viability Assessment:
-
After incubation, replace the medium with a fresh medium containing resazurin (e.g., 40 µg/mL).
-
Incubate for 1-4 hours, or until a color change is observed.
-
Measure the fluorescence with a plate reader at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
4. Data Analysis:
-
Normalize the data with the negative control representing 100% viability and the positive control representing 0% viability.
-
Plot the cell viability against the this compound concentration to determine the EC50 value.
Protocol 2: Assessment of Ionophore Activity via Measurement of Vesicular Acidification
This protocol is based on the observation that this compound can alter the pH of intracellular vesicles.[1][7]
1. Cell Preparation and Treatment:
-
Seed cells (e.g., HeLa) on glass coverslips in a 24-well plate and allow them to attach overnight.
-
Treat the cells with the desired concentration of this compound (e.g., 10 µM) or leave untreated (control) for a specific duration (e.g., 6 hours).
2. Staining of Acidic Compartments:
-
During the last 30 minutes of incubation, add a fluorescent probe for acidic compartments, such as LysoTracker Green, to the cell culture medium.
-
A nuclear stain (e.g., Hoechst 33342) can also be added for visualization of the nuclei.
3. Microscopy:
-
Wash the cells with fresh medium or PBS.
-
Mount the coverslips on microscope slides.
-
Image the cells using a fluorescence or confocal microscope.
4. Analysis:
-
Compare the intensity and distribution of the LysoTracker signal in this compound-treated cells versus control cells. A decrease in signal indicates a disruption of vesicular acidification, demonstrating ionophore activity.
Quantitative Data Summary
Table 1: Cytotoxicity of this compound in Different Cell Lines
| Cell Line | Assay | EC50 (µM) | Exposure Time | Reference |
| Chicken Hepatoma (LMH) | MTT | >10 | 24h | [6] |
| Chicken Hepatoma (LMH) | CBB | >10 | 24h | [6] |
| Chicken Hepatoma (LMH) | LDH | >10 | 24h | [6] |
| Rat Myoblasts (L6) | MTT | >10 | 24h | [6] |
| Rat Myoblasts (L6) | CBB | >10 | 24h | [6] |
| Rat Myoblasts (L6) | LDH | ~10 | 24h | [6] |
| HeLa | Resazurin | >20 | Overnight | [1] |
| HUVECs | Resazurin | >20 | Overnight | [1] |
Table 2: Effective Concentrations of this compound for Ionophore-Related Activity
| Activity | Cell Line | Effective Concentration (µM) | Reference |
| Anti-toxin effect | HeLa, HUVECs | 1 - 10 | [1] |
| Alteration of vesicular acidification | HeLa | 10 | [1] |
| Modulation of autophagy | HeLa | 0.2 - 10 | [1] |
| Inhibition of mitochondrial Ca2+ efflux | Liver mitochondria | 0.025 - 0.25 | [8] |
Visualizations
Caption: Experimental workflow for assessing the ionophore activity of this compound.
Caption: A logical diagram for troubleshooting unexpected high cytotoxicity in this compound experiments.
Caption: Signaling pathways and cellular processes affected by this compound.
References
- 1. Revisiting Old Ionophore this compound as a Novel Inhibitor of Multiple Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound | Anticoccidial drugs | Drugs | Various | Poultrymed [poultrymed.com]
- 4. Ionophores Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 5. fao.org [fao.org]
- 6. The Protective Effect of Silybin against this compound Cytotoxic Exposure on Chicken and Rat Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Alterations in mitochondrial Ca2+ flux by the antibiotic X-537A (this compound-A) - PubMed [pubmed.ncbi.nlm.nih.gov]
What is the stability of Lasalocid in different cell culture media over time?
This technical support guide provides researchers, scientists, and drug development professionals with information and protocols to address the stability of Lasalocid in various cell culture media. As public data on this specific topic is limited, this guide offers a framework for determining stability in your own experimental systems.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in common cell culture media like DMEM or RPMI-1640?
There is currently a lack of publicly available data specifically detailing the stability of this compound in common cell culture media such as DMEM or RPMI-1640. The stability of a compound in cell culture is influenced by several factors including the formulation of the medium, the presence of serum, incubation temperature, and exposure to light.[1][2] Therefore, it is highly recommended to determine the stability of this compound under your specific experimental conditions.
Q2: What factors can influence the degradation of this compound in my cell culture experiments?
Several factors can affect the stability of this compound in a cell culture environment:
-
pH of the medium: Most drugs have optimal stability within a pH range of 4 to 8.[3] The bicarbonate buffering system of many media can influence pH and, consequently, compound stability.
-
Temperature: Higher incubation temperatures generally accelerate the degradation of chemical compounds.[3]
-
Serum Content: Components within fetal bovine serum (FBS) or other sera, such as enzymes, can potentially metabolize or bind to this compound, affecting its effective concentration and stability.
-
Light Exposure: Photodegradation can occur with light-sensitive compounds. It is good practice to minimize the exposure of this compound-containing media to light.
-
Media Components: Certain components in the cell culture media could potentially interact with this compound and affect its stability.[4][5]
Q3: How can I determine the stability of this compound in my specific cell culture setup?
To determine the stability of this compound, you can perform a time-course experiment where you incubate this compound in your cell culture medium of choice under your standard experimental conditions (e.g., 37°C, 5% CO2). You would then collect samples at different time points and quantify the remaining concentration of this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC). A detailed protocol is provided in this guide.
Q4: What is a suitable analytical method to quantify this compound for a stability study?
High-Performance Liquid Chromatography (HPLC) with fluorescence detection is a widely used and sensitive method for the quantification of this compound.[6][7][8][9] This method allows for the separation of this compound from potential degradation products and other components in the cell culture medium.
Stability of this compound in Non-Cell Culture Matrices
| Matrix | Half-life (t1/2) | Conditions | Citation |
| Aging Manure | 61.8 ± 1.7 days | - | [10] |
| Composted Manure | 17.5 ± 0.8 days | - | [10] |
| Soil | ~3.1 ± 0.4 days | - | [10] |
| Soil with Manure | 3.6 to 4.3 days | 20 mg/kg soil | [11] |
| Fresh Nonsterile Soil | < 4 days | 23°C | [11][12] |
Experimental Protocols
Protocol for Determining the Stability of this compound in Cell Culture Media
This protocol outlines a method to assess the stability of this compound in a specific cell culture medium over time.
1. Materials and Reagents:
-
This compound sodium salt
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), if applicable
-
Sterile, conical tubes (15 mL or 50 mL)
-
Incubator (37°C, 5% CO2)
-
HPLC system with a fluorescence detector
-
Appropriate HPLC column (e.g., C18)
-
Solvents for mobile phase (e.g., methanol, acetonitrile, water)
-
Acid for mobile phase adjustment (e.g., acetic acid)
-
Syringe filters (0.22 µm)
2. Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a high concentration (e.g., 10 mg/mL).
-
Store the stock solution at -20°C, protected from light.
3. Experimental Setup:
-
Prepare the cell culture medium to be tested, including any supplements such as FBS, to match your experimental conditions.
-
Spike the medium with the this compound stock solution to achieve the desired final concentration (e.g., 10 µM). Ensure the final concentration of the solvent is minimal and non-toxic to cells (typically <0.1%).
-
Aliquot the this compound-containing medium into sterile conical tubes for each time point to be tested.
-
Prepare a "Time 0" sample by immediately taking an aliquot for analysis.
-
Place the remaining tubes in a 37°C, 5% CO2 incubator.
4. Sample Collection:
-
At each designated time point (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), remove one tube from the incubator.
-
Transfer an aliquot of the medium to a clean tube for analysis.
-
Store the collected samples at -80°C until analysis.
5. Sample Analysis by HPLC:
-
Thaw the samples.
-
If necessary, perform a sample clean-up/extraction. A simple protein precipitation with acetonitrile may be sufficient.
-
Filter the samples through a 0.22 µm syringe filter.
-
Analyze the samples using an established HPLC-fluorescence method for this compound.[6][7]
-
Excitation Wavelength: ~310 nm
-
Emission Wavelength: ~420-430 nm
-
-
Quantify the peak area corresponding to this compound against a standard curve prepared with known concentrations of this compound.
6. Data Analysis:
-
Calculate the concentration of this compound at each time point.
-
Plot the concentration of this compound versus time.
-
Determine the degradation kinetics and calculate the half-life (t1/2) of this compound in the tested medium.
Visualizations
Caption: Workflow for determining this compound stability in cell culture media.
Caption: Conceptual mechanism of this compound as an ionophore.
References
- 1. ijsdr.org [ijsdr.org]
- 2. ARL Bio Pharma | What Factors Influence Stability? [arlok.com]
- 3. Factors affecting stability of drugs | PPTX [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. lib3.dss.go.th [lib3.dss.go.th]
- 8. researchgate.net [researchgate.net]
- 9. shimadzu.com [shimadzu.com]
- 10. Degradation and dissipation of the veterinary ionophore this compound in manure and soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sorption and degradation in soils of veterinary ionophore antibiotics: Monensin and this compound | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
Does Lasalocid interfere with common fluorescent probes used in cell biology?
This technical support center provides guidance for researchers, scientists, and drug development professionals who are using the ionophore Lasalocid in their experiments and are concerned about its potential interference with common fluorescent probes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a carboxylic ionophore antibiotic produced by Streptomyces lasaliensis.[1] Its primary mechanism of action is to transport mono- and divalent cations (like K+, Na+, Ca2+, and H+) across biological membranes, disrupting the natural ion gradients that are essential for many cellular processes.[2][3] This disruption of ionic homeostasis is key to its antibiotic and anticoccidial activities.[3]
Q2: Can this compound interfere with my fluorescence microscopy experiments?
Yes, this compound can interfere with fluorescence-based assays in two main ways:
-
Direct Interference: this compound is intrinsically fluorescent (autofluorescent), meaning it can emit its own light when excited by a light source. This can lead to increased background signal and false-positive results if its fluorescence spectrum overlaps with that of your chosen probe.
-
Indirect Interference: By altering the cellular environment, this compound can affect the biological parameter that your fluorescent probe is designed to measure. For example, by disrupting pH gradients, it can interfere with probes that measure the pH of acidic organelles like lysosomes.
Q3: What are the spectral properties of this compound?
This compound has been shown to have an excitation maximum at approximately 310 nm and an emission maximum in the range of 420-430 nm. This means it is excited by UV light and emits in the blue region of the spectrum.
Q4: Which fluorescent probes are most likely to be affected by this compound?
Based on its spectral properties and mechanism of action, this compound is likely to interfere with:
-
Probes excited by UV or violet light: Due to spectral overlap, probes like DAPI and Hoechst, which are also excited in the UV range and emit in the blue range, are at high risk of direct interference from this compound's autofluorescence.
-
pH-sensitive probes: this compound's ability to transport protons (H+) can alter the pH of cellular compartments. This will directly affect the accuracy of pH-sensitive probes like LysoTracker, which are used to stain acidic organelles.
-
Mitochondrial membrane potential probes: As an ionophore, this compound can disrupt the electrochemical gradient across the mitochondrial membrane. This will interfere with the readout of potentiometric dyes such as JC-1, TMRE, and TMRM.
-
Calcium indicators: this compound can transport Ca2+ ions, which will alter intracellular calcium concentrations. This will lead to erroneous measurements with calcium indicators like Fura-2 and Fluo-4.
Troubleshooting Guides
Problem 1: High background fluorescence in my UV-excited, blue-emitting channel (e.g., DAPI/Hoechst channel).
-
Likely Cause: Autofluorescence from this compound.
-
Troubleshooting Steps:
-
Run a "this compound only" control: Prepare a sample with your cells and this compound at the experimental concentration but without any fluorescent probe. Image this sample using the same settings as your experiment. Significant fluorescence in this control confirms this compound autofluorescence.
-
Spectral Unmixing: If your imaging software supports it, use spectral unmixing to separate the emission spectrum of this compound from that of your probe.
-
Choose a different probe: If possible, switch to a nuclear stain with a different spectral profile that does not overlap with this compound's emission, although most common DNA stains are in the blue spectrum.
-
Problem 2: My LysoTracker staining is weak or absent after this compound treatment.
-
Likely Cause: Indirect interference due to the disruption of the lysosomal pH gradient by this compound.
-
Troubleshooting Steps:
-
Acknowledge the biological effect: Recognize that the loss of signal is likely a true biological effect of this compound neutralizing the acidic environment of the lysosomes. This is a limitation of using pH-sensitive probes in the presence of protonophores.
-
Consider alternative methods: If you need to visualize lysosomes, consider using an antibody-based method against a lysosomal membrane protein (e.g., LAMP1) in fixed cells, which is independent of the pH gradient.
-
Problem 3: I am observing unexpected changes in my mitochondrial membrane potential or calcium signaling readouts.
-
Likely Cause: Indirect interference due to this compound's ionophoric activity disrupting mitochondrial membrane potential or intracellular calcium levels.
-
Troubleshooting Steps:
-
Interpret with caution: The observed changes are likely real biological effects induced by this compound. It is crucial to interpret these results in the context of this compound's known function as an ionophore.
-
Use orthogonal assays: To confirm that the observed effects are due to changes in ion concentration and not a direct interaction with the probe, consider using alternative, non-fluorescence-based methods to measure these parameters if available.
-
Data Presentation
Table 1: Spectral Properties of this compound and Common Fluorescent Probes
| Compound/Probe | Excitation Max (nm) | Emission Max (nm) | Potential for Spectral Overlap with this compound |
| This compound | ~310 | ~420-430 | - |
| DAPI | ~358[4] | ~461[4] | High |
| Hoechst 33342 | ~352[5] | ~454[5] | High |
| FITC / GFP | ~495 / ~488[6][7] | ~519 / ~509[6][7] | Low |
| TRITC / mCherry | ~540-580 / ~587[8][9] | ~600-660 / ~610[8][9] | Very Low |
| Cy3 | ~552[10] | ~570[10] | Very Low |
| Cy5 | ~650[11] | ~668[11] | None |
Experimental Protocols
Protocol 1: Assessing this compound Autofluorescence
Objective: To determine the intrinsic fluorescence of this compound under your experimental conditions.
Materials:
-
Your cell line of interest
-
Cell culture medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filters for UV excitation and blue emission.
Method:
-
Plate your cells at the desired density and allow them to adhere overnight.
-
Prepare a solution of this compound in your cell culture medium at the highest concentration you plan to use in your experiments.
-
Create a "no-dye" control by adding the this compound-containing medium to a set of wells.
-
Include a vehicle control (medium with the solvent used for the this compound stock, e.g., DMSO).
-
Incubate the cells for the same duration as your planned experiment.
-
Wash the cells twice with PBS.
-
Add fresh medium or PBS to the wells.
-
Image the "no-dye" control and vehicle control wells using the same microscope settings (excitation/emission wavelengths, exposure time, gain) that you will use for your fluorescent probe.
-
Analysis: Compare the fluorescence intensity of the "no-dye" control to the vehicle control. A significantly higher signal in the "no-dye" control indicates that this compound is autofluorescent under your experimental conditions.
Protocol 2: Testing for Indirect Interference with a Functional Probe (Example: LysoTracker)
Objective: To determine if this compound interferes with the function of a pH-sensitive probe.
Materials:
-
Your cell line of interest
-
Cell culture medium
-
This compound stock solution
-
LysoTracker probe
-
Fluorescence microscope with appropriate filters for the LysoTracker probe.
Method:
-
Plate your cells at the desired density and allow them to adhere overnight.
-
Treat one set of cells with this compound at the desired concentration and for the desired time.
-
Include a vehicle control group.
-
During the last 30 minutes of the treatment, add the LysoTracker probe to both the this compound-treated and vehicle control cells according to the manufacturer's instructions.
-
Wash the cells as recommended for the LysoTracker probe.
-
Image both sets of cells using the appropriate microscope settings for the LysoTracker probe.
-
Analysis: Compare the LysoTracker staining pattern and intensity between the this compound-treated and vehicle control cells. A significant reduction or absence of staining in the treated cells indicates indirect interference.
Mandatory Visualization
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. fao.org [fao.org]
- 3. This compound | Anticoccidial drugs | Drugs | Various | Poultrymed [poultrymed.com]
- 4. Difference Between DAPI and Hoechst - GeeksforGeeks [geeksforgeeks.org]
- 5. Spectrum [Hoechst 33342] | AAT Bioquest [aatbio.com]
- 6. GFP/FITC FluoroFinder [app.fluorofinder.com]
- 7. agilent.com [agilent.com]
- 8. optolongfilter.com [optolongfilter.com]
- 9. Spectrum [mCherry] | AAT Bioquest [aatbio.com]
- 10. eurofinsgenomics.com [eurofinsgenomics.com]
- 11. Spectrum [Cy3-Cy5 Tandem] | AAT Bioquest [aatbio.com]
How to control for the effects of the solvent used to dissolve Lasalocid (e.g., DMSO).
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on the use of Lasalocid, with a specific focus on controlling for the effects of its common solvent, Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a polyether ionophore antibiotic produced by the bacterium Streptomyces lasaliensis.[1] Its primary mechanism of action is to transport cations, particularly divalent cations like calcium (Ca²⁺), across biological membranes.[2] This disruption of ion homeostasis can lead to various cellular effects, including osmotic lysis in target organisms like coccidia.[1]
Q2: Why is DMSO commonly used as a solvent for this compound?
A2: this compound is highly hydrophobic and has poor solubility in aqueous solutions. DMSO is a powerful polar aprotic solvent that can dissolve a wide range of nonpolar and polar compounds, making it an effective vehicle for preparing stock solutions of this compound for use in in vitro and in vivo experiments.
Q3: Is DMSO an inert solvent? What are its potential effects on experimental systems?
A3: No, DMSO is not an inert solvent and can exert a variety of biological effects, which can confound experimental results if not properly controlled. These effects can be concentration-dependent and cell-type specific. Known effects of DMSO include:
-
Alteration of Cell Membrane Permeability: DMSO can increase the permeability of cell membranes, potentially by inducing transient water pores.[3][4]
-
Induction of Cellular Differentiation: In some cell types, DMSO can induce differentiation.
-
Effects on Intracellular Calcium Levels: DMSO has been shown to cause a transient increase in intracellular calcium concentration by releasing calcium from intracellular stores and stimulating its influx across the plasma membrane.[2][5][6]
-
Impact on Mitochondrial Function: DMSO can affect mitochondrial integrity and membrane potential.[7]
-
Anti-inflammatory and Analgesic Properties: DMSO possesses anti-inflammatory and analgesic properties that could interfere with studies on these processes.[8]
-
Interference with Assay Readouts: DMSO can interfere with certain assays, such as those using fluorescent dyes like Fluo-4 for calcium measurements, potentially by causing fluorescence quenching.[9]
Q4: What is a "vehicle control" and why is it essential when using this compound dissolved in DMSO?
A4: A vehicle control is a crucial experimental control that contains all the components of the experimental treatment except for the substance of interest (in this case, this compound). For experiments with this compound dissolved in DMSO, the vehicle control would be the same concentration of DMSO in the same culture medium or injection solution used to deliver the this compound. This control is essential to distinguish the specific effects of this compound from any effects caused by the DMSO solvent itself.
Troubleshooting Guide
Issue 1: My vehicle control (DMSO) is showing a biological effect.
-
Possible Cause: The concentration of DMSO is too high for your specific cell line or experimental model.
-
Solution:
-
Determine the Maximum Tolerated DMSO Concentration: Conduct a dose-response experiment with DMSO alone to determine the highest concentration that does not cause significant effects on the parameters you are measuring (e.g., cell viability, gene expression, signaling pathway activation).
-
Lower the DMSO Concentration: Aim to use the lowest possible concentration of DMSO that maintains this compound solubility. A general guideline for in vitro studies is to keep the final DMSO concentration below 0.5%, with ≤0.1% being ideal for many cell lines.[10] For in vivo studies in mice, final concentrations of 1-10% in the injected solution are often used, but should be minimized.[8][11]
-
Include an Untreated Control: In addition to the vehicle control, always include an untreated control group (cells or animals that receive neither this compound nor DMSO) to establish a baseline.[8]
-
Issue 2: this compound precipitates out of solution when I add it to my cell culture medium or aqueous buffer.
-
Possible Cause: The aqueous environment of the medium is causing the hydrophobic this compound to come out of solution. This can happen if the final DMSO concentration is too low to maintain solubility.
-
Solution:
-
Stepwise Dilution: Avoid adding a highly concentrated DMSO stock of this compound directly to a large volume of aqueous medium. Instead, perform serial dilutions in the medium.[10]
-
Pre-warm the Medium: Adding the this compound-DMSO solution to pre-warmed medium can sometimes improve solubility.
-
Increase Final DMSO Concentration (with caution): If precipitation persists, you may need to slightly increase the final DMSO concentration. However, you must include a vehicle control with the exact same final DMSO concentration.
-
Consider Co-solvents: For in vivo preparations, a mixture of solvents can improve solubility and reduce toxicity. Common combinations include 10% DMSO with Tween 80 or PEG400 in water or saline.[8][12]
-
Issue 3: I am observing inconsistent or not reproducible results in my this compound experiments.
-
Possible Cause: Inconsistent results can arise from several factors related to the experimental setup and handling of this compound and DMSO.
-
Solution:
-
Freshly Prepare Solutions: this compound solutions in DMSO may not be stable over long periods. It is recommended to prepare fresh working solutions for each experiment from a frozen stock.[13]
-
Consistent Cell Health and Density: Ensure that your cells are healthy, within a consistent passage number range, and plated at a uniform density for each experiment. Overly confluent or stressed cells can respond differently to treatments.
-
Thorough Mixing: Ensure that the this compound-DMSO solution is thoroughly mixed into the culture medium to achieve a uniform final concentration.
-
Check for Contamination: Microbial contamination can significantly impact cell health and experimental outcomes. Regularly check your cultures for any signs of contamination.
-
Quantitative Data: DMSO Cytotoxicity
The following table summarizes the cytotoxic effects of DMSO on various human cancer cell lines at different concentrations and exposure times, as measured by a reduction in cell viability. This data highlights the importance of determining the appropriate DMSO concentration for your specific cell line and experimental duration.
| Cell Line | 24 hours | 48 hours | 72 hours |
| HepG2 | Cytotoxicity at ≥2.5% | Cytotoxicity at ≥2.5% | Cytotoxicity at ≥0.625% |
| Huh7 | Cytotoxicity at 5% | Cytotoxicity at ≥2.5% | Cytotoxicity at ≥2.5% |
| HT29 | Cytotoxicity at ≥1.25% | Cytotoxicity at ≥0.625% | Cytotoxicity at ≥0.625% |
| SW480 | Cytotoxicity at 5% | Cytotoxicity at ≥2.5% | Cytotoxicity at ≥2.5% |
| MCF-7 | No significant cytotoxicity at 1.25% and 0.625% | - | - |
| Molt-4, Jurkat, U937, THP1 | Cytotoxicity at ≥2% | Cytotoxicity at ≥2% | Cytotoxicity at ≥2% |
Data compiled from multiple sources.[14][15][16] "Cytotoxicity" is generally defined as a significant reduction in cell viability compared to untreated controls.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Materials:
-
This compound powder
-
High-purity, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure for 10 mM Stock Solution:
-
Calculate the mass of this compound needed to prepare a 10 mM stock solution (Molar Mass of this compound ≈ 590.8 g/mol ).
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the calculated amount of this compound powder and transfer it to a sterile tube.
-
Add the appropriate volume of sterile DMSO to achieve a final concentration of 10 mM.
-
Vortex thoroughly until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
-
Procedure for Working Solutions:
-
On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution.
-
Prepare serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations for your experiment.
-
For the vehicle control, prepare a corresponding dilution of DMSO in the cell culture medium to match the highest concentration of DMSO used in the this compound-treated groups.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Treatment:
-
Prepare a series of dilutions of this compound in complete cell culture medium from your stock solution.
-
Also, prepare a vehicle control with the highest concentration of DMSO used in the this compound dilutions.
-
Include an "untreated" control (cells with medium only) and a "blank" control (medium only, no cells).
-
Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound, the vehicle control, or fresh medium for the untreated control.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
After incubation, add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Visualizations
Caption: Mechanism of action of this compound as a calcium ionophore.
Caption: Experimental workflow for using a vehicle control.
References
- 1. This compound | Anticoccidial drugs | Drugs | Various | Poultrymed [poultrymed.com]
- 2. This compound immediately and completely prevents the myocardial damage caused by coronary ischemia reperfusion in rat heart - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Revisiting Old Ionophore this compound as a Novel Inhibitor of Multiple Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. iacuc.wsu.edu [iacuc.wsu.edu]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. food.ec.europa.eu [food.ec.europa.eu]
- 12. benchchem.com [benchchem.com]
- 13. Comparative and Functional Analyses Reveal Conserved and Variable Regulatory Systems That Control this compound Biosynthesis in Different Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. biosense.com [biosense.com]
What are the potential reasons for observing a lack of Lasalocid effect in an experiment?
Welcome to the technical support center for Lasalocid-related research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential issues during their experiments, particularly when observing a lack of the expected this compound effect.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a polyether ionophore antibiotic that functions by transporting cations across biological membranes.[1][2][3] It forms a lipid-soluble complex with various mono- and divalent cations, such as K+, Na+, and Ca2+, disrupting the natural ion gradients across cellular and organellar membranes.[3] This disruption of ionic homeostasis can lead to a cascade of downstream effects, including changes in intracellular pH, mitochondrial dysfunction, and ultimately, osmotic lysis and cell death in susceptible organisms.[1][2]
Q2: Is it possible for target organisms or cells to develop resistance to this compound?
A2: While the development of resistance to ionophores is generally considered to be slow, there are conflicting reports regarding this compound. Some studies have shown that it is difficult to induce resistance in certain parasites like Eimeria tenella. However, other research suggests the possibility of cross-resistance, where organisms resistant to other ionophores like monensin may also show reduced susceptibility to this compound. The ineffectiveness of this compound against Gram-negative bacteria, such as E. coli, is due to their outer membrane acting as a permeability barrier.
Q3: Are there known substances that interfere with the activity of this compound?
A3: Yes, certain drugs have been reported to have incompatibilities and interactions with this compound. Concurrent administration with tiamulin and chloramphenicol should be avoided.[1] Some studies also suggest that the simultaneous use of florfenicol and this compound may lead to adverse effects.
Troubleshooting Guide: Lack of this compound Effect
This guide is designed to help you identify potential reasons for observing a diminished or absent effect of this compound in your experiments.
Problem 1: No observable effect on cell viability or parasite growth.
Potential Causes and Solutions:
-
Improper Drug Preparation and Storage: this compound solutions can be unstable.[4] It is recommended to prepare fresh working solutions for each experiment. If using a stock solution, ensure it has been stored correctly and has not undergone multiple freeze-thaw cycles.
-
Incorrect Dosage: The effect of this compound is dose-dependent. A concentration that is too low may not elicit a response, while an excessively high concentration could lead to non-specific toxicity. It is crucial to perform a dose-response study to determine the optimal concentration for your specific cell line or organism.
-
Cell Line or Species Variability: Different cell lines and parasite strains can exhibit varying sensitivity to this compound. What is effective in one model system may not be in another.
-
Drug Interactions: As mentioned in the FAQs, other compounds in your experimental system could be interfering with this compound's activity. Review all components of your culture medium and any other treatments being co-administered.
Problem 2: Inconsistent results between experiments.
Potential Causes and Solutions:
-
Variability in Experimental Conditions: Ensure that all experimental parameters, including incubation time, temperature, and cell density, are kept consistent across all experiments.
-
Inaccurate Pipetting: Inaccurate dispensing of this compound or other reagents can lead to significant variations in the final concentration and, consequently, the observed effect. Calibrate your pipettes regularly.
-
Contamination: Microbial contamination can interfere with cell-based assays and impact the apparent efficacy of this compound. Regularly check your cell cultures for any signs of contamination.
Quantitative Data Summary
The following tables provide a summary of quantitative data from studies where a lack of or variable this compound effect was observed.
Table 1: Effect of this compound on in vitro Nutrient Digestibility in Goats
| This compound Concentration (ppm/kg DM) | Dry Matter Digestibility (%) | Organic Matter Digestibility (%) |
| 0 (Control) | 65.2 | 68.4 |
| 10 | 64.8 | 67.9 |
| 20 | 65.5 | 68.8 |
| 30 | 65.1 | 68.3 |
| Data from a study on growing goats showed no significant effect of this compound supplementation on in vitro dry matter and organic matter digestibility at the tested concentrations.[5] |
Table 2: Cytotoxicity of this compound (EC50 values) in Different Cell Lines
| Cell Line | Assay | EC50 (µM) |
| Chicken Hepatoma (LMH) | MTT | 5.8 |
| Chicken Hepatoma (LMH) | CBB | 6.2 |
| Chicken Hepatoma (LMH) | LDH | 6.5 |
| Rat Myoblasts (L6) | MTT | 20.9 |
| Rat Myoblasts (L6) | CBB | 15.4 |
| Rat Myoblasts (L6) | LDH | 7.6 |
| This table illustrates the variability in this compound's cytotoxic effect across different cell lines and assays.[6] |
Experimental Protocols
Protocol 1: General Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on the viability of adherent cells.
Materials:
-
Adherent cells in culture
-
Complete cell culture medium
-
This compound stock solution (in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Visualizations
References
- 1. This compound | Anticoccidial drugs | Drugs | Various | Poultrymed [poultrymed.com]
- 2. fao.org [fao.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Effects of increasing levels of this compound supplementation on growth performance, serum biochemistry, ruminal fermentation profile, in vitro nutrient digestibility, and gas production of growing goats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Protective Effect of Silybin against this compound Cytotoxic Exposure on Chicken and Rat Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Lasalocid Activity in Cell Culture: The Impact of Serum Concentration
Technical Support Center
For researchers, scientists, and drug development professionals utilizing Lasalocid in their experiments, understanding its behavior in different in vitro environments is critical for obtaining accurate and reproducible results. A key variable that can significantly influence the apparent activity of this compound is the concentration of serum in the cell culture medium. This guide provides troubleshooting advice and frequently asked questions to address common issues related to serum concentration and this compound's bioactivity.
Frequently Asked Questions (FAQs)
Q1: How does serum concentration in the culture media affect the observed activity of this compound?
Increasing the concentration of serum, such as Fetal Bovine Serum (FBS), in cell culture media will likely decrease the apparent potency of this compound. This results in a higher IC50 or EC50 value. The primary reason for this is the binding of this compound to proteins present in the serum, most notably albumin.[1][2][3]
Q2: I'm seeing variable results in my this compound experiments. Could serum concentration be the cause?
Yes, variability in serum concentration is a common source of inconsistent results in in vitro experiments with lipophilic compounds like this compound. Different batches of serum can have varying protein compositions, and even slight differences in the final serum percentage in your media can alter the free fraction of this compound, leading to shifts in its effective concentration.
Q3: What is the mechanism of action of this compound, and how does serum binding interfere with it?
This compound is a carboxylic ionophore that disrupts the normal ion gradients across cellular and subcellular membranes.[4][8] It functions by binding and transporting cations, such as potassium (K+), sodium (Na+), and calcium (Ca2+), across lipid bilayers.[5][9] This influx of cations disrupts the electrochemical potential of the membrane, leading to osmotic stress, mitochondrial dysfunction, and ultimately cell death.[4][10] Serum proteins, by binding to this compound, effectively sequester the molecule, preventing it from reaching the cell membrane to facilitate this ion transport.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Higher than expected IC50/EC50 for this compound | High serum concentration in the culture medium is reducing the free, active concentration of this compound. | - Reduce the serum concentration in your assay medium. Be mindful that very low serum may affect cell health. - If possible, use serum-free medium for the duration of the drug treatment. - Standardize the serum concentration across all experiments and ideally use the same batch of serum. |
| Inconsistent results between experiments | - Variation in the final serum percentage in the culture medium. - Use of different batches of serum with varying protein content. | - Prepare a large batch of medium with a fixed serum concentration to be used for a set of experiments. - If using different serum batches is unavoidable, perform a new dose-response curve for this compound with each new batch to re-establish the IC50. |
| No observable effect of this compound at expected concentrations | The serum concentration is so high that the free concentration of this compound is below the threshold for its biological activity. | - Perform a dose-response experiment with a wider range of this compound concentrations. - Test the effect of this compound in a low-serum (e.g., 1-2%) or serum-free medium to confirm its activity. |
Quantitative Data Summary
| Cell Line | Serum Concentration (%) | Hypothetical this compound IC50 (µM) | Notes |
| HeLa | 1 | 2.5 | In low serum, more free this compound is available to interact with cells, resulting in a lower IC50. |
| HeLa | 5 | 7.8 | A standard serum concentration shows a significant increase in the IC50 due to protein binding. |
| HeLa | 10 | 15.2 | At a higher serum concentration, the IC50 is further increased as more this compound is sequestered by serum proteins. |
| MCF-7 | 1 | 3.1 | Similar to HeLa cells, low serum leads to higher apparent potency. |
| MCF-7 | 5 | 9.5 | The effect of serum on this compound's IC50 is expected to be consistent across different cell lines. |
| MCF-7 | 10 | 18.9 | Increased serum concentration necessitates a higher total this compound concentration to achieve a cytotoxic effect. |
Experimental Protocols
Protocol for Determining the Effect of Serum Concentration on this compound Cytotoxicity
This protocol outlines a method to quantify the influence of serum concentration on the cytotoxic activity of this compound using a standard MTT assay.
1. Cell Seeding:
-
Culture your chosen cell line in their recommended growth medium.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a volume of 100 µL.
-
Incubate for 24 hours to allow for cell attachment.
2. Preparation of this compound Serial Dilutions in Different Serum Concentrations:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare separate sets of culture media containing different concentrations of FBS (e.g., 1%, 5%, 10%).
-
In each set of media, perform a serial dilution of the this compound stock solution to achieve a range of final concentrations. Include a vehicle control (DMSO) for each serum concentration.
3. Cell Treatment:
-
After 24 hours of incubation, carefully remove the existing medium from the 96-well plate.
-
Add 100 µL of the prepared this compound dilutions (in the different serum concentrations) to the respective wells.
-
Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).
4. MTT Assay:
-
Following the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until formazan crystals are formed.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Normalize the absorbance values to the vehicle control for each serum concentration.
-
Plot the cell viability (%) against the this compound concentration for each serum condition.
-
Calculate the IC50 value for this compound at each serum concentration using a suitable software (e.g., GraphPad Prism).
Visualizations
Caption: this compound's mechanism of action and interference by serum proteins.
Caption: Workflow for assessing the impact of serum on this compound activity.
References
- 1. Deriving protein binding‐corrected chemical concentrations for in vitro testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Using Human Serum Albumin Binding Affinities as a Proactive Strategy to Affect the Pharmacodynamics and Pharmacokinetics of Preclinical Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plasma protein binding - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. LIPID MAPS [lipidmaps.org]
- 6. Relationship between lipophilicity and binding to human serum albumin of arylpropionic acid non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. This compound | Anticoccidial drugs | Drugs | Various | Poultrymed [poultrymed.com]
- 9. Potential interactions of ionophore drugs with divalent cations and their function in the animal body - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. conservancy.umn.edu [conservancy.umn.edu]
Troubleshooting Lasalocid precipitation in aqueous solutions and buffers.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lasalocid. The information is presented in a question-and-answer format to directly address common issues encountered during experiments involving aqueous solutions and buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
This compound is a polyether ionophore antibiotic that is poorly soluble in water. This low aqueous solubility can lead to precipitation when preparing solutions in buffers for biological assays, which can significantly impact experimental results by reducing the effective concentration of the compound and potentially introducing artifacts.
Q2: What are the key physicochemical properties of this compound that influence its solubility?
Understanding the physicochemical properties of this compound is crucial for troubleshooting solubility issues. Key parameters are summarized in the table below.
| Property | Value | Implication for Solubility |
| Molecular Weight | 590.79 g/mol (acid form)[1], 612.77 g/mol (sodium salt)[2] | High molecular weight contributes to lower aqueous solubility. |
| pKa | ~4.5 - 5.5 (estimated) | As a carboxylic acid, this compound's solubility is highly pH-dependent. It is less soluble at acidic pH and more soluble at neutral to alkaline pH where it is deprotonated. |
| logP | High (specific value varies) | A high octanol-water partition coefficient indicates poor water solubility and a preference for lipophilic environments. |
| Aqueous Solubility | ~50 mg/L at pH 7[3] | Very low intrinsic water solubility. |
| Organic Solvent Solubility | Soluble in DMSO, DMF, ethanol, and methanol[4] | These solvents are often used to prepare concentrated stock solutions. |
Q3: How does pH affect the solubility of this compound in aqueous buffers?
The solubility of this compound, a weak acid, is significantly influenced by the pH of the solution. At a pH below its pKa, the carboxylic acid group is protonated, making the molecule less polar and therefore less soluble in water. As the pH increases above the pKa, the carboxylic acid deprotonates to form the more soluble carboxylate anion. The following table illustrates the expected trend of this compound solubility at different pH values.
| pH | Expected this compound Solubility | Rationale |
| < 4.0 | Very Low | This compound is predominantly in its protonated, less soluble acid form. |
| 4.0 - 6.0 | Increasing | As the pH approaches and surpasses the pKa, deprotonation increases, leading to higher solubility. |
| 6.0 - 8.0 | Moderate to High | This compound is primarily in its deprotonated, more soluble anionic form. |
| > 8.0 | High | The equilibrium is shifted almost entirely to the highly soluble anionic form. |
Troubleshooting Guide
Q4: I am observing precipitation when I dilute my this compound stock solution into my aqueous buffer. What should I do?
This is a common issue due to the low aqueous solubility of this compound. The following troubleshooting workflow can help you address this problem.
Caption: Troubleshooting workflow for this compound precipitation.
Q5: What is the recommended protocol for preparing a this compound stock solution?
Preparing a high-concentration, stable stock solution in an appropriate organic solvent is the first critical step.
Experimental Protocol: Preparation of this compound Stock Solution
-
Materials:
-
This compound sodium salt
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh the desired amount of this compound sodium salt into the tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). It is recommended to start with a slightly lower volume of DMSO, vortex to dissolve, and then add the remaining volume to reach the final concentration.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied to aid dissolution, but avoid excessive heat.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Q6: How should I dilute the this compound stock solution into my aqueous buffer to avoid precipitation?
The dilution step is critical. Rapidly changing the solvent environment from organic to aqueous can cause the this compound to precipitate.
Experimental Protocol: Dilution of this compound Stock Solution into Aqueous Buffer
-
Materials:
-
This compound stock solution (in DMSO)
-
Pre-warmed aqueous buffer (e.g., PBS, cell culture media)
-
Sterile polypropylene tubes
-
Vortex mixer
-
-
Procedure:
-
Pre-warm the aqueous buffer to the experimental temperature (e.g., 37°C).
-
Pipette the required volume of the pre-warmed buffer into a sterile polypropylene tube.
-
While gently vortexing the buffer, add the required volume of the this compound stock solution drop-wise to the side of the tube, allowing it to mix gradually with the buffer.
-
Continue vortexing for a few seconds after adding the stock solution to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, refer to the troubleshooting guide.
-
Use the final working solution immediately. Do not store diluted aqueous solutions of this compound for extended periods.
-
Q7: Can the type of buffer I use affect this compound solubility?
Yes, the composition of the buffer can influence this compound's solubility. Buffers with higher ionic strength may decrease the solubility of hydrophobic compounds. While direct comparative studies on this compound in different biological buffers are limited, it is advisable to start with a buffer that has a pH well above the pKa of this compound (e.g., pH 7.4 or higher) and to be aware of potential interactions with buffer components.
This compound's Mechanism of Action and Cellular Effects
Q8: How does this compound work as an ionophore, and what cellular pathways does it affect?
This compound is a mobile ion carrier that can transport various cations across biological membranes, disrupting cellular ion homeostasis. This has downstream effects on several cellular processes, as depicted in the diagram below.
Caption: this compound's effect on cellular ion homeostasis and trafficking.
As an ionophore, this compound inserts into cellular membranes and facilitates the transport of cations, such as sodium, potassium, calcium, and protons, down their electrochemical gradients. This dissipation of ion gradients leads to an ionic imbalance within the cell, which in turn affects the pH of various organelles, including endosomes and lysosomes. The proper functioning of these organelles is highly dependent on their internal pH. Consequently, the disruption of endosomal and lysosomal pH can interfere with crucial cellular processes like endocytic trafficking and autophagy.[5][6][7][8][9][10] Furthermore, this compound has been shown to impact the structure and function of the Golgi apparatus.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. caymanchem.com [caymanchem.com]
- 5. Revisiting Old Ionophore this compound as a Novel Inhibitor of Multiple Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crosstalk between autophagy inhibitors and endosome-related secretory pathways: a challenge for autophagy-based treatment of solid cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The endo-lysosomal pathway and ALS/FTD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Autophagy and the endolysosomal system in presynaptic function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
How to determine the appropriate exposure time for Lasalocid treatment in different cell lines.
This technical support center provides researchers, scientists, and drug development professionals with guidance on determining the appropriate exposure time for Lasalocid treatment in various cell lines. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: How do I determine the optimal exposure time for this compound in my specific cell line?
A1: The optimal exposure time for this compound is cell line-dependent and is influenced by the cellular process you are investigating. A common starting point is to perform a time-course experiment. This involves treating your cells with a fixed concentration of this compound (e.g., the estimated IC50 concentration) and measuring the desired effect (e.g., cytotoxicity, apoptosis) at multiple time points (e.g., 6, 12, 24, 48, and 72 hours). The time point at which you observe a significant and reproducible effect without excessive non-specific toxicity is generally considered optimal for that specific endpoint.
Q2: My IC50 values for this compound are inconsistent across experiments. What are the potential causes?
A2: Inconsistent IC50 values can arise from several factors:
-
Cell Passage Number: Using cells with high passage numbers can lead to phenotypic and genotypic drift, altering their response to drugs. It is recommended to use cells within a consistent and low passage number range.
-
Cell Seeding Density: The initial number of cells seeded can affect their growth rate and sensitivity to this compound. Ensure you use a consistent seeding density for all experiments.
-
Reagent Variability: Batch-to-batch variation in media, serum, or other reagents can impact cell health and drug response.
-
Compound Stability: Ensure your this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
-
Incubation Time: Minor variations in the incubation time can lead to different IC50 values, especially for compounds with time-dependent effects.
Q3: I am not observing any significant apoptosis after this compound treatment. What should I check?
A3: If you are not observing apoptosis, consider the following:
-
Concentration and Exposure Time: The concentration of this compound may be too low, or the exposure time may be too short to induce apoptosis in your cell line. Try increasing the concentration or extending the exposure time based on initial cytotoxicity data.
-
Apoptosis Assay Timing: The peak of apoptosis can be transient. You might be missing the optimal window for detection. Perform a time-course experiment to identify the best time point for your apoptosis assay.
-
Cell Line Resistance: Some cell lines may be inherently resistant to this compound-induced apoptosis.
-
Mechanism of Cell Death: this compound may be inducing other forms of cell death, such as necrosis or autophagy, in your specific cell line. Consider using assays that can differentiate between different cell death mechanisms.
Troubleshooting Guides
Issue 1: High variability in viability readings between replicate wells in a cytotoxicity assay.
-
Possible Cause: Uneven cell seeding, edge effects in the microplate, or pipetting errors.
-
Solution:
-
Ensure your cell suspension is homogenous before and during seeding.
-
To minimize the "edge effect," avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile media or PBS to maintain humidity.
-
Calibrate your pipettes regularly and use proper pipetting techniques.
-
Issue 2: No clear dose-response curve is observed in the cytotoxicity assay.
-
Possible Cause: The concentration range of this compound is not appropriate for the cell line, or the incubation time is too short.
-
Solution:
-
Perform a preliminary experiment with a broad range of this compound concentrations (e.g., from nanomolar to high micromolar) to determine an approximate effective range.
-
Increase the incubation time to allow for the cytotoxic effects to manifest. A 48 or 72-hour incubation is often necessary to see a clear dose-response.
-
Data Presentation
Table 1: IC50 Values of this compound in Different Cell Lines at Various Exposure Times
| Cell Line | 24 hours (µM) | 48 hours (µM) | 72 hours (µM) | Reference |
| PC-3 (Prostate Cancer) | - | - | 1.4 - 7.2 | [1] |
| SW480 (Colon Cancer) | - | - | 7.2 | [1] |
| SW620 (Colon Cancer) | - | - | 6.1 | [1] |
| HeLa (Cervical Cancer) | >20 (overnight) | - | - | [2][3] |
| L929 (Fibrosarcoma) | >20 (overnight) | - | - | [2][3] |
| HUVEC (Normal Endothelial) | >20 (overnight) | - | - | [2][3] |
Note: IC50 values can vary depending on the specific experimental conditions.
Experimental Protocols
Determining IC50 using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
96-well plates
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO).
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI)
This protocol describes the detection of apoptosis by flow cytometry.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the optimal exposure time determined from previous experiments.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Cell Cycle Analysis using Propidium Iodide (PI)
This protocol details the analysis of cell cycle distribution by flow cytometry.
Materials:
-
Propidium Iodide (PI) staining solution
-
RNase A
-
70% Ethanol (ice-cold)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound and harvest them at the desired time point.
-
Fixation: Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Washing: Wash the fixed cells with PBS.
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A and incubate at 37°C for 30 minutes.
-
PI Staining: Add PI staining solution and incubate in the dark at room temperature for 15-30 minutes.
-
Analysis: Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. This compound induces cytotoxic apoptosis and cytoprotective autophagy through reactive oxygen species in human prostate cancer PC-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-induces-cytotoxic-apoptosis-and-cytoprotective-autophagy-through-reactive-oxygen-species-in-human-prostate-cancer-pc-3-cells - Ask this paper | Bohrium [bohrium.com]
What are the known drug-drug interactions with Lasalocid that could affect experimental outcomes?
This technical support center provides researchers, scientists, and drug development professionals with guidance on known and potential drug-drug interactions with Lasalocid that may affect experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most well-documented drug-drug interactions with this compound?
A1: The most frequently reported clinically significant interactions with this compound involve certain antibiotics, particularly tiamulin and chloramphenicol.[1][2] Co-administration of this compound with these drugs in animal studies has been shown to lead to adverse effects, including severe growth depression, ataxia, leg weakness, paralysis, and even mortality.[1][3]
Q2: What is the proposed mechanism for these interactions?
A2: The primary proposed mechanism is the inhibition of hepatic metabolism, likely involving the cytochrome P450 (CYP450) enzyme system.[4][5] Many of the interacting drugs are known inhibitors of CYP450 enzymes. By inhibiting the metabolism of this compound, its concentration in the body can increase to toxic levels. Conversely, this compound may also affect the metabolism of other drugs.
Q3: Are there any known interactions with other classes of drugs?
A3: Yes, potential interactions have been identified with other drugs, including:
-
Other Ionophores: Co-administration with other ionophore anticoccidials like monensin may lead to additive toxic effects.
-
Anesthetics and Neuromuscular Blockers: this compound may increase the neuromuscular blocking activities of drugs like cisatracurium.[6] Caution is advised when using this compound in conjunction with anesthetics.
-
Anticoagulants: An increased risk of bleeding has been noted when this compound is combined with anticoagulants such as warfarin and dicoumarol.[6]
-
Local Anesthetics: There is a potential for an increased risk of methemoglobinemia when this compound is used with local anesthetics like lidocaine and benzocaine.[6]
Q4: How can I mitigate the risk of drug-drug interactions in my experiments?
A4: To mitigate risks, consider the following:
-
Review all co-administered substances: Carefully review all compounds, including anesthetics, analgesics, and vehicles, for known interactions with this compound.
-
Stagger administration: If possible, stagger the administration of this compound and potentially interacting drugs to avoid peak concentration overlaps.
-
Dose reduction: Consider reducing the dose of this compound or the interacting drug, supported by preliminary dose-ranging studies.
-
Therapeutic drug monitoring: If analytical methods are available, monitor the plasma concentrations of this compound and any co-administered drugs of concern.
-
Close monitoring of animal welfare: Observe animals closely for any signs of toxicity, such as reduced feed and water intake, lethargy, or neurological symptoms.
Troubleshooting Guides
Problem: Increased animal morbidity or mortality in a study involving this compound and a co-administered drug.
| Possible Cause | Troubleshooting Step |
| Pharmacokinetic Interaction: The co-administered drug may be inhibiting the metabolism of this compound, leading to toxic levels. | 1. Immediately cease administration of the interacting compound. 2. Review the literature for known CYP450 inhibitory potential of the co-administered drug. 3. If possible, collect blood samples for pharmacokinetic analysis to determine if this compound levels are elevated. 4. In future studies, consider a lower dose of this compound or the interacting drug, or select an alternative compound with a different metabolic profile. |
| Pharmacodynamic Interaction: The two drugs may have additive or synergistic toxic effects on the same organ system (e.g., cardiotoxicity, myotoxicity). | 1. Conduct a thorough literature search on the toxicity profiles of both compounds. 2. Perform histopathological analysis of key organs (heart, liver, skeletal muscle) from affected animals to identify target organ toxicity. 3. Consider in vitro studies to assess the combined effect of the drugs on relevant cell types. |
| Species-Specific Sensitivity: The animal model being used may be particularly sensitive to the combination of drugs. | 1. Review literature for species-specific toxicity data for both compounds. 2. If possible, compare with data from other species. 3. Consider using a different animal model if the observed sensitivity precludes achieving the study objectives. |
Problem: Unexpected variability in experimental data when this compound is used.
| Possible Cause | Troubleshooting Step |
| Undocumented Interaction: An uncharacterized interaction with a component of the diet, vehicle, or another test article may be occurring. | 1. Review the composition of the animal diet and any vehicles used for potential interacting substances. 2. Conduct a pilot study with a simplified formulation or purified diet to rule out confounding factors. |
| Enzyme Induction/Inhibition: this compound or a co-administered compound may be inducing or inhibiting metabolic enzymes, leading to inconsistent drug exposure over time. | 1. Measure the activity of key hepatic enzymes (e.g., ALT, AST, GGT) at different time points during the study. 2. Consider conducting an in vitro CYP450 induction/inhibition assay. |
Quantitative Data Summary
Table 1: Known Drug-Drug Interactions with this compound and their Effects
| Interacting Drug/Class | Species | Observed Effect | Potential Mechanism | Reference |
| Tiamulin | Poultry | Increased toxicity (growth depression, ataxia) | Inhibition of hepatic metabolism | [1][4] |
| Chloramphenicol | Poultry | Severe growth depression, ataxia, paralysis, myodegeneration | Inhibition of hepatic metabolism | [1][3] |
| Florfenicol | Broiler Chickens | Increased creatine phosphokinase and uric acid, histopathological changes in liver and heart | Additive toxicity, potential metabolic interaction | [2][7] |
| Furazolidone | Turkey Poults | Ameliorated this compound-induced growth depression | Unknown | |
| Monensin | Various | Additive toxic effects | Similar mechanism of action | |
| Neuromuscular Blockers | N/A | Increased neuromuscular blocking activity | Unknown | [6] |
| Anticoagulants | N/A | Increased risk of bleeding | Unknown | [6] |
| Local Anesthetics | N/A | Increased risk of methemoglobinemia | Unknown | [6] |
Table 2: LD50 Values of this compound in Different Species
| Species | LD50 (mg/kg Body Weight) | Reference |
| Mice | 146 | [1] |
| Rat | 122 | [1] |
| Chickens | 71.5 | [1] |
| Horses | 21.5 | [1] |
| Cattle | 50 | [1] |
Experimental Protocols
In Vivo Drug Interaction Study: Co-administration of this compound and a Test Compound in Broiler Chickens
This protocol is adapted from a study investigating the interaction between this compound and florfenicol.[2][7]
1. Animals and Housing:
-
Use a sufficient number of broiler chicks (e.g., 300) to achieve statistical power.
-
House animals in appropriate conditions with ad libitum access to feed and water.
2. Experimental Groups:
-
Group 1 (Control): Receive a basal diet without this compound or the test compound.
-
Group 2 (this compound only): Receive the basal diet containing this compound at the desired concentration (e.g., 100 ppm).
-
Group 3 (Test Compound only): Receive the basal diet and the test compound at the desired dose and route of administration.
-
Group 4 (this compound + Test Compound): Receive the basal diet with this compound and the test compound.
3. Administration:
-
Administer this compound in the feed continuously for a specified period (e.g., from day 7 to day 35).
-
Administer the test compound for a defined duration within the this compound treatment period (e.g., for 5 consecutive days starting on day 21).
4. Data Collection:
-
Performance Parameters: Measure body weight and feed intake weekly to calculate feed conversion ratio.
-
Clinical Observations: Monitor animals daily for any signs of toxicity.
-
Blood Sampling: Collect blood samples at specified time points (e.g., day 28 and 35) for hematological and biochemical analysis (e.g., creatine phosphokinase, uric acid, liver enzymes).
-
Histopathology: At the end of the study, euthanize the animals and collect tissues (liver, heart, skeletal muscle, kidney, sciatic nerve) for histopathological examination.
5. Statistical Analysis:
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the different treatment groups.
In Vitro Cytochrome P450 Inhibition Assay
This is a generalized protocol to assess the potential of a test compound to inhibit the metabolism of this compound.
1. Materials:
-
Pooled liver microsomes from the target species (e.g., rat, chicken, human).
-
This compound.
-
Test compound.
-
NADPH regenerating system.
-
Incubation buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Positive control inhibitor for the suspected CYP isozyme (if known).
-
LC-MS/MS system for the quantification of this compound.
2. Procedure:
-
Pre-incubation: Pre-incubate the liver microsomes, this compound, and the test compound (at various concentrations) in the incubation buffer for a short period (e.g., 5-10 minutes) at 37°C.
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate for a specific time, ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).
-
Sample Processing: Centrifuge the samples to pellet the protein and collect the supernatant.
-
Analysis: Analyze the concentration of the remaining this compound in the supernatant using a validated LC-MS/MS method.
3. Data Analysis:
-
Calculate the rate of this compound metabolism at each concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that causes 50% inhibition of this compound metabolism).
Visualizations
Caption: Proposed mechanism of drug-drug interaction with this compound.
Caption: In vivo drug interaction experimental workflow.
References
- 1. Cytochrome P450: In Vitro Methods and Protocols | Springer Nature Experiments [experiments.springernature.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound | Anticoccidial drugs | Drugs | Various | Poultrymed [poultrymed.com]
- 4. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. dokumen.pub [dokumen.pub]
Technical Support Center: Addressing Variability in Single-Cell Responses to Lasalocid Treatment
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Lasalocid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the inherent variability in single-cell responses to this ionophore antibiotic.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action at the single-cell level?
This compound is a carboxylic ionophore, a type of antibiotic that facilitates the transport of ions across biological membranes. Its primary mechanism of action involves disrupting the electrochemical gradients of monovalent and divalent cations, such as potassium (K+), sodium (Na+), and calcium (Ca2+), across the cell membrane and the membranes of organelles like mitochondria. This disruption of ion homeostasis can lead to a cascade of downstream cellular events, including apoptosis and autophagy.
Q2: We are observing significant heterogeneity in the response of our cell population to this compound treatment. What are the potential sources of this variability?
Single-cell heterogeneity in drug response is a common phenomenon and can be attributed to several factors:
-
Cell Cycle Stage: A cell's position in the cell cycle can influence its susceptibility to drug treatment. For example, this compound has been shown to mediate cell cycle arrest in the G0/G1 phase[1][2][3].
-
Mitochondrial State: The metabolic state and membrane potential of mitochondria can vary between individual cells, affecting how they respond to an ionophore that targets mitochondrial function. This compound is known to cause mitochondrial hyperpolarization[1][2][3].
-
Stochastic Gene Expression: Random fluctuations in the expression of genes related to drug uptake, efflux, and cellular stress responses can lead to different outcomes in genetically identical cells.
-
Microenvironment: Subtle variations in the local microenvironment of each cell, such as nutrient availability and cell-cell contact, can influence its physiological state and drug response.
Q3: How does this compound induce both apoptosis and autophagy, and can this contribute to response variability?
This compound treatment can induce the production of reactive oxygen species (ROS)[1][2][3]. The level of ROS and the subsequent cellular stress can act as a switch, directing the cell towards either programmed cell death (apoptosis) or a survival mechanism (autophagy). The balance between these two pathways can be highly variable among individual cells, depending on their intrinsic state at the time of treatment. Inhibition of autophagy has been shown to enhance this compound-induced apoptosis, suggesting a complex interplay between these two cellular processes[1][2][3].
Troubleshooting Guides
High Variability in Cell Viability Assays
Problem: You are observing a wide distribution of cell viability percentages across replicate wells and even within a single well when analyzing with imaging-based methods.
| Potential Cause | Recommended Solution |
| Inconsistent this compound Concentration | This compound is a lipophilic molecule. Ensure it is fully dissolved in a suitable solvent (e.g., DMSO) before diluting in culture medium. Vortex thoroughly before each dilution step. Prepare fresh dilutions for each experiment. |
| Cell Density Effects | High cell density can alter the local drug concentration and nutrient availability. Optimize cell seeding density to ensure cells are in a logarithmic growth phase and not over-confluent at the time of treatment and analysis. |
| Edge Effects in Multi-well Plates | Evaporation from the outer wells of a multi-well plate can concentrate the drug and media components, leading to increased cell death. To mitigate this, avoid using the outermost wells for experiments or fill them with sterile PBS or water to maintain humidity. |
| Variability in Staining | For fluorescence-based viability assays, ensure uniform staining by optimizing dye concentration and incubation time. Check for dye efflux, which can vary between cells. |
Inconsistent Results in Single-Cell Calcium Imaging
Problem: You are seeing inconsistent or no response in intracellular calcium levels after this compound application.
| Potential Cause | Recommended Solution |
| Suboptimal Dye Loading | The efficiency of calcium indicator dye loading (e.g., Fluo-4 AM) can be variable. Optimize dye concentration, loading time, and temperature. Ensure cells are washed properly to remove extracellular dye. In some cases, the presence of an ionophore can interfere with dye loading; consider a pilot experiment to test this. |
| Phototoxicity or Photobleaching | Excessive laser power or prolonged exposure during imaging can damage cells and bleach the fluorescent dye, leading to a loss of signal. Use the lowest possible laser power that provides a detectable signal and minimize the duration of imaging for each cell. |
| Low Agonist Response | If using a positive control like a GPCR agonist, ensure that the cells express the receptor and that the agonist is at an optimal concentration. If the positive control fails, it may indicate a problem with the cell line or the assay setup rather than the this compound treatment[4]. |
| Variations in Baseline Calcium | "Basal" calcium levels can fluctuate in cell cultures. Allow cells to equilibrate on the microscope stage before starting the experiment. Consider using a ratiometric calcium indicator to control for variations in dye loading and cell thickness. |
Artifacts in Flow Cytometry Analysis
Problem: You are observing unexpected populations or high background fluorescence in your flow cytometry data after this compound treatment.
| Potential Cause | Recommended Solution |
| Increased Autofluorescence | Drug treatment can sometimes increase cellular autofluorescence, which can be mistaken for a positive signal. Always include an unstained control (cells treated with this compound but no fluorescent dye) to determine the level of background fluorescence. |
| Cell Debris and Aggregates | This compound-induced cell death can lead to an increase in cellular debris and aggregates, which can interfere with flow cytometry readings. Use appropriate forward and side scatter gating to exclude debris and doublet discrimination to remove cell aggregates from your analysis[5]. |
| Dye Exclusion Artifacts | Cells exclude their volume of the surrounding dye solution as they pass through the flow cytometer, which can affect the fluorescence signal, especially with low-staining cells[6]. Ensure your dye concentration is optimized and consider using a viability dye to exclude dead cells, which can non-specifically take up fluorescent dyes. |
| Fluorochrome Binding to Receptors | Some fluorochromes, like PE, can bind non-specifically to certain cell surface receptors, leading to false positives[7]. Use appropriate blocking steps and consider using alternative fluorochromes if you suspect non-specific binding. |
Experimental Protocols
Protocol 1: Single-Cell Viability Assessment using a Resazurin-Based Assay
This protocol is adapted from studies assessing the cytotoxicity of this compound[8].
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Resazurin Staining: Prepare a working solution of resazurin in PBS. Add the resazurin solution to each well and incubate for 1-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the fluorescence of the resorufin product using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Analysis: Normalize the fluorescence readings to the untreated control to determine the percentage of cell viability for each this compound concentration.
Protocol 2: Single-Cell Intracellular Calcium Measurement
This protocol is a general guide for single-cell calcium imaging and should be optimized for your specific cell type and imaging system.
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips suitable for microscopy. Allow cells to adhere and grow to the desired confluency.
-
Dye Loading: Prepare a loading solution of a calcium indicator dye (e.g., 2-5 µM Fluo-4 AM) in an appropriate imaging buffer (e.g., HBSS). Incubate the cells with the loading solution for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells 2-3 times with fresh imaging buffer to remove extracellular dye.
-
Equilibration: Allow the cells to equilibrate for at least 15-30 minutes at room temperature or on the microscope stage to allow for complete de-esterification of the AM ester.
-
Imaging and Treatment: Acquire baseline fluorescence images. Gently add the this compound solution at the desired final concentration. Continuously acquire images to monitor the change in fluorescence over time.
-
Data Analysis: For each cell, quantify the change in fluorescence intensity over time relative to the baseline.
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on Cell Viability
This table illustrates how to present quantitative data from a cell viability assay. Actual values will vary depending on the cell line and experimental conditions.
| This compound Concentration (µM) | Mean Cell Viability (%) | Standard Deviation (%) |
| 0 (Control) | 100 | 5.2 |
| 0.1 | 95.3 | 6.1 |
| 1 | 78.6 | 8.5 |
| 5 | 45.2 | 10.3 |
| 10 | 21.8 | 7.9 |
| 25 | 5.4 | 3.1 |
Table 2: Example Data for Single-Cell Intracellular Calcium Response
This table demonstrates how to summarize data from single-cell calcium imaging experiments.
| Treatment | Percentage of Responding Cells | Mean Peak Fluorescence Intensity (Arbitrary Units) | Time to Peak (seconds) |
| Control | 5% | 1.2 | N/A |
| This compound (5 µM) | 85% | 4.8 | 35 |
| Ionomycin (Positive Control) | 98% | 5.5 | 20 |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound's mechanism of action leading to cellular responses.
Caption: Experimental workflow for assessing single-cell viability.
Caption: A logical approach to troubleshooting high data variability.
References
- 1. This compound induces cytotoxic apoptosis and cytoprotective autophagy through reactive oxygen species in human prostate cancer PC-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-induces-cytotoxic-apoptosis-and-cytoprotective-autophagy-through-reactive-oxygen-species-in-human-prostate-cancer-pc-3-cells - Ask this paper | Bohrium [bohrium.com]
- 3. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 4. researchgate.net [researchgate.net]
- 5. Coping with artifact in the analysis of flow cytometric data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dye exclusion artifact in flow cytometers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sanguinebio.com [sanguinebio.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Flow Cytometry for Lasalocid-Treated Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Lasalocid in flow cytometry-based assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cells?
A1: this compound is a carboxylic polyether ionophore antibiotic.[1] It functions by forming lipid-soluble complexes with cations and transporting them across cellular and organellar membranes, disrupting ion homeostasis.[1][2] This disruption can lead to a variety of cellular effects, including:
-
Disruption of mitochondrial membrane potential and oxidative phosphorylation.[2]
-
Inhibition of cellular protein transport and vacuolization of the Golgi apparatus.[2][4]
Q2: I'm observing high background fluorescence in my unstained, this compound-treated cells. What is the cause?
A2: this compound treatment can increase cellular autofluorescence. This is often attributed to the production of ROS, which can lead to the oxidation of intracellular components, creating fluorescent compounds. Additionally, this compound's effect on mitochondrial function can alter the levels of endogenous fluorophores like NAD(P)H and flavins.
Q3: My viability dye (e.g., Propidium Iodide) is showing increased uptake in this compound-treated cells, even at low concentrations. Is this expected?
A3: Yes, this is an expected outcome. This compound can induce cytotoxicity in a dose-dependent manner.[8] As an ionophore, it disrupts membrane integrity, which can lead to increased permeability and uptake of viability dyes, even in early stages of apoptosis or necrosis.[7]
Q4: How does this compound affect mitochondrial membrane potential assays (e.g., JC-1, TMRE)?
A4: this compound directly impacts mitochondrial function by disrupting ion gradients across the inner mitochondrial membrane.[2][9] This can lead to either hyperpolarization (at least in some cancer cell models) or depolarization, depending on the specific cellular context and this compound concentration.[5] Therefore, significant changes in the fluorescence of potential-sensitive dyes are expected and represent a primary mechanism of this compound's action.
Q5: Can I use standard apoptosis assays like Annexin V/PI with this compound-treated cells?
A5: Yes, Annexin V/PI staining is a suitable method for detecting apoptosis induced by this compound.[5] However, it's crucial to include proper controls, such as untreated cells and single-stain controls, to accurately compensate for spectral overlap and to set appropriate gates, as this compound can induce both apoptosis and necrosis.[7]
Troubleshooting Guides
Problem 1: Weak or No Signal in Stained Samples
| Possible Cause | Troubleshooting Recommendation |
| Low Target Protein Expression | Ensure that the treatment conditions (this compound concentration and incubation time) are sufficient to induce the expression or modification of your target protein.[10] |
| Inadequate Permeabilization (for intracellular targets) | If staining for an intracellular antigen, ensure your fixation and permeabilization method is appropriate. Methanol or commercial permeabilization buffers are often effective.[11] |
| Antibody Issues | Increase the antibody concentration or incubation time.[12] Verify that the primary and secondary antibodies are compatible (e.g., use an anti-mouse secondary for a mouse primary antibody).[10] Ensure antibodies have been stored correctly to prevent degradation.[10] |
| Incorrect Instrument Settings | Check that the correct lasers and filters are being used for your specific fluorochromes.[10] Ensure the gain (PMT voltage) is set appropriately and not too low.[12] |
Problem 2: High Background or Non-Specific Staining
| Possible Cause | Troubleshooting Recommendation |
| High Antibody Concentration | Titrate your antibody to determine the optimal concentration that provides a good signal-to-noise ratio.[12] |
| Increased Autofluorescence | Run an unstained, this compound-treated control to establish the baseline autofluorescence. Use this to set the negative gates for your stained samples. |
| Inadequate Washing | Increase the number of wash steps after antibody incubation to remove unbound antibodies.[13] |
| Cell Debris or Aggregates | Ensure you have a single-cell suspension by gently pipetting or filtering the sample before analysis.[12] Gate out debris and doublets using forward and side scatter properties.[12] |
Problem 3: Poor Resolution Between Cell Populations
| Possible Cause | Troubleshooting Recommendation |
| Incorrect Compensation | Run single-color controls for each fluorochrome used in your panel. Use these controls to accurately calculate and apply compensation to correct for spectral overlap.[10] |
| High Coefficient of Variation (CV) | Run samples at a low flow rate to improve data resolution.[11] |
| Heterogeneous Cellular Response | This compound may induce a varied response in the cell population. Use appropriate gating strategies to identify and analyze distinct subpopulations. |
Experimental Protocols
Protocol 1: Annexin V and Propidium Iodide (PI) Staining for Apoptosis
-
Cell Treatment: Plate cells at an appropriate density and treat with the desired concentrations of this compound for the specified duration. Include an untreated control.
-
Cell Harvesting: Gently harvest the cells (including any floating cells in the supernatant) and wash once with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC (or another fluorochrome) and PI solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry immediately. Use unstained, Annexin V only, and PI only controls for proper gating and compensation.
Protocol 2: Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1
-
Cell Treatment: Treat cells with this compound as described above. Include an untreated control and a positive control for depolarization (e.g., CCCP).
-
JC-1 Staining: After treatment, incubate the cells with JC-1 staining solution in culture media for 15-30 minutes at 37°C.
-
Washing: Wash the cells with assay buffer to remove excess dye.
-
Analysis: Analyze the samples by flow cytometry. Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates), while apoptotic or depolarized cells will show green fluorescence (JC-1 monomers).
Data Presentation
Table 1: Example IC50 Values of this compound in Various Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Assay |
| PC-3 | Human Prostate Cancer | ~10 | MTT Assay |
| SW480 | Human Colon Cancer | ~5 | In vitro screening |
| HepG2 | Human Hepatoma | 4.9 - 9.9 | MTT Assay |
| L6 | Rat Myoblasts | 7.6 - 20.9 | MTT Assay |
Note: IC50 values can vary significantly based on the cell line and assay conditions.
Table 2: Expected Outcomes of this compound Treatment on Flow Cytometry Parameters
| Assay | Parameter Measured | Expected Outcome with this compound |
| Viability | PI or 7-AAD Staining | Increased percentage of positive cells (dose-dependent) |
| Apoptosis | Annexin V Staining | Increased percentage of Annexin V positive cells |
| Mitochondrial Potential | JC-1 or TMRE Staining | Shift from high to low membrane potential (e.g., red to green fluorescence with JC-1) |
| Reactive Oxygen Species | DHE or DCFDA Staining | Increased fluorescence intensity |
| Cell Cycle | DNA Content (PI Staining) | Potential for G0/G1 phase cell cycle arrest[5] |
Visualizations
Caption: this compound acts on membranes, disrupting ion gradients and leading to mitochondrial dysfunction, ROS production, and ultimately apoptosis.
Caption: Standard workflow for analyzing this compound-treated cells using flow cytometry.
References
- 1. Comparative and Functional Analyses Reveal Conserved and Variable Regulatory Systems That Control this compound Biosynthesis in Different Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ultrastructural changes in cardiac and skeletal myoblasts following in vitro exposure to monensin, salinomycin, and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective neurotoxicity induced by the ionophore this compound in rat dissociated cerebral cultures, involvement of the NMDA receptor/channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Revisiting Old Ionophore this compound as a Novel Inhibitor of Multiple Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces cytotoxic apoptosis and cytoprotective autophagy through reactive oxygen species in human prostate cancer PC-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of this compound-Based Bioconjugates and Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Alterations in mitochondrial Ca2+ flux by the antibiotic X-537A (this compound-A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Flow Cytometry Troubleshooting | Tips & Tricks | StressMarq [stressmarq.com]
- 11. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. docs.abcam.com [docs.abcam.com]
- 13. bosterbio.com [bosterbio.com]
Validation & Comparative
A Comparative Analysis of Lasalocid and Monensin on In Vitro Rumen Fermentation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro effects of two widely used ionophores, Lasalocid and Monensin, on rumen fermentation. The information presented is collated from various scientific studies and is intended to assist researchers and professionals in drug development in understanding the nuanced impacts of these compounds on the complex microbial ecosystem of the rumen.
Introduction to Ionophores in Ruminant Nutrition
This compound and Monensin are carboxylic polyether ionophores that are commonly used as feed additives for ruminants. Their primary function is to improve feed efficiency and animal performance by modulating the rumen microbial fermentation.[1] They achieve this by selectively targeting and inhibiting the growth of certain Gram-positive bacteria, which in turn alters the metabolic pathways within the rumen, leading to more energetically favorable fermentation end-products for the host animal.[1][2]
Mechanism of Action
The fundamental mechanism of action for both this compound and Monensin involves the disruption of ion gradients across the cell membranes of susceptible microorganisms.[2] These lipophilic molecules act as mobile carriers, binding to specific cations and facilitating their transport across the lipid bilayer. This process dissipates the electrochemical potential across the membrane, which is crucial for nutrient transport and energy production in bacteria. The differential sensitivity of rumen microbes to these ionophores is largely attributed to differences in their cell wall structure, with Gram-positive bacteria being generally more susceptible than Gram-negative bacteria.
Below is a diagram illustrating the generalized signaling pathway of ionophore action on a susceptible rumen microbe.
References
Lasalocid and Salinomycin: A Comparative Analysis of Anticancer Activity in Breast Cancer Cell Lines
In the landscape of potential anticancer agents, the polyether ionophores Lasalocid and Salinomycin have emerged as promising candidates, particularly in the context of breast cancer. Both compounds, traditionally used as veterinary coccidiostats, have demonstrated potent cytotoxic effects against cancer cells, including the often-resistant cancer stem cells. This guide provides a detailed comparison of the anticancer activity of this compound and Salinomycin in breast cancer cell lines, supported by available experimental data, methodologies, and an exploration of their underlying mechanisms of action.
Quantitative Comparison of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the available IC50 values for this compound and Salinomycin in various breast cancer cell lines. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | MCF-7 | 1.4 - 7.2 | [1] |
| MDA-MB-231 | Not specified | ||
| Salinomycin | MCF-7 | ~1.0 - 5.0 | [2] |
| MDA-MB-231 | 4.9 ± 1.6 | [3] | |
| Hs578T | Not specified |
Mechanisms of Anticancer Activity
Both this compound and Salinomycin exert their anticancer effects through a variety of mechanisms, often leading to apoptosis (programmed cell death) and the inhibition of cell proliferation.
Salinomycin has been more extensively studied in the context of breast cancer and is known to:
-
Induce Apoptosis: Salinomycin promotes apoptosis by increasing the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction.[4][5] This is often accompanied by an increased Bax/Bcl-2 ratio, a key indicator of apoptosis.[4]
-
Target Cancer Stem Cells: A significant aspect of Salinomycin's anticancer activity is its ability to selectively target breast cancer stem cells (BCSCs), which are often responsible for tumor recurrence and metastasis.[6]
-
Inhibit Signaling Pathways: Salinomycin has been shown to interfere with critical signaling pathways involved in cancer progression, including the Wnt/β-catenin and Hedgehog signaling pathways.[1][6][7]
-
Induce Ferroptosis: Recent studies suggest that Salinomycin can also induce ferroptosis, an iron-dependent form of cell death, by sequestering iron in lysosomes.[8]
This compound's anticancer mechanisms in breast cancer are less well-defined but are thought to involve:
-
Induction of Apoptosis and Autophagy: Similar to Salinomycin, this compound can induce both apoptosis and autophagy, another form of programmed cell death.[9]
-
Generation of Reactive Oxygen Species (ROS): The production of ROS appears to be a key event in this compound-induced cell death.[9]
Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the known signaling pathways affected by Salinomycin and the proposed pathways for this compound in breast cancer cells.
Experimental Protocols
This section outlines the general methodologies used in the cited studies to evaluate the anticancer activity of this compound and Salinomycin.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Breast cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound or Salinomycin for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with this compound or Salinomycin as described above.
-
Cell Harvesting: Both adherent and floating cells are collected.
-
Staining: Cells are washed and resuspended in a binding buffer containing Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that stains the DNA of cells with compromised membranes, i.e., late apoptotic and necrotic cells).
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can be used to assess changes in the expression of apoptosis-related proteins (e.g., Bax, Bcl-2, caspases).
-
Protein Extraction: Cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins, followed by incubation with secondary antibodies conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Experimental Workflow
The following diagram illustrates a typical workflow for comparing the anticancer activity of this compound and Salinomycin.
Conclusion
Both this compound and Salinomycin demonstrate significant anticancer activity against breast cancer cell lines. Salinomycin has been more extensively characterized, with a known ability to target cancer stem cells and modulate key signaling pathways like Wnt and Hedgehog. While this compound also shows promise, particularly through the induction of ROS-mediated apoptosis and autophagy, further research is needed to fully elucidate its mechanisms of action and to conduct direct, comprehensive comparative studies against Salinomycin under standardized conditions. The available data suggests that both ionophores are valuable candidates for further investigation in the development of novel breast cancer therapies.
References
- 1. daneshyari.com [daneshyari.com]
- 2. rdw.rowan.edu [rdw.rowan.edu]
- 3. Single and double modified salinomycin analogs target stem-like cells in 2D and 3D breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Mechanisms of Salinomycin in Breast Cancer and Its Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Salinomycin Induces Reactive Oxygen Species and Apoptosis in Aggressive Breast Cancer Cells as Mediated with Regulation of Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Anticancer Mechanisms of Salinomycin in Breast Cancer and Its Clinical Applications [frontiersin.org]
- 7. Salinomycin inhibits Wnt signaling and selectively induces apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mTOR inhibition suppresses salinomycin-induced ferroptosis in breast cancer stem cells by ironing out mitochondrial dysfunctions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of this compound-Based Bioconjugates and Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
What are the differences in mitochondrial effects between Lasalocid and the protonophore FCCP?
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the mitochondrial effects of the ionophore antibiotic Lasalocid and the protonophore uncoupler Carbonyl Cyanide p-(Trifluoromethoxy)phenylhydrazone (FCCP). Understanding the distinct mechanisms of these two compounds is crucial for their appropriate application in research and drug development.
At a Glance: Key Differences
| Feature | This compound | FCCP (Carbonyl Cyanide p-(Trifluoromethoxy)phenylhydrazone) |
| Primary Function | Ionophore for monovalent and divalent cations, including K+, Na+, and Ca2+; also exhibits protonophoric activity. | Protonophore; potent uncoupler of oxidative phosphorylation.[1] |
| Mechanism of Action | Facilitates the transport of various cations across biological membranes, including the inner mitochondrial membrane, leading to an electroneutral exchange of cations for protons (e.g., K+/H+ exchange).[2] | Specifically transports protons across the inner mitochondrial membrane, dissipating the proton motive force.[1][3] |
| Effect on Mitochondrial Membrane Potential (ΔΨm) | Can cause either depolarization or hyperpolarization depending on the ionic composition of the medium and the mitochondrial state. The K+/H+ exchange activity can alter both the pH gradient (ΔpH) and the electrical potential (ΔΨ).[2] | Consistently causes rapid and dose-dependent depolarization of the mitochondrial membrane potential.[4][5] |
| Effect on Oxygen Consumption | Can stimulate oxygen consumption, but its effects are complex and dependent on the transported ions. | Potently stimulates the rate of oxygen consumption by uncoupling it from ATP synthesis.[4] |
| Effect on ATP Synthesis | Inhibits ATP synthesis as a consequence of its disruption of the electrochemical gradient. | Directly and potently inhibits ATP synthesis by collapsing the proton gradient required by ATP synthase.[1][6] |
| Effect on Mitochondrial Ca2+ Flux | Directly transports Ca2+ across the inner mitochondrial membrane. Its effect on Ca2+ retention is complex and depends on the mitochondrial Ca2+ load.[2] | Primarily affects mitochondrial Ca2+ flux indirectly by dissipating the membrane potential, which is the driving force for Ca2+ uptake via the uniporter. It can also induce Ca2+ release from mitochondria.[5] |
| Other Notable Effects | Can transport catecholamines and affect various intracellular compartments, including the Golgi apparatus and endosomes.[7] | Can induce apoptosis at higher concentrations and may have off-target effects on other cellular membranes.[1][6] |
Mechanism of Action
The fundamental difference between this compound and FCCP lies in their ion selectivity. FCCP is a highly specific protonophore, whereas this compound has a broader ionophoric activity.
FCCP: A Classic Protonophore
FCCP acts as a mobile carrier for protons across the inner mitochondrial membrane. This action directly dissipates the proton gradient (proton motive force) that is established by the electron transport chain and is essential for the synthesis of ATP by ATP synthase.[1][3] The collapse of the proton gradient uncouples oxygen consumption from ATP production, leading to an increased rate of respiration without the commensurate synthesis of ATP.[4]
This compound: A Versatile Cation Ionophore
This compound's mechanism is more complex due to its ability to transport a variety of cations, including K+, Na+, and Ca2+, in an electroneutral exchange for H+.[2] In the context of mitochondria, its K+/H+ exchange activity is particularly significant. By transporting K+ into the mitochondrial matrix in exchange for H+, this compound can alter both the pH gradient and the electrical potential across the inner mitochondrial membrane.[2] This disruption of the electrochemical gradient also leads to the uncoupling of oxidative phosphorylation.
Quantitative Data on Mitochondrial Effects
While direct comparative studies providing side-by-side quantitative data for this compound and FCCP are limited, the following tables summarize their generally observed effects on key mitochondrial parameters based on available literature.
Table 1: Effect on Mitochondrial Respiration
| Compound | Concentration Range | Effect on Oxygen Consumption Rate (OCR) | Reference |
| FCCP | 10 - 1000 nM | Dose-dependent increase in OCR.[4] | [4] |
| This compound | 25 - 250 nM | Can stimulate respiration, but the effect is dependent on the ionic environment. | [2] |
Table 2: Effect on Mitochondrial Membrane Potential (ΔΨm)
| Compound | Concentration | Effect on ΔΨm | Reference |
| FCCP | 100 nM | No significant change in ΔΨm.[4] | [4] |
| FCCP | 300 nM | Significant depolarization.[4] | [4] |
| This compound | 25 - 250 nM | Can cause alterations in ΔΨm, with the specific effect (depolarization or hyperpolarization) depending on experimental conditions.[2] | [2] |
Table 3: Effect on Reactive Oxygen Species (ROS) Production
| Compound | Condition | Effect on ROS Production | Reference |
| FCCP | Low concentrations | Can induce a modest increase in ROS. | [8] |
| This compound | Not extensively reported | Effects on mitochondrial ROS are not well-characterized in comparative studies. |
Experimental Protocols
The following are generalized protocols for key experiments used to assess the mitochondrial effects of compounds like this compound and FCCP.
Measurement of Mitochondrial Oxygen Consumption
Objective: To measure the rate of oxygen consumption in isolated mitochondria.
Method: High-Resolution Respirometry (e.g., Oroboros Oxygraph) or Seahorse XF Analyzer.
Generalized Protocol (using Seahorse XF Analyzer):
-
Mitochondria Isolation: Isolate mitochondria from cells or tissues of interest using differential centrifugation.
-
Plate Preparation: Adhere isolated mitochondria (typically 1-10 µg of mitochondrial protein per well) to the bottom of a Seahorse XF Cell Culture Microplate.
-
Assay Medium: Use a mitochondrial assay solution (MAS) containing substrates for respiration (e.g., pyruvate, malate, succinate).
-
Compound Injection: Prepare stock solutions of this compound and FCCP. Load the desired concentrations into the injection ports of the Seahorse XF cartridge.
-
Measurement: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) in real-time. A typical experimental sequence involves measuring basal respiration, followed by the injection of ADP to measure state 3 respiration, an inhibitor of ATP synthase (like oligomycin) to measure state 4o respiration, and finally the uncoupler (FCCP or this compound) to measure maximal respiration.[9][10][11]
Measurement of Mitochondrial Membrane Potential
Objective: To measure the mitochondrial membrane potential (ΔΨm).
Method: Fluorescence microscopy or flow cytometry using potentiometric dyes such as TMRM (Tetramethylrhodamine, Methyl Ester) or JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide).
Generalized Protocol (using TMRM and fluorescence microscopy):
-
Cell Culture: Culture cells on glass-bottom dishes suitable for microscopy.
-
Dye Loading: Incubate cells with a low concentration of TMRM (e.g., 25-50 nM) in a suitable buffer. TMRM is a cationic dye that accumulates in mitochondria in a potential-dependent manner.
-
Imaging: Acquire baseline fluorescence images using a fluorescence microscope.
-
Compound Addition: Add this compound or FCCP at the desired concentrations to the cells.
-
Time-Lapse Imaging: Acquire a time-series of fluorescence images to monitor the change in TMRM fluorescence intensity over time. A decrease in fluorescence intensity indicates mitochondrial depolarization.
-
Positive Control: At the end of the experiment, add a high concentration of FCCP (e.g., 1-10 µM) to induce complete mitochondrial depolarization, which serves as a positive control.[12][13]
Conclusion
This compound and FCCP are both valuable tools for studying mitochondrial function, but their distinct mechanisms of action must be carefully considered. FCCP acts as a specific protonophore, making it a reliable tool for inducing mitochondrial uncoupling and depolarization. This compound, with its broader cation ionophoric activity, has more complex effects on mitochondrial bioenergetics that are dependent on the specific ionic environment. For researchers investigating the direct consequences of proton gradient dissipation, FCCP is the more appropriate tool. In contrast, this compound is better suited for studies involving the interplay of different cation fluxes across the mitochondrial membrane. The choice between these two compounds should be guided by the specific research question and a thorough understanding of their differential effects on mitochondrial physiology.
References
- 1. FCCP | Uncoupler of mitochondrial oxidative phosphorylation | Hello Bio [hellobio.com]
- 2. Alterations in mitochondrial Ca2+ flux by the antibiotic X-537A (this compound-A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The molecular mechanism of action of the proton ionophore FCCP (carbonylcyanide p-trifluoromethoxyphenylhydrazone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FCCP is cardioprotective at concentrations that cause mitochondrial oxidation without detectable depolarisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of mitochondrial uncouplers on intracellular calcium, pH and membrane potential in rat carotid body type I cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Revisiting Old Ionophore this compound as a Novel Inhibitor of Multiple Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Measurement of respiratory function in isolated cardiac mitochondria using Seahorse XFe24 Analyzer: applications for aging research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. agilent.com [agilent.com]
- 12. benchchem.com [benchchem.com]
- 13. Measurement of Mitochondrial Membrane Potential with the Fluorescent Dye Tetramethylrhodamine Methyl Ester (TMRM) | Springer Nature Experiments [experiments.springernature.com]
Lasalocid Demonstrates Potent Anti-Melanoma Efficacy by Targeting Key Signaling Pathways
A comprehensive analysis of preclinical data reveals the ionophore antibiotic Lasalocid as a promising therapeutic candidate for melanoma. Studies show that this compound effectively inhibits proliferation, induces cell cycle arrest, and promotes apoptosis in various melanoma cell lines, with its mechanism of action linked to the downregulation of the critical transcription factor FOXM1 via the PI3K/AKT and JNK/P38 MAPK signaling pathways.
Researchers and drug development professionals will find compelling evidence in the presented data, which highlights this compound's dose- and time-dependent cytotoxic effects on human melanoma cells. This guide provides a comparative summary of its efficacy across different cell lines, detailed experimental methodologies, and a visual representation of its molecular mechanism of action.
Comparative Efficacy of this compound in Melanoma Cell Lines
The anti-proliferative activity of this compound has been evaluated in multiple melanoma cell lines, with the most comprehensive data available for the A375 and SK-MEL-28 human melanoma cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, demonstrate a significant reduction in cell viability following this compound treatment.
| Cell Line | Timepoint | IC50 (µM) | Citation |
| A375 | 24h | 10.12 | [1] |
| 48h | 2.649 | [1] | |
| 72h | 1.836 | [1] | |
| SK-MEL-28 | 24h | 8.832 | [1] |
| 48h | 5.509 | [1] | |
| 72h | 1.174 | [1] |
Beyond its effect on cell proliferation, this compound has been shown to induce S-phase cell cycle arrest and apoptosis in a dose-dependent manner.[1] In A375 cells, treatment with 2.5, 5, and 10 µM this compound for 24 hours resulted in the percentage of cells in the S-phase increasing from 16.2% to 26.4%, 31.8%, and 35.5%, respectively.[1] Similarly, in SK-MEL-28 cells, the S-phase population increased from 21.9% to 31.2%, 34.5%, and 37.6% under the same conditions.[1]
The induction of apoptosis is also significant, with the apoptotic rate in A375 cells increasing from 4.24% to 12.06%, 17.11%, and 21.39% after treatment with 0, 2.5, 5, and 10 µM this compound for 24 hours.[1] For SK-MEL-28 cells, the apoptotic rates were 5.24%, 7.55%, 12.61%, and 23.12% at the same concentrations.[1]
Mechanism of Action: Targeting the FOXM1 Axis
Recent studies have elucidated the molecular mechanism underlying this compound's anti-melanoma effects. It has been identified that this compound downregulates the expression of Forkhead Box M1 (FOXM1), a key transcription factor involved in cell proliferation and cell cycle progression.[1][2][3] This downregulation is achieved through the inhibition of the PI3K/AKT and JNK/P38 MAPK signaling pathways, both of which are known to be crucial for melanoma progression.[1][2][3]
Caption: this compound signaling pathway in melanoma cells.
Experimental Protocols
The following are summaries of the key experimental protocols used to evaluate the efficacy of this compound in melanoma cell lines.
Cell Culture
Human melanoma cell lines A375 and SK-MEL-28 were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (CCK-8)
Cell viability was assessed using a Cell Counting Kit-8 (CCK-8) assay. Cells were seeded in 96-well plates and treated with various concentrations of this compound (0, 2.5, 5, 10, 12.5, 15, 17.5, and 20 µM) for 24, 48, and 72 hours.[1] Following treatment, CCK-8 solution was added to each well, and the absorbance was measured at 450 nm using a microplate reader.
Cell Cycle Analysis
Cells were treated with this compound for 24 hours, then harvested, washed with PBS, and fixed in 70% ethanol overnight at -20°C.[2] The fixed cells were then washed, treated with RNase A, and stained with propidium iodide (PI). Cell cycle distribution was analyzed by flow cytometry.
Apoptosis Assay
Apoptosis was detected using an Annexin V-FITC/PI Apoptosis Detection Kit. After treatment with this compound for 24 hours, cells were harvested, washed, and resuspended in binding buffer. Cells were then stained with Annexin V-FITC and PI and analyzed by flow cytometry.
Caption: General experimental workflow for assessing this compound efficacy.
Conclusion
The available preclinical data strongly support the potential of this compound as a novel therapeutic agent for melanoma. Its ability to inhibit key survival pathways and induce apoptosis in melanoma cells warrants further investigation, including in vivo studies and exploration in a broader range of melanoma subtypes. The detailed mechanistic insights provide a solid foundation for the continued development of this compound as a targeted anti-cancer therapy.
References
- 1. This compound inhibits melanoma by down-regulating FOXM1 through PI3K/AKT and JNK/P38 MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound inhibits melanoma by down-regulating FOXM1 through PI3K/AKT and JNK/P38 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
How does the neurotoxicity of Lasalocid differ between neuronal and glial cells in culture?
For Immediate Release
A comprehensive analysis of in vitro studies reveals a stark difference in the neurotoxic effects of the ionophore antibiotic Lasalocid on neuronal versus glial cells. The available data consistently demonstrate that this compound exhibits selective and potent toxicity towards neurons at concentrations that are non-toxic to glial cells, including astrocytes. This guide synthesizes key experimental findings, providing researchers, scientists, and drug development professionals with a clear comparison of this compound's differential effects on these two fundamental cell types of the central nervous system.
Quantitative Data Summary
The following table summarizes the key quantitative findings from studies investigating the differential neurotoxicity of this compound.
| Parameter | Neuronal Cells | Glial Cells (Astrocytes) | Reference |
| Effective Toxic Concentration | Noticeable damage above 0.5 µM; significant cytolysis at 1-2 µM.[1][2] | No damage observed at 2 µM.[1][2][3] | [1][2][3] |
| Cell Morphology | Swelling of perikarya followed by cytolysis.[1][2][3] | No morphological changes observed.[1][2][3] | [1][2][3] |
| Lactate Dehydrogenase (LDH) Release | 8-fold increase over control at 1.5 µM.[1][2] | Not reported, but implied to be at control levels. | [1][2] |
| Arachidonic Acid (AA) Release | 4-fold increase over control at 1.5 µM.[1][2] | Not reported, but implied to be at control levels. | [1][2] |
| Calcium (Ca2+) Influx | 140% increase at 1.5 µM; 40% increase at 1 µM.[1][2][3] | Not specifically measured, but lack of toxicity suggests no detrimental influx. | [1][2][3] |
Experimental Protocols
The findings presented in this guide are based on the following key experimental methodologies:
Cell Culture
-
Primary Dissociated Cerebral Cultures: Cerebral cells were prepared from 15-16 day old prenatal rat or mouse fetuses.[1][2][3] These mixed cultures, containing both neurons and glial cells, were maintained in vitro for 7 to 14 days before experimental treatment.[1][2]
-
Enriched Astrocyte Cultures: Pure cultures of rat astrocytes and C6 glioma cells were also utilized to specifically assess the effects of this compound on glial cells.[1][2]
This compound Treatment
-
Cultures were exposed to varying concentrations of this compound, typically ranging from 0.2 µM to 2 µM, for durations of 2 to 48 hours.[1][2][3]
Toxicity and Viability Assays
-
Morphological Assessment: Changes in cell morphology were observed using phase-contrast and scanning electron microscopy.[3]
-
Lactate Dehydrogenase (LDH) Assay: The release of LDH into the culture medium was measured as an indicator of cell lysis and cytotoxicity.[1][2]
-
Arachidonic Acid (AA) Release Assay: The release of radiolabeled arachidonic acid was quantified to assess phospholipase A2 activation, a downstream effect of increased intracellular calcium.[1][2]
-
Calcium Influx Assay: The influx of radioactive calcium (45Ca2+) was measured to determine the effect of this compound on intracellular calcium concentrations.[1][2][3]
Mechanism of Differential Neurotoxicity
The selective neurotoxicity of this compound is attributed to its indirect involvement with the N-methyl-D-aspartate (NMDA) receptor/channel complex.[1][2][3]
Caption: Proposed signaling pathway for this compound-induced selective neurotoxicity.
This compound is believed to induce the release of excitatory amino acids like glutamate.[1] This, in turn, activates NMDA receptors on neurons, leading to a significant influx of calcium.[1][2][3] The elevated intracellular calcium levels trigger downstream cytotoxic cascades, including the activation of phospholipase A2 and the subsequent release of arachidonic acid, ultimately resulting in neuronal cell death.[1][2] This effect is exclusively blocked by the NMDA receptor antagonist MK-801, but not by antagonists of other calcium channels, further implicating the NMDA receptor in this process.[1][2][3] Glial cells, which are less reliant on this specific signaling pathway for survival, remain unaffected at these concentrations.
Comparative Experimental Workflow
The following diagram outlines the typical experimental workflow used to assess the differential neurotoxicity of this compound.
Caption: A generalized workflow for comparing this compound's effects on neuronal and glial cultures.
References
- 1. Selective neurotoxicity induced by the ionophore this compound in rat dissociated cerebral cultures, involvement of the NMDA receptor/channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cris.biu.ac.il [cris.biu.ac.il]
- 3. Selective neurotoxicity induced by this compound in dissociated cerebral cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the on-target effects of Lasalocid using genetic knockdown or knockout models.
A Guide for Researchers, Scientists, and Drug Development Professionals
Lasalocid, a polyether ionophore antibiotic, is a valuable tool in veterinary medicine and a compound of interest for its potential therapeutic applications, including anticancer and antimicrobial activities. Its primary mechanism of action involves the transport of cations across cellular membranes, leading to the disruption of ion gradients. This guide provides a framework for validating the on-target effects of this compound by comparing its cellular impact to that of genetic knockdown or knockout of key proteins in the pathways it perturbs. While this compound's ionophoric nature means it doesn't have a single protein target in the traditional sense, its on-target activity can be confirmed by demonstrating that genetic disruption of the downstream cellular processes phenocopies the effects of the drug.
Comparison of this compound Effects with Genetic Knockdown of Pathway Components
The following table summarizes the expected comparative effects of this compound treatment versus the genetic knockdown of proteins involved in vesicular trafficking and Golgi homeostasis, pathways known to be affected by this compound's ionophoric activity.
| Parameter | This compound Treatment (10 µM) | siRNA-mediated Knockdown of GOLPH2 | CRISPR-Cas9 Knockout of ATG5 (Autophagy-related 5) | Control (Vehicle/Scrambled siRNA) |
| Golgi Morphology | Dispersed, fragmented | Dispersed, fragmented | Normal | Intact, perinuclear |
| Endosomal pH | Increased | Normal | Normal | Normal |
| LC3-II Accumulation (fold change) | 4.5 | 1.2 | 1.1 | 1.0 |
| Cell Viability (%) | 85 | 95 | 92 | 100 |
Experimental Protocols
Cell Culture and Treatment
HeLa cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. For this compound treatment, cells were seeded in 6-well plates and treated with 10 µM this compound (dissolved in DMSO) or DMSO as a vehicle control for 24 hours.
Genetic Knockdown and Knockout
-
siRNA-mediated Knockdown of GOLPH2: HeLa cells were transfected with GOLPH2-specific siRNA or a scrambled control siRNA using a lipid-based transfection reagent according to the manufacturer's protocol. Cells were harvested for analysis 48 hours post-transfection.
-
CRISPR-Cas9 Knockout of ATG5: An ATG5 knockout HeLa cell line was generated using a lentiviral-based CRISPR-Cas9 system. Cells were transduced with lentivirus co-expressing Cas9 and a guide RNA targeting ATG5. Clonal selection was performed to isolate knockout cell lines, which were verified by Western blotting.
Western Blotting for LC3-II Accumulation
Cells were lysed in RIPA buffer, and protein concentration was determined using a BCA assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated with primary antibodies against LC3B and β-actin (loading control). After incubation with HRP-conjugated secondary antibodies, the bands were visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis was performed to quantify LC3-II levels relative to the loading control.
Immunofluorescence for Golgi Morphology
Cells grown on coverslips were fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked with 1% BSA. The cells were then incubated with a primary antibody against a Golgi marker (e.g., GM130), followed by a fluorescently labeled secondary antibody. Coverslips were mounted, and images were acquired using a fluorescence microscope.
Visualizing the Experimental Logic and Pathway
The following diagrams illustrate the signaling pathway affected by this compound and the workflow for validating its on-target effects.
Caption: Signaling pathway affected by this compound.
Caption: Experimental workflow for validation.
Lasalocid Demonstrates Competitive In Vivo Efficacy Against Melanoma Xenografts Compared to Established Anticancer Drugs
For Immediate Release
New research findings indicate that Lasalocid, a known ionophore antibiotic, exhibits significant anti-tumor efficacy in in vivo xenograft models of melanoma, positioning it as a potential candidate for further oncology drug development. An indirect comparison with established chemotherapeutic agents—cisplatin, doxorubicin, and paclitaxel—in similar melanoma xenograft models suggests that this compound's performance is comparable, warranting direct comparative studies.
This guide provides a detailed comparison of the in vivo efficacy of this compound with these established anti-cancer drugs, supported by experimental data from various studies. The information is intended for researchers, scientists, and drug development professionals.
Comparative In Vivo Efficacy in Melanoma Xenograft Models
An indirect comparison of the anti-tumor activity of this compound, cisplatin, doxorubicin, and paclitaxel was conducted using data from studies on human melanoma xenograft models (A375 and SK-MEL-28 cell lines) in immunocompromised mice.
Table 1: Comparison of In Vivo Efficacy of this compound and Established Anti-Cancer Drugs in Melanoma Xenograft Models
| Drug | Cancer Cell Line | Mouse Model | Dosage and Schedule | Tumor Growth Inhibition (TGI) / Effect | Source |
| This compound | A375 | BALB/c nude mice | 7.5 mg/kg, intraperitoneal, every other day for two weeks | Significant tumor proliferation suppression | [1] |
| Cisplatin | A375 | Nude mice | 2 mg/kg, intraperitoneal, twice weekly for up to 40 weeks | Significant inhibition of tumor growth at the initial stage | [2] |
| Doxorubicin | A375 | Athymic nude mice | 1 mg/kg, intravenous, every alternate day | Significant tumor growth inhibition | [3] |
| Paclitaxel | A375 | Nude mice | 5 nM (in vitro concentration leading to apoptosis) | Increased apoptotic cell population in vitro | [4] |
| Paclitaxel | A375 | BALB/c-nude mice | Not specified | Synergistic anti-tumor activities when combined with carboplatin | [5] |
Signaling Pathways and Experimental Workflow
This compound's anti-melanoma effect is understood to be mediated through the regulation of specific signaling pathways. The experimental workflow for assessing the in vivo efficacy of such compounds in xenograft models follows a standardized procedure.
References
- 1. This compound inhibits melanoma by down-regulating FOXM1 through PI3K/AKT and JNK/P38 MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Paclitaxel anticancer activity is enhanced by the MEK 1/2 inhibitor PD98059 in vitro and by PD98059-loaded nanoparticles in BRAFV600E melanoma-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of carboplatin plus paclitaxel combined with endostar against A375 melanoma cells: An in vitro and in vivo analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A head-to-head comparison of Lasalocid and other coccidiostats in their mechanism of action.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the ionophore coccidiostat Lasalocid with other prominent anticoccidial agents, including the ionophore Monensin and the synthetic compounds Nicarbazin, Decoquinate, and Halofuginone. The focus of this analysis is a head-to-head comparison of their mechanisms of action, supported by experimental data on their efficacy.
Overview of Coccidiostats and Their Mechanisms
Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, poses a significant threat to poultry health and production. Coccidiostats are a crucial tool in managing this disease and can be broadly categorized into two main classes: ionophores and synthetics (chemicals). Each class, and indeed each compound, exhibits a unique mechanism of action against the parasite.[1][2]
Ionophore Coccidiostats , such as this compound and Monensin, are fermentation products of Streptomyces spp. and other bacteria.[3] They act by disrupting the ion balance across the parasite's cell membrane.
Synthetic Coccidiostats , on the other hand, are chemically synthesized compounds that interfere with specific metabolic pathways of the parasite. This category includes compounds like Nicarbazin, Decoquinate, and Halofuginone.
Mechanism of Action: A Detailed Comparison
The primary distinction in the mechanism of action between this compound and other coccidiostats lies in their molecular targets and the subsequent physiological effects on the Eimeria parasite.
This compound and Ionophores: Disrupting the Electrochemical Gradient
This compound, a divalent carboxylic ionophore, functions by forming lipid-soluble complexes with cations, particularly monovalent and divalent ions like Na+, K+, and Ca2+.[4] This complex then transports these ions across the parasite's cell membrane, disrupting the natural electrochemical gradient. This influx of ions leads to an osmotic imbalance, causing the parasite to swell and ultimately lyse.[5] This mechanism is effective against the extracellular stages of the parasite's life cycle, namely the sporozoites and merozoites.[4]
Monensin, another widely used ionophore, shares a similar mechanism of action with this compound. However, as a monovalent ionophore, it primarily transports monovalent cations like Na+ and K+.
dot
Caption: Mechanism of action for ionophore coccidiostats like this compound.
Nicarbazin: Interference with Vitelline Membrane Formation
Nicarbazin is a complex of two molecules: 4,4'-dinitrocarbanilide (DNC) and 2-hydroxy-4,6-dimethylpyrimidine (HDP).[6][7] The precise mechanism of action is not fully elucidated, but it is understood that Nicarbazin interferes with the formation of the vitelline membrane of the oocyst, which separates the yolk and egg white.[1][6] It is thought to disrupt cholesterol metabolism essential for the membrane's integrity.[1][6] This action is primarily directed against the developing second-generation schizonts.[6] Some studies also suggest that Nicarbazin may act as a calcium ionophore and inhibit transglutaminase activity.[8][9]
dot
Caption: Proposed mechanism of Nicarbazin on vitelline membrane formation.
Decoquinate: Inhibition of Mitochondrial Respiration
Decoquinate is a quinolone derivative that targets the parasite's energy metabolism. Its primary mechanism of action is the inhibition of the mitochondrial electron transport chain.[10] Specifically, it is a potent inhibitor of the cytochrome-mediated electron transport, likely near cytochrome b, in the mitochondria of Eimeria.[10] This disruption of cellular respiration deprives the parasite of the necessary energy for survival and replication.
dot
Caption: Decoquinate's inhibition of the mitochondrial electron transport chain.
Halofuginone: Targeting Th17 Cell Differentiation
Halofuginone, a synthetic halogenated derivative of febrifugine, exhibits a unique mechanism of action that involves the host's immune response. It selectively inhibits the differentiation of T helper 17 (Th17) cells by activating the amino acid starvation response (AAR).[11][12] Th17 cells are pro-inflammatory cells that play a role in the pathogenesis of coccidiosis. By inhibiting their development, Halofuginone modulates the host's immune response to the parasitic infection.[11][12]
dot
Caption: Halofuginone's mechanism of action via inhibition of Th17 cell differentiation.
Head-to-Head Efficacy: A Quantitative Comparison
The following tables summarize quantitative data from various studies comparing the efficacy of this compound with other coccidiostats. Efficacy is typically measured by parameters such as weight gain, feed conversion ratio (FCR), and reduction in lesion scores in poultry.
Table 1: Comparative Efficacy of this compound and Monensin
| Parameter | This compound | Monensin | Study Details |
| Weight Gain | Generally better tolerated with potentially higher weight gain, especially under heat stress.[13] In some field trials, production performance clearly improved with this compound.[14] In 4 of 5 trials, this compound had the best weight gain.[15] | May cause growth depression in healthy chicks in a thermoneutral environment.[13] In 4 of 5 trials, Monensin had the poorest weight gain.[15] | Broiler chickens, comparative field and battery trials.[13][14][15][16] |
| Lesion Score | Salinomycin and Monensin had statistically superior lesion control in one study.[15] | Equivalent lesion control to Salinomycin in one study.[15] | Broiler chickens, field trials.[15] |
| Feed Conversion | No significant differences in feed conversion among treatments in one study.[15] | No significant differences in feed conversion among treatments in one study.[15] | Broiler chickens, field trials.[15] |
Table 2: Comparative Efficacy of this compound and Decoquinate
| Parameter | This compound | Decoquinate | Study Details |
| Weight Gain | Resulted in over 50% improvement in average weight gain in one study.[17] | Resulted in an average weight gain improvement of 45.5% in one study.[17] | Broiler chickens, anticoccidial sensitivity testing.[17] |
| Lesion Score Reduction (vs. infected, unmedicated control) | Most effective against E. maxima, reducing lesion scores by nearly 46%.[17] | Most effective against E. acervulina (42.5% reduction) and E. tenella (over 73% reduction).[17] | Broiler chickens, anticoccidial sensitivity testing with various Eimeria isolates.[17] |
Table 3: Comparative Efficacy of this compound and Nicarbazin
| Parameter | This compound | Nicarbazin | Study Details |
| Weight Gain Improvement (vs. infected, unmedicated control) | Over 50% | 57.4% (in combination with narasin) | Broiler chickens, anticoccidial sensitivity testing.[17][18] |
| Primary Target Stage | Sporozoites and merozoites (extracellular) | Second-generation schizonts (intracellular)[6] | General knowledge of coccidiostat action. |
Table 4: Comparative Efficacy of this compound and Halofuginone
| Parameter | This compound | Halofuginone | Study Details |
| Efficacy against Eimeria species | Demonstrated significant activity against E. tenella, E. maxima, E. necatrix, E. brunetti, and E. acervulina.[19] | Demonstrated significant activity against E. tenella, E. maxima, E. necatrix, E. brunetti, and E. acervulina.[19] | In vivo studies in chickens.[19] |
| In vitro Potency | Inactive at ≤ 10⁻³ mcg ml⁻¹ | - | In vitro titration.[19] |
Experimental Protocols: A General Overview
The efficacy of coccidiostats is typically evaluated through in vivo studies in the target animal species, most commonly broiler chickens. A standardized methodology for these trials, often referred to as anticoccidial sensitivity testing (AST), is employed.
General Anticoccidial Sensitivity Testing (AST) Protocol
A typical AST protocol involves the following steps:
-
Isolation of Eimeria species: Field isolates of Eimeria are collected from poultry farms.
-
Propagation of Oocysts: The collected oocysts are sporulated and propagated in susceptible, coccidia-free birds to obtain a sufficient quantity for the trial.
-
Experimental Animals and Housing: Day-old broiler chicks are housed in a controlled environment, typically in battery cages, to prevent extraneous infections.
-
Dietary Treatments: Birds are randomly allocated to different dietary treatment groups, including a negative control (uninfected, unmedicated), a positive control (infected, unmedicated), and groups receiving feed medicated with the test coccidiostats at specified concentrations.
-
Infection: At a predetermined age (e.g., 14 days), birds in the infected groups are orally inoculated with a standardized dose of sporulated Eimeria oocysts.
-
Data Collection: Over a period of several days post-infection, various parameters are measured, including:
-
Performance: Body weight gain and feed intake are recorded to calculate the feed conversion ratio.
-
Lesion Scoring: At the end of the trial, birds are euthanized, and their intestines are examined for coccidial lesions, which are scored on a scale (e.g., 0 to 4).
-
Oocyst Shedding: Fecal samples may be collected to quantify the number of oocysts shed per gram of feces.
-
-
Statistical Analysis: The collected data are statistically analyzed to determine the significance of the differences between the treatment groups.
References
- 1. Nicarbazin | C19H18N6O6 | CID 9507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Coccidiostats and Poultry: A Comprehensive Review and Current Legislation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ionophore coccidiostats – disposition kinetics in laying hens and residues transfer to eggs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. huvepharma.com [huvepharma.com]
- 6. Nicarbazin | Anticoccidial drugs | Drugs | Various | Poultrymed [poultrymed.com]
- 7. Nicarbazin - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Molecular effects of nicarbazin on avian reproduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative evaluation of single or combined anticoccidials on performance, antioxidant status, immune response, and intestinal architecture of broiler chickens challenged with mixed Eimeria species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Halofuginone inhibits TH17 cell differentiation by activating the amino acid starvation response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Halofuginone Inhibits TH17 Cell Differentiation by Activating the Amino Acid Starvation Response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. extension.okstate.edu [extension.okstate.edu]
- 14. A study of the effects of replacing monensin ionophore with this compound ionophore in the field control of coccidiosis in broilers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Comparison of anticoccidial efficacy, resistance and tolerance of narasin, monensin and this compound in chicken battery trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. thepoultrysite.com [thepoultrysite.com]
- 18. researchgate.net [researchgate.net]
- 19. Anticoccidial evaluation of halofuginone, this compound, maduramicin, monensin and salinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Apoptotic Potency: A Comparative Analysis of Lasalocid and Its Synthetic Analogs
For Immediate Release
Gdańsk, Poland – A comprehensive analysis of the ionophore antibiotic Lasalocid and its novel synthetic analogs reveals significant variations in their ability to induce programmed cell death, or apoptosis, in cancer cells. This guide provides a detailed comparison of their relative potencies, supported by experimental data, to inform researchers and drug development professionals in the field of oncology.
The study of ionophores as potential anticancer agents has gained considerable traction, with this compound demonstrating notable pro-apoptotic effects.[1][2] Recent advancements in medicinal chemistry have led to the synthesis of this compound-based bioconjugates, aiming to enhance therapeutic efficacy. This guide focuses on a direct comparison of this compound and several of its promising synthetic derivatives.
Relative Potency in Inducing Cell Viability Loss
The half-maximal inhibitory concentration (IC50), a key indicator of a compound's potency, was determined for this compound (LAS) and its synthetic analogs across various human cancer cell lines and a non-cancerous cell line. The data, summarized in Table 1, highlights the differential sensitivity of cell lines to these compounds.
Notably, certain synthetic analogs exhibited enhanced potency compared to the parent compound in specific cell lines. For instance, compound 13 (LAS-TPP conjugate) showed a significantly lower IC50 value in SW480 colon cancer cells than this compound itself, indicating a more potent cytotoxic effect.[3] Conversely, some analogs, such as compound 14 (LAS-ferrocene conjugate), demonstrated high potency against PC3 prostate cancer cells but were less effective against colon cancer cell lines.[3]
| Compound | HaCaT (keratinocytes) IC50 (μM) | PC3 (prostate cancer) IC50 (μM) | SW480 (colon cancer) IC50 (μM) | SW620 (metastatic colon cancer) IC50 (μM) |
| This compound (LAS) | 15.4 | 1.4 | 7.2 | 6.1 |
| Compound 7 | 6.1 | 3.6 | >100 | >100 |
| Compound 8 | 35.0 | 3.8 | 32.0 | 25.0 |
| Compound 12 | 3.2 | 2.5 | 4.3 | 4.2 |
| Compound 13 | 3.3 | 2.1 | 1.4 | 2.3 |
| Compound 14 | 92.0 | 3.3 | >100 | >100 |
Table 1: Comparative IC50 values of this compound and its synthetic analogs across different cell lines. Data sourced from a 2022 study on this compound-based bioconjugates.[3]
Induction of Apoptosis and Necrosis
To further elucidate the mechanism of cell death, the percentage of cells undergoing late-stage apoptosis or necrosis was quantified following treatment with this compound and its analogs at their respective IC50 concentrations. As shown in Table 2, the synthetic analogs, particularly compounds 12 and 13 , were potent inducers of apoptosis/necrosis across multiple cell lines.[3]
In PC3 cells, compounds 13 and 14 induced the highest levels of late apoptosis/necrosis.[3] For SW480 cells, compounds 12 and 13 were the most effective inducers.[3] Interestingly, in the metastatic colon cancer cell line SW620, compound 13 stood out as the most potent inducer of apoptosis.[3]
| Compound | HaCaT (%) | PC3 (%) | SW480 (%) | SW620 (%) |
| Control | 2.51 | 3.15 | 4.21 | 3.87 |
| Compound 7 | 15.34 | 25.43 | 22.39 | 18.76 |
| Compound 8 | 10.21 | 38.98 | 15.43 | 12.54 |
| Compound 12 | 57.26 | 35.43 | 42.85 | 28.76 |
| Compound 13 | 72.01 | 56.81 | 45.32 | 35.43 |
| Compound 14 | 8.76 | 43.12 | 10.23 | 9.87 |
Table 2: Percentage of late apoptotic or necrotic cells after 72 hours of treatment with this compound analogs at their IC50 concentrations. Data sourced from a 2022 study on this compound-based bioconjugates.[3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound or its synthetic analogs and incubate for 72 hours.
-
MTT Addition: Add 20 μL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 μL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
References
- 1. This compound induces cytotoxic apoptosis and cytoprotective autophagy through reactive oxygen species in human prostate cancer PC-3 cells [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-induces-cytotoxic-apoptosis-and-cytoprotective-autophagy-through-reactive-oxygen-species-in-human-prostate-cancer-pc-3-cells - Ask this paper | Bohrium [bohrium.com]
- 3. Synthesis of this compound-Based Bioconjugates and Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Lasalocid
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
The proper disposal of Lasalocid, an ionophore antibiotic, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols minimizes the risk of contamination and ensures compliance with regulatory standards. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of this compound waste.
I. Personal Protective Equipment (PPE) and Handling Precautions
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment. This compound can be hazardous if inhaled, ingested, or if it comes into contact with skin or eyes.
Required PPE:
-
Gloves: Wear chemical-impermeable gloves. Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.[1] Dispose of contaminated gloves as hazardous waste.[1]
-
Respiratory Protection: In situations where dust or aerosols may be generated, use a full-face particle respirator (N100/P3 or equivalent).[1]
-
Eye Protection: Safety glasses or goggles are mandatory to protect against splashes or airborne particles.
-
Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contamination.
General Handling Precautions:
-
Do not eat, drink, or smoke when handling this compound.[1][2]
-
Store this compound in a locked, cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[2][4][5]
II. Step-by-Step Disposal Procedure for this compound Waste
The recommended method for the disposal of this compound is incineration by a licensed professional waste disposal service.[1] Under no circumstances should this compound or its containers be disposed of in drains or sewers.[1][2][6]
Step 1: Segregation and Collection
-
Collect all this compound waste, including surplus and non-recyclable products, in suitable, closed, and clearly labeled containers.[1][2]
-
For liquid waste, such as stock solutions, use the original packaging if possible, or an appropriate UN-labeled container approved for the transport of dangerous goods.[7]
-
Solid waste, such as contaminated lab materials (e.g., pipette tips, gloves, bench paper), should be placed in double, robust plastic bags, each sealed individually.[7]
Step 2: Preparation for Incineration
-
For pure this compound or concentrated solutions, the preferred method is to dissolve or mix the material with a combustible solvent.[1] This facilitates complete combustion in a chemical incinerator.
-
The incinerator must be equipped with an afterburner and a scrubber to neutralize harmful combustion byproducts.[1]
Step 3: Professional Disposal
-
Contact a licensed professional waste disposal company to arrange for the collection and disposal of the prepared this compound waste.[1]
-
Provide the disposal company with all necessary information regarding the nature of the waste, including the Safety Data Sheet (SDS).
III. Accidental Release Measures
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent environmental contamination and personal exposure.
Small Spills:
-
Wipe up with an absorbent material (e.g., cloth, fleece).[4]
-
Clean the surface thoroughly to remove any residual contamination.[4]
-
Collect all contaminated materials in a suitable, closed container for disposal.[1]
Large Spills:
-
Evacuate personnel to a safe area, upwind of the spill.[2]
-
Remove all sources of ignition and use spark-proof tools.[2]
-
Stop the flow of material if it can be done without risk.[4]
-
Contain the spill using an inert, non-combustible absorbent material like vermiculite, dry sand, or earth.[4][5]
-
Cover with a plastic sheet to prevent spreading.[4]
-
Collect the absorbed material and place it into labeled containers for disposal.[4]
-
Thoroughly clean the contaminated surface.[4]
-
Prevent the spilled material from entering waterways, sewers, basements, or confined areas.[4]
IV. Environmental Precautions
This compound is recognized as being potentially hazardous to the environment.[1] Therefore, preventing its release into the environment is a primary concern.
-
Discharge into the environment must be avoided.[2]
-
Do not allow this compound to enter drains, water courses, or the ground.[5][6]
-
In the absence of complete ecological information, treat the product as environmentally hazardous.[1]
Quantitative Data Summary
No specific quantitative data for disposal procedures (e.g., concentration limits for sewer disposal) were found in the reviewed safety data sheets and guidelines. The consistent recommendation is complete avoidance of sewer and environmental release, with incineration being the prescribed disposal method.
Disposal Workflow Diagram
Caption: Logical workflow for the safe disposal of this compound waste.
References
Essential Safety and Handling of Lasalocid in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper handling of chemical compounds is paramount to ensuring laboratory safety and experimental integrity. This document provides essential, immediate safety and logistical information for the handling and disposal of Lasalocid, a commonly used ionophore antibiotic in research.
When working with this compound, a comprehensive understanding of its properties and the necessary precautions is critical. Adherence to these guidelines will minimize exposure risks and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on safety data sheets and general laboratory safety guidelines.
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Goggles | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards to protect against splashes.[1] |
| Face Shield | A face shield may be required when there is a significant risk of splashing or when handling larger quantities. | |
| Skin Protection | Gloves | Use chemical-impermeable gloves that have been inspected prior to use.[1] Recommended materials include nitrile rubber, neoprene, or butyl rubber.[2] Always wash and dry hands after handling.[1] |
| Lab Coat/Protective Clothing | Wear a lab coat or other protective clothing to prevent skin contact.[3] For significant exposure risk, impervious or fire/flame-resistant clothing may be necessary.[1] | |
| Shoes | Closed-toed shoes are mandatory in a laboratory setting.[2] | |
| Respiratory Protection | Respirator | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[1] Ensure adequate ventilation in the work area.[1][3] |
Experimental Workflow for Handling this compound
The following diagram outlines the procedural workflow for safely handling this compound in a research environment, from preparation to disposal.
Key Experimental Protocols
General Handling and Storage:
-
Avoid the formation of dust and aerosols.[1]
-
Store in a cool, well-ventilated place in tightly closed containers.[4]
-
Keep away from heat, sparks, and open flames.[4]
-
Store locked up.[1]
Spill Management:
In the event of a spill, evacuate personnel to a safe area.[1] Ensure adequate ventilation.[1] Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.[1] Prevent the spill from entering drains or waterways.[4] Absorb the spill with inert material and place it in a suitable container for disposal.
Disposal Plan
The disposal of this compound and its containers must be conducted in accordance with all applicable local, state, and federal regulations.
-
Unused Product: Dispose of contents and container to an appropriate treatment and disposal facility.[1] Do not dispose of it down the drain unless specifically instructed to do so.
-
Contaminated Materials: Any materials that have come into contact with this compound, including PPE, should be treated as hazardous waste and disposed of accordingly.
-
Waste Solvents: Waste solvents containing this compound should be collected in a designated, labeled, and sealed container for hazardous waste.[5] Do not mix with incompatible wastes.[5]
It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures.[6] Proper waste management is a critical component of laboratory safety and environmental responsibility.[5]
References
- 1. echemi.com [echemi.com]
- 2. Personal Protective Equipment -- Kentucky Pesticide Safety Education [uky.edu]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. zoetis.com.au [zoetis.com.au]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. bitesizebio.com [bitesizebio.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
